Urolithin C
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8,9-trihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318250 | |
| Record name | Urolithin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urolithin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
165393-06-6 | |
| Record name | Urolithin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urolithin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Urolithin C Biosynthesis from Ellagitannins: A Technical Guide for Researchers
November 20, 2025
Introduction
Urolithins are a class of bioactive dibenzopyran-6-one derivatives that are not found in the diet but are produced in the human gut as metabolites of ellagitannins and ellagic acid. Ellagitannins, complex polyphenols abundant in foods such as pomegranates, berries, and nuts, undergo hydrolysis in the gut to release ellagic acid. Subsequently, a series of intricate metabolic transformations by specific gut microbial species leads to the formation of various urolithins, including urolithin C.[1] this compound (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) has garnered significant scientific interest due to its potential anti-inflammatory, pro-apoptotic, and insulin-secreting activities.[2][3][4] This technical guide provides an in-depth overview of the biosynthesis of this compound from ellagitannins, tailored for researchers, scientists, and drug development professionals. It details the microbial players, the biochemical pathway, quantitative data on its production, and comprehensive experimental protocols for its study.
The Biosynthetic Pathway of this compound
The conversion of dietary ellagitannins to this compound is a multi-step process orchestrated by the gut microbiota. The pathway begins with the hydrolysis of ellagitannins to ellagic acid, which then serves as the substrate for a cascade of microbial enzymatic reactions.
From Ellagitannins to Ellagic Acid
Upon ingestion, ellagitannins are hydrolyzed in the gut, a process that can be initiated by the acidic environment of the stomach and further facilitated by microbial tannases.[5] This hydrolysis cleaves the ester bonds of ellagitannins, releasing ellagic acid.
Microbial Conversion of Ellagic Acid to this compound
The transformation of ellagic acid into urolithins is a hallmark of specific gut microbial communities. The pathway to this compound involves a series of dehydroxylation reactions, progressively removing hydroxyl groups from the ellagic acid backbone. The key intermediates in this pathway leading to this compound are urolithin M-5 and urolithin M-6.[6]
The overall biosynthetic pathway is depicted below:
Key Microbial Species in this compound Production
Specific bacterial species within the gut microbiota are responsible for the conversion of ellagic acid to urolithins. Two key players identified in the production of this compound are:
-
Gordonibacter urolithinfaciens : This species is known to metabolize ellagic acid to produce intermediate urolithins, including urolithin M-5, urolithin M-6, and ultimately this compound.[6][7]
-
Gordonibacter pamelaeae : Similar to G. urolithinfaciens, this species has been shown to produce this compound from ellagic acid.[6]
-
Ellagibacter isourolithinifaciens : While primarily associated with the production of isourolithin A, this bacterium also contributes to the formation of upstream intermediates that can lead to this compound.[8]
These bacteria possess the necessary enzymatic machinery, particularly dehydroxylases, to carry out the sequential removal of hydroxyl groups from the ellagic acid molecule.[8]
Quantitative Data on this compound Production
The production of this compound from ellagitannins is subject to significant inter-individual variability, largely dependent on the composition of an individual's gut microbiota. This has led to the concept of "urolithin metabotypes," where individuals are classified based on their ability to produce specific urolithins.
| Parameter | Value | Organism/System | Reference |
| Initial Substrate Concentration | 30 µM Ellagic Acid | Gordonibacter urolithinfaciens | [6] |
| Final this compound Concentration | Not explicitly quantified, but sequential production observed | Gordonibacter urolithinfaciens | [6] |
| This compound Production from Co-culture | Detected at 15h, maximal concentration reached on day 3 | Co-culture of G. urolithinfaciens and E. bolteae | [1] |
| This compound Concentration in Fecal Fermentation | Detected as an intermediate | Human fecal slurry | [7] |
Table 1: Quantitative Data on In Vitro this compound Production
| Study Population | Intervention | This compound Detection | Reference |
| Healthy Volunteers | Walnut Consumption (2 oz/day for 21 days) | This compound is an intermediate, with its downstream metabolite Urolithin A being the primary product measured. | [9] |
| Healthy Volunteers | Pomegranate Extract | Uro-C glucuronides detected in urine. | [10] |
Table 2: this compound Production in Human Intervention Studies
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
In Vitro Fermentation of Ellagic Acid with Human Fecal Slurry
This protocol is adapted from studies investigating the metabolism of ellagic acid by the human gut microbiota.[11][12]
Objective: To simulate the colonic fermentation of ellagic acid and monitor the production of this compound and other urolithins.
Materials:
-
Fresh fecal samples from healthy human donors (who have followed a polyphenol-free diet for at least 3 days).
-
Anaerobe Basal Broth (ABB).
-
Ellagic acid.
-
L-cysteine hydrochloride.
-
Phosphate-buffered saline (PBS), sterile and anaerobic.
-
Anaerobic chamber (N₂/H₂/CO₂ atmosphere).
-
Stomacher with filter bags.
-
Centrifuge.
-
HPLC-MS/MS system.
Procedure:
-
Fecal Slurry Preparation:
-
Work within an anaerobic chamber.
-
Homogenize 10 g of fresh fecal sample in 90 mL of sterile, anaerobic PBS using a stomacher.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 min) to pellet large debris.
-
Collect the supernatant containing the fecal microbiota.
-
-
Fermentation:
-
Prepare ABB medium supplemented with 0.05% L-cysteine hydrochloride.
-
Add ellagic acid to the medium to a final concentration of 20-30 µM. Ellagic acid can be pre-dissolved in a small amount of DMSO or polyethylene glycol (PEG) 300 to aid solubility.[7][11]
-
Inoculate the medium with the fecal slurry supernatant (e.g., 10% v/v).
-
Include a control fermentation without ellagic acid.
-
Incubate the cultures anaerobically at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots of the fermentation broth at various time points (e.g., 0, 24, 48, 72 hours).
-
Stop the microbial activity by adding an equal volume of a solvent mixture like acetonitrile:water:formic acid (80:19.9:0.1) and vortexing.[3]
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples for this compound and other metabolites using HPLC-MS/MS.
-
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.[13][14]
Objective: To accurately measure the concentration of this compound in samples from in vitro fermentations or biological fluids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
C18 reversed-phase column (e.g., Kinetex EVO C18, 2.1 mm x 150 mm, 2.6 µm).[13]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Ultrapure water.
-
This compound standard.
-
Internal standard (e.g., Urolithin D).[13]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Optimize other parameters such as capillary voltage, gas flow, and collision energy for maximum sensitivity.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[13]
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject into the HPLC-MS/MS system.
Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular metabolism.
Inhibition of NF-κB Signaling Pathway
This compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway.[15][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Induction of Mitochondria-Mediated Apoptosis
This compound can induce apoptosis in certain cancer cell lines through a mitochondria-mediated pathway.[17] It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. This results in an altered Bcl-2/Bax ratio, promoting the release of cytochrome c and the activation of the caspase cascade, ultimately leading to programmed cell death.[17][18]
Enhancement of Glucose-Stimulated Insulin Secretion
This compound has been identified as a glucose-dependent activator of insulin secretion in pancreatic β-cells.[4] It acts by modulating L-type Ca²⁺ channels, facilitating their opening and thereby enhancing Ca²⁺ influx. This increase in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations.[4][16]
Conclusion
The biosynthesis of this compound from dietary ellagitannins is a complex process mediated by specific gut microbial species, highlighting the critical role of the microbiome in human health. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key microbial players, quantitative aspects of production, and detailed experimental protocols for the study of this fascinating metabolite. The elucidation of the signaling pathways modulated by this compound opens up new avenues for research into its therapeutic potential in inflammatory diseases, cancer, and metabolic disorders. Further research is warranted to fully understand the enzymatic mechanisms of this compound production and to explore its clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Microbial Alchemy: A Technical Guide to the Gut Microbiota's Conversion of Ellagic Acid to Urolithin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of dietary ellagic acid, a polyphenol abundant in fruits and nuts, into bioactive urolithins by the gut microbiota is a focal point of research in nutrition, pharmacology, and drug discovery. Among the series of urolithins, Urolithin C stands as a key intermediate in the metabolic cascade leading to the more extensively studied Urolithin A and B. This technical guide provides an in-depth exploration of the microbial metabolism of ellagic acid to this compound, detailing the involved bacterial species, the metabolic pathway, and relevant experimental protocols. Furthermore, it elucidates the known cellular signaling pathways modulated by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.
The Microbial Players in Ellagic Acid Metabolism
The conversion of ellagic acid to urolithins is not a ubiquitous function of the human gut microbiota. It is carried out by specific bacterial species, primarily belonging to the phylum Actinobacteria and Firmicutes. Three key genera have been identified as central to this biotransformation: Gordonibacter, Ellagibacter, and Enterocloster.[1][2][3][4][5]
-
Gordonibacter : Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae have been shown to metabolize ellagic acid to intermediate urolithins, including Urolithin M-5, Urolithin M-6, and this compound.[6][7][8][9] These bacteria, however, are unable to produce the downstream metabolites Urolithin A and B in pure cultures.[6][8]
-
Ellagibacter : Ellagibacter isourolithinifaciens is another key player capable of converting ellagic acid into urolithins, including this compound.[4][5]
-
Enterocloster : More recently, Enterocloster bolteae has been identified as a crucial bacterium that can further metabolize intermediates like this compound into the final products, Urolithin A and B.[2][3][4]
The presence and abundance of these specific bacteria in an individual's gut determine their "urolithin metabotype," which is categorized as metabotype A (produces Urolithin A), metabotype B (produces Isourolithin A and Urolithin B), or metabotype 0 (produces no urolithins).[9]
The Metabolic Pathway: From Ellagic Acid to this compound
The conversion of ellagic acid to this compound is a multi-step process involving lactone ring cleavage, decarboxylation, and sequential dehydroxylations catalyzed by microbial enzymes.[10][11]
The generally accepted pathway is as follows:
-
Ellagic Acid undergoes a lactone ring cleavage to form Urolithin M-5 .
-
Urolithin M-5 is then dehydroxylated to produce Urolithin M-6 .
-
Finally, Urolithin M-6 is further dehydroxylated to yield This compound .
This metabolic cascade is a critical prerequisite for the production of the more extensively studied downstream urolithins.
Figure 1: Metabolic pathway of Ellagic Acid to this compound.
Quantitative Data on this compound Production
Quantitative data on the conversion of ellagic acid to this compound is primarily derived from in vitro fermentation studies using pure bacterial cultures or human fecal slurries. The following table summarizes representative findings.
| Bacterial Strain(s) | Initial Ellagic Acid Conc. | This compound Conc. | Incubation Time | Reference |
| Gordonibacter urolithinfaciens | 30 µM | Detected | Stationary Phase | [6][8] |
| Gordonibacter pamelaeae | 30 µM | Detected | Stationary Phase | [6][8] |
| Human Fecal Slurry (Volunteer 1 with DMSO) | 30 µM | ~5 µM | ~48 hours | [12][13] |
| Human Fecal Slurry (Volunteer 2 with DMSO) | 30 µM | ~10 µM | ~72 hours | [12][13] |
| Co-culture of G. urolithinfaciens and E. bolteae | 15 µM | Peaked at 15h | 15 hours | [3][4] |
Note: The use of Dimethyl sulfoxide (DMSO) to dissolve ellagic acid has been shown to slow down the growth of some microbial groups, allowing for the detection of intermediate urolithins like this compound.[12][13]
Experimental Protocols
In Vitro Fermentation of Ellagic Acid with Pure Bacterial Cultures
This protocol is adapted from studies involving Gordonibacter and Ellagibacter species.[3][4]
Objective: To assess the production of this compound from ellagic acid by a pure bacterial culture.
Materials:
-
Anaerobic chamber (e.g., Concept 400)
-
Wilkins-Chalgren Anaerobe Medium (WAM) broth and agar (Oxoid)
-
Ellagic acid (Sigma-Aldrich)
-
Propylene glycol (PanReac Química SLU)
-
Sterile culture tubes and plates
-
Spectrophotometer
-
HPLC-MS/MS system
Procedure:
-
Bacterial Culture:
-
Culture the desired bacterial strain (e.g., Gordonibacter urolithinfaciens DSM 27213T) on WAM agar plates inside an anaerobic chamber at 37°C for 6 days.
-
Inoculate a single colony into a 5 mL WAM broth tube and incubate under anaerobic conditions.
-
Transfer 2 mL of the inoculum to 20 mL of fresh WAM broth to achieve an initial cell density of approximately 10^4 CFU/mL.
-
-
Substrate Addition:
-
Prepare a stock solution of ellagic acid dissolved in propylene glycol.
-
Add the ellagic acid stock solution to the bacterial culture to a final concentration of 15 µM.
-
-
Incubation and Sampling:
-
Incubate the culture anaerobically at 37°C.
-
Collect 5 mL aliquots at various time points (e.g., 0, 15, 24, 48, 72 hours) for HPLC-MS/MS analysis.
-
-
Sample Preparation for HPLC-MS/MS:
-
Extract the collected aliquots with an equal volume of ethyl acetate containing 1.5% formic acid.[14]
-
Vortex the mixture and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 80:19.9:0.1 acetonitrile:water:formic acid) for analysis.[15]
-
Figure 2: Experimental workflow for in vitro fermentation.
HPLC-MS/MS Quantification of this compound
This protocol is a composite of methods described for urolithin analysis.[16][17][18][19][20]
Objective: To quantify the concentration of this compound in a prepared sample.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1mm x 150mm, 2.6µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, including gas temperature, nebulizer pressure, and capillary voltage.
Quantification:
-
A calibration curve is constructed using authentic this compound standards of known concentrations.
-
An internal standard is used to correct for variations in sample preparation and instrument response.
Cellular Signaling Pathways Modulated by this compound
This compound has been shown to exert biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][21] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the phosphorylation and degradation of IκBα, releasing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to abrogate the phosphorylation of NF-κB p65, thereby preventing its nuclear translocation and subsequent inflammatory response.[2]
Figure 3: this compound inhibition of the NF-κB pathway.
Induction of Apoptosis via the Mitochondria-Mediated Pathway
Studies have shown that this compound can induce apoptosis in certain cell types, such as PC12 cells, through a mitochondria-mediated pathway.[7][22][23][24] This process involves the stimulation of reactive oxygen species (ROS) formation, leading to mitochondrial membrane depolarization. This, in turn, causes an imbalance in the Bcl-2/Bax ratio, favoring the pro-apoptotic Bax. The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, ultimately leading to programmed cell death.[7][22][23]
Figure 4: this compound-induced apoptosis pathway.
Modulation of L-type Calcium Channels
This compound has been identified as a glucose-dependent regulator of insulin secretion through its interaction with L-type calcium channels.[1][25][26] Molecular modeling suggests that this compound can dock into the Ca(v)1.2 L-type Ca2+ channel.[1][25] Electrophysiological studies have shown that this compound enhances the L-type Ca2+ current and shifts its voltage-dependent activation towards more negative potentials, facilitating Ca2+ influx into pancreatic beta-cells.[1][25]
Figure 5: this compound modulation of L-type calcium channels.
Conclusion
The microbial conversion of ellagic acid to this compound is a key step in the production of bioactive urolithins in the human gut. This process is dependent on a specific consortium of bacteria, and inter-individual variations in the gut microbiome lead to different urolithin production profiles. This compound itself exhibits interesting biological activities, including anti-inflammatory and pro-apoptotic effects, and the ability to modulate ion channels. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of urolithin metabolism and explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the specific enzymes and their kinetics involved in this metabolic pathway, as well as further exploring the in vivo relevance of the signaling pathways modulated by this compound.
References
- 1. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellagic Acid and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. publires.unicatt.it [publires.unicatt.it]
Urolithin C: An In-depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a molecule of significant interest in the scientific community. Possessing a range of bioactive properties, it demonstrates notable potential in the fields of oncology, immunology, and metabolic research. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its core molecular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in cell survival, proliferation, and inflammation. In vitro studies have elucidated its roles as an anti-cancer, anti-inflammatory, and antioxidant agent, as well as a modulator of metabolic processes.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. The primary mechanisms include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and the inhibition of key pro-survival signaling cascades.
This compound triggers programmed cell death in cancer cells by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. A key study in PC12 neuroblastoma cells revealed that this compound treatment leads to an imbalance in the Bcl-2 family of proteins, specifically decreasing the Bcl-2/Bax ratio.[1][2][3] This shift in balance promotes the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][2][3]
-
Experimental Workflow: Apoptosis Assessment
A common method to quantify this compound-induced apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
This compound has been shown to halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. In colorectal cancer cell lines such as DLD1 and HCT116, treatment with this compound leads to a dose-dependent arrest at the G2/M phase of the cell cycle.[4] Similarly, in PC12 cells, this compound induces an S phase arrest.[3][5]
-
Experimental Workflow: Cell Cycle Analysis
Cell cycle distribution is typically analyzed by staining DNA with Propidium Iodide (PI) and subsequent flow cytometric analysis.
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been identified as an inhibitor of this pathway in colorectal cancer cells.[4][6] Mechanistically, this compound has been shown to decrease the expression of Y-box binding protein 1 (YBX1), which in turn leads to the dephosphorylation and inactivation of AKT and mTOR.[4][6] The inhibition of this pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.
-
Signaling Pathway: this compound Inhibition of AKT/mTOR
Caption: this compound inhibits the YBX1/AKT/mTOR pathway.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively abrogates the phosphorylation of the p65 subunit of NF-κB and prevents its translocation to the nucleus.[2][7] This inhibition leads to a significant reduction in the expression of pro-inflammatory enzymes like COX-2 and a decrease in the production of pro-inflammatory cytokines, including IL-2, IL-6, and TNF-α.[2][7] Concurrently, this compound has been observed to increase the levels of the anti-inflammatory cytokine TGF-β1.[2][7]
-
Signaling Pathway: this compound and NF-κB Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant Properties
This compound demonstrates free radical scavenging activity, contributing to its overall protective effects. In vitro assays have shown its capacity to scavenge DPPH and hydrogen peroxide radicals.[8]
Modulation of Insulin Secretion
Interestingly, this compound has been found to be a glucose-dependent regulator of insulin secretion. It acts as an opener of L-type Ca2+ channels, enhancing Ca2+ influx into pancreatic beta-cells, which is a key trigger for insulin release.
Quantitative Data Summary
| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |
| IC50 (72h) | RKO (Colorectal Cancer) | 28.81 µM | Inhibition of cell proliferation | [4] |
| HCT116 (Colorectal Cancer) | 23.06 µM | Inhibition of cell proliferation | [4] | |
| DLD1 (Colorectal Cancer) | 14.7 µM | Inhibition of cell proliferation | [4] | |
| LNCaP (Prostate Cancer) | 35.2 ± 3.7 μM | Inhibition of cell proliferation | [6] | |
| Apoptosis | PC12 (Neuroblastoma) | 200 µg/ml | 43.77% apoptotic cells | [5] |
| PC12 (Neuroblastoma) | 300 µg/ml | 67.42% apoptotic cells | [5] | |
| DLD1 & HCT116 | 30 µM | Increased percentage of apoptotic cells | [4] | |
| Cell Cycle Arrest | PC12 (Neuroblastoma) | 100 µg/ml | S phase: 17.63% (Control: 12.18%) | [5] |
| PC12 (Neuroblastoma) | 200 µg/ml | S phase: 23.08% | [5] | |
| PC12 (Neuroblastoma) | 300 µg/ml | S phase: 23.29% | [5] | |
| DLD1 & HCT116 | Dose-dependent | G2/M phase arrest | [4] | |
| RKO (Colorectal Cancer) | 30 µM | G2/M phase arrest | [4] | |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 25 µg/mL | Reduction in Cox-2, IL-2, IL-6, TNF-α; Increase in TGF-β1 | [2][7] |
| Antioxidant | DPPH Radical Scavenging | IC50 = 3.3 µg/mL | Free radical scavenging | [8] |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000 cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound exhibits a remarkable array of in vitro bioactivities, positioning it as a promising candidate for further investigation in drug development. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of critical signaling pathways like AKT/mTOR, coupled with its potent anti-inflammatory effects via NF-κB inhibition, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and execute further studies to unravel the full therapeutic capabilities of this intriguing natural metabolite.
References
- 1. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 8. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Urolithin C
This technical guide provides a comprehensive overview of the biological activities of this compound, a gut microbial metabolite of ellagic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating current knowledge on its mechanisms of action, relevant signaling pathways, and quantitative experimental data.
Introduction
This compound is a dibenzopyran-6-one derivative produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in pomegranates, berries, nuts, and some teas.[1][2] While initially considered a simple metabolic byproduct, a growing body of evidence highlights this compound's diverse and potent biological activities, positioning it as a molecule of significant interest for therapeutic development. This guide delves into the multifaceted bioactivities of this compound, including its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference(s) |
| LNCaP | Prostate Cancer | Cell Proliferation | Inhibition | IC50 = 35.2 ± 3.7 µM | [3] |
| DU-145 | Prostate Cancer | Cell Proliferation | Inhibition | 10–40 μM | [3][4] |
| PC12 | Pheochromocytoma | MTT Assay | Anti-proliferative | Significant inhibition | [5] |
| RKO | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 28.81 μM (72h) | [6] |
| HCT116 | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 23.06 μM (72h) | [6] |
| DLD1 | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 14.7 μM (72h) | [6] |
| HT-29 | Colon Cancer | Apoptosis Assay | Apoptosis Induction | 25-50 µM | [1] |
Table 2: Effects of this compound on Insulin Secretion and Metabolism
| Model System | Condition | Effect | Concentration | Reference(s) |
| INS-1 β-cells | 8.3 mmol·L⁻¹ glucose | Enhanced insulin secretion | 20 μmol·L⁻¹ | [7] |
| INS-1 β-cells | 1.4 mmol·L⁻¹ glucose | Increased insulin secretion | 20 μmol·L⁻¹ | [7] |
| Rat isolated islets | 8.3 mmol·L⁻¹ glucose | Increased insulin secretion | 20 μmol·L⁻¹ | [7] |
| Human Adipocytes | Differentiating | Reduced triglyceride accumulation | 30 µM | [8] |
| Human Hepatoma Huh7 cells | - | Attenuated triglyceride accumulation | Not specified | [8] |
Table 3: Anti-inflammatory Activity of this compound
| Model System | Stimulus | Measured Parameter | Effect | Concentration | Reference(s) |
| RAW 264.7 Macrophages | LPS | NF-κB p65 phosphorylation | Abrogated | 25 µg/mL | [9] |
| RAW 264.7 Macrophages | LPS | Pro-inflammatory gene expression | Suppressed | 25 µg/mL | [9] |
| Human Neutrophils | fMLP | Myeloperoxidase release | Inhibition (63.8 ± 8.6%) | 20 µM | [10][11] |
| Human Neutrophils | Cytochalasin A/fMLP | Elastase release | Inhibition (39.0 ± 15.9%) | 5 µM | [10][11] |
Table 4: Antioxidant Activity of this compound
| Assay | Endpoint | IC50 | Reference(s) |
| DPPH radical scavenging | Antioxidant activity | IC50 = 0.16 μM | [12][13] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
AKT/mTOR Pathway in Colorectal Cancer
In colorectal cancer (CRC) cells, this compound has been shown to suppress tumor progression by inhibiting the AKT/mTOR signaling pathway.[6] It achieves this by downregulating the expression of Y-box binding protein 1 (YBX1), a key upstream regulator of this pathway.[6]
Caption: this compound inhibits the AKT/mTOR pathway in colorectal cancer.
NF-κB Signaling in Inflammation
This compound demonstrates potent anti-inflammatory effects by blocking the NF-κB signaling pathway in macrophages.[9] It effectively abrogates the phosphorylation and nuclear translocation of the NF-κB p65 subunit, leading to the suppression of pro-inflammatory gene expression.[9]
Caption: this compound suppresses NF-κB-mediated inflammation.
Mitochondria-Mediated Apoptosis
This compound can induce apoptosis in certain cancer cells through a mitochondria-mediated pathway. This involves the stimulation of reactive oxygen species (ROS) formation, mitochondrial membrane depolarization, and an imbalance in the Bcl-2/Bax ratio, which ultimately triggers the caspase cascade.[5][14]
Caption: Mitochondria-mediated apoptosis induced by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: Colorectal cancer cell lines (RKO, HCT116, DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[6]
-
Treatment: Cells are seeded in 96-well plates. After overnight incubation, they are treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 μM) or DMSO as a control for 24, 48, and 72 hours.[6]
-
Measurement: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm after a 2-hour incubation at 37°C.[6]
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: CRC cells are treated with this compound (e.g., 15 and 30 µM) for 72 hours. Cells are then harvested and stained with FITC-Annexin V and propidium iodide. Apoptotic cells are quantified using flow cytometry.[6]
-
Cell Cycle Analysis: Cells are treated with this compound as described above and fixed in 70% ethanol overnight. The cell cycle distribution is analyzed by flow cytometry after staining with a cell cycle kit.[6]
Insulin Secretion Assay
-
Islet Isolation and Culture: Pancreatic islets are isolated from rats and cultured.[7]
-
Treatment: Isolated islets are incubated with this compound (e.g., 20 μmol·L⁻¹) in the presence of non-stimulating (2.8 mmol·L⁻¹) or stimulating (8.3 mmol·L⁻¹) glucose concentrations.[7]
-
Measurement: Insulin concentration in the supernatant is measured by ELISA.[7]
Anti-inflammatory Activity in Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and stimulated with lipopolysaccharide (LPS). Cells are co-treated with non-toxic concentrations of this compound (e.g., 25 µg/mL).[9][15]
-
Western Blotting: The phosphorylation of NF-κB p65 is assessed by Western blotting of cell lysates.[9]
-
RT-qPCR: The expression of pro-inflammatory genes (e.g., TNF-α, IL-6) is quantified by reverse transcription-quantitative polymerase chain reaction.[9][15]
Experimental and Logical Workflows
General Workflow for In Vitro Anti-Cancer Screening
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 3. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Urolithin C: A Novel Endogenous Modulator of Insulin Secretion
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a promising endogenous activator of insulin secretion. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action on pancreatic β-cells. It summarizes key quantitative data, details experimental protocols for its study, and presents visual representations of its signaling pathways. The evidence presented herein positions this compound as a potential therapeutic lead for conditions characterized by impaired insulin secretion, such as type 2 diabetes.
Introduction
The global prevalence of type 2 diabetes necessitates the discovery of novel therapeutic agents that can enhance pancreatic β-cell function. Natural products and their metabolites represent a rich source of such compounds. Urolithins, a class of gut microbial metabolites derived from dietary ellagitannins, have garnered significant attention for their diverse biological activities. Among them, this compound has been identified as a potent, glucose-dependent activator of insulin secretion.[1][2][3] This document serves as a comprehensive technical resource, consolidating the existing data on this compound's effects on insulin secretion and providing detailed methodologies for its further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on insulin secretion and related cellular mechanisms.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Biological System | This compound Concentration | Glucose Concentration | Observation | Reference |
| INS-1 Cells | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Significant increase in insulin secretion | [4] |
| Isolated Rat Pancreatic Islets | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Increased insulin secretion | [4][5] |
| Isolated Rat Pancreatic Islets | 20 µmol·L⁻¹ | 2.8 mmol·L⁻¹ (non-stimulating) | No significant effect on insulin secretion | [4][5] |
| Isolated Perfused Rat Pancreas | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Rapid and sustained enhancement of insulin secretion | [4] |
| Glucotoxicity-induced dysfunctional INS-1 cells | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Retained capacity to stimulate insulin secretion | [4][6] |
Table 2: Electrophysiological Effects of this compound on L-type Ca²⁺ Channels in INS-1 Cells
| Parameter | This compound Concentration | Observation | Reference |
| L-type Ca²⁺ current | Dose-dependent | Enhancement of current at depolarization potentials above threshold | [2] |
| Voltage-dependent activation | 20 µmol·L⁻¹ | Shift towards more negative potentials (V₀.₅ from -17.9 ± 1.0 mV to -22.3 ± 1.0 mV) | [4] |
| T-type Ca²⁺ currents | 20 µmol·L⁻¹ | No effect | [4] |
Table 3: Effect of this compound on Intracellular Signaling in Pancreatic β-Cells
| Signaling Molecule | Cell Type | This compound Concentration | Observation | Reference |
| Extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation | INS-1 cells | 20-100 µmol·L⁻¹ | Enhanced glucose-induced phosphorylation | [7][8] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | MIN6 cells | Not specified | Promoted nuclear translocation and activation of downstream targets (HO-1, NQO1) | [1][9] |
| Keap1 | MIN6 cells | Not specified | Inhibited expression | [1][9] |
Signaling Pathways of this compound in Pancreatic β-Cells
This compound enhances insulin secretion through a multi-faceted mechanism primarily involving the modulation of ion channels and intracellular signaling cascades.
Primary Mechanism: L-type Ca²⁺ Channel Activation
The principal mechanism by which this compound potentiates glucose-stimulated insulin secretion is through the direct modulation of L-type Ca²⁺ channels in pancreatic β-cells.[1][2] In a glucose-dependent manner, this compound facilitates the opening of these channels, leading to an increased influx of extracellular Ca²⁺.[4] This elevation in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. Molecular modeling studies suggest that this compound may directly dock into the Cav1.2 subunit of the L-type Ca²⁺ channel.[2][4]
Secondary Signaling Pathways
In addition to its direct effect on Ca²⁺ channels, this compound engages other signaling pathways that contribute to its secretagogue activity and may confer protective effects on β-cells.
This compound has been shown to enhance the glucose-induced phosphorylation of ERK1/2 in INS-1 β-cells.[7] The ERK1/2 pathway is known to play a role in the regulation of insulin gene expression and β-cell proliferation and survival. Inhibition of ERK1/2 activity reduces the stimulatory effect of this compound on insulin secretion, indicating that this pathway contributes, at least in part, to its overall pharmacological action.[7][10]
Recent evidence suggests that this compound can also activate the Nrf2 signaling pathway in pancreatic β-cells.[1] this compound promotes the nuclear translocation of Nrf2 by inhibiting its negative regulator, Keap1.[1][9] In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway may protect β-cells from oxidative stress-induced damage, a key factor in the pathophysiology of diabetes.[1]
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's effects on insulin secretion and its underlying mechanisms.
Insulin Secretion Assay in INS-1 Cells
This protocol details a static incubation assay to measure insulin secretion from the INS-1 rat insulinoma cell line.
Materials:
-
INS-1 cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB)
-
This compound stock solution (in DMSO)
-
24-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with a pre-warmed, glucose-free KRB buffer.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing a non-stimulating concentration of glucose (e.g., 2.8 mM).
-
Aspirate the pre-incubation buffer and add fresh KRB buffer containing either a non-stimulating (2.8 mM) or a stimulating (8.3 mM) glucose concentration, with or without various concentrations of this compound (e.g., 2, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells to determine total insulin content and/or total protein for normalization.
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents
This protocol outlines the whole-cell patch-clamp technique to measure L-type Ca²⁺ currents in INS-1 cells.
Materials:
-
INS-1 cells grown on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (containing Ba²⁺ as the charge carrier to isolate Ca²⁺ channel currents)
-
Internal pipette solution (Cs⁺-based to block K⁺ currents)
-
This compound solution
Procedure:
-
Place a coverslip with adherent INS-1 cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass pipette to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking INS-1 cell with the patch pipette under positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit Ca²⁺ channel currents.
-
Record the baseline currents.
-
Perfuse the cell with the external solution containing this compound and repeat the voltage-step protocol to record currents in the presence of the compound.
-
Analyze the current-voltage (I-V) relationship and activation kinetics before and after this compound application.
Western Blotting for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in INS-1 cells treated with this compound.
Materials:
-
INS-1 cells
-
This compound
-
Glucose
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat INS-1 cells with this compound and/or glucose for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., β-actin) for normalization.
Conclusion and Future Directions
This compound is a compelling natural product metabolite with significant potential as an insulin secretion activator. Its glucose-dependent action and multi-target engagement, including L-type Ca²⁺ channels and the ERK1/2 and Nrf2 signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of diabetes, as well as detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogs for the treatment of metabolic diseases.
References
- 1. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases glucose-induced ERK activation which contributes to insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Urolithin C: A Technical Guide to its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, is emerging as a significant molecule of interest in cancer research. Accumulating evidence suggests its potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced apoptosis, with a focus on key signaling pathways, quantitative data, and detailed experimental protocols to support further research and drug development endeavors.
Core Mechanism: Induction of Apoptosis
This compound primarily triggers apoptosis through the intrinsic or mitochondrial-mediated pathway. This process is characterized by a series of biochemical events including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and the activation of the caspase cascade. Furthermore, this compound has been shown to modulate critical signaling pathways such as the PI3K/Akt/mTOR axis, which are frequently dysregulated in cancer.
Signaling Pathways in this compound-Induced Apoptosis
The Mitochondria-Mediated Intrinsic Pathway
This compound initiates apoptosis by inducing cellular stress, leading to an increase in ROS production and calcium dyshomeostasis.[1][2] This disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. The subsequent release of pro-apoptotic factors from the mitochondria, such as cytochrome c, activates the caspase cascade.
A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins. This compound has been demonstrated to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bcl-2/Bax ratio is a crucial determinant for the permeabilization of the mitochondrial outer membrane.
The activation of initiator caspases, such as caspase-9, follows the release of cytochrome c. Caspase-9 then cleaves and activates effector caspases, like caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[2][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In several cancers, this pathway is constitutively active, contributing to tumorigenesis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in colorectal cancer cells.[4][5] By downregulating the phosphorylation of Akt and mTOR, this compound can suppress the pro-survival signals and sensitize cancer cells to apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the key quantitative data from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| RKO | Colorectal Cancer | 28.81 | 72 | [5] |
| HCT116 | Colorectal Cancer | 23.06 | 72 | [5] |
| DLD1 | Colorectal Cancer | 14.7 | 72 | [5] |
| PC12 | Pheochromocytoma | Not explicitly stated, but significant inhibition at 300 µg/ml (~1238 µM) | Not specified | [6] |
Table 2: Dose-Dependent Effects of this compound on PC12 Cells
| This compound Conc. (µg/ml) | Apoptotic Cells (%) | S Phase Arrest (%) | Reference |
| 0 (Control) | ~5 | 12.18 | [6][7] |
| 100 | ~15 | 17.63 | [6][7] |
| 200 | ~25 | 23.08 | [6][7] |
| 300 | ~35 | 23.29 | [6][7] |
Table 3: Effect of this compound on Apoptotic Protein Expression in PC12 Cells
| This compound Conc. (µg/ml) | Bcl-2/Bax mRNA Ratio (Fold Change vs. Control) | Caspase-9 mRNA Expression (Fold Change vs. Control) | Caspase-3 mRNA Expression (Fold Change vs. Control) | Reference |
| 5 | ~1.0 | ~1.1 | ~1.2 | [3] |
| 10 | ~0.6 | ~1.3 | ~1.5 | [3] |
| 50 | ~0.3 | ~1.4 | ~1.8 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8][9][10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12][13][14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Detailed Steps:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]
Conclusion
This compound demonstrates significant potential as a pro-apoptotic agent in various cancer models. Its ability to induce the intrinsic apoptotic pathway and inhibit key cell survival signaling cascades like the PI3K/Akt/mTOR pathway underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the anti-cancer properties of this compound. Future research should focus on elucidating the complete signaling network of this compound, its efficacy in in vivo models, and its potential for combination therapies.
References
- 1. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Urolithin C: A Technical Guide to its Function as an L-type Ca2+ Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin C, a gut microbial metabolite of dietary ellagitannins, has emerged as a significant modulator of cellular function, notably through its interaction with L-type voltage-gated Ca2+ channels (LTCCs). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as an LTCC opener. We consolidate key quantitative data, provide detailed experimental protocols for studying its effects, and present signaling pathways and workflows through standardized diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound, particularly in contexts such as metabolic disease and cellular signaling.
Introduction
Urolithins are bioactive compounds produced by the human gut microbiota from the metabolism of ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts.[1] Among these metabolites, this compound (UC) has been identified as a potent, glucose-dependent activator of insulin secretion.[2][3][4] The primary mechanism underpinning this activity is its ability to facilitate the opening of L-type Ca2+ channels, thereby enhancing intracellular calcium (Ca2+) influx in pancreatic β-cells.[2][5] This guide details the core findings and methodologies related to this compound's function as an LTCC opener.
Mechanism of Action
This compound acts as a positive modulator of the Cav1.2 isoform of the L-type Ca2+ channel.[2] Unlike classical agonists, it does not directly open the channel but rather facilitates its activation in response to membrane depolarization. Electrophysiological studies have demonstrated that this compound shifts the voltage-dependent activation of LTCCs towards more negative potentials.[2][5] This means the channels are more likely to open at lower levels of depolarization, leading to an increased Ca2+ influx for a given stimulus. This action is particularly relevant in pancreatic β-cells, where glucose metabolism leads to membrane depolarization, the primary trigger for insulin secretion.[2] Molecular modeling suggests that this compound can dock directly into the Cav1.2 channel protein.[2][5]
Signaling Pathway
The signaling cascade initiated by this compound in pancreatic β-cells is a multi-step process integrated with glucose metabolism. The process begins with glucose entering the β-cell, which, through metabolism, increases the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This compound then acts on the L-type Ca2+ channels, enhancing their opening in response to this depolarization. The subsequent influx of Ca2+ raises intracellular calcium concentrations, a critical signal for the fusion of insulin-containing vesicles with the cell membrane and the subsequent secretion of insulin.[2][4] Furthermore, this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which also contributes to the regulation of insulin secretion.[6][7]
Quantitative Data
The following tables summarize the key quantitative findings from electrophysiological and functional assays investigating this compound.
Table 1: Electrophysiological Effects of this compound on L-type Ca2+ Channels
| Parameter | Condition | Value | Cell Type | Reference |
| V0.5 of Activation | Control | -17.9 ± 1.0 mV | INS-1 | [2][5] |
| 20 µM this compound | -22.3 ± 1.0 mV | INS-1 | [2][5] | |
| L-type Current | 20 µM this compound | Current Increased | INS-1 | [2] |
| Nimodipine Blockade | % Inhibition of UC effect | 84.8 ± 2.6% | INS-1 | [2] |
Table 2: Functional Effects of this compound on Insulin Secretion
| Parameter | Condition | Value | Cell Type | Reference |
| EC50 | Glucose-Stimulated Insulin Secretion | ~15-20 µM (estimated) | INS-1 | [5] |
| Insulin Secretion | 20 µM UC + 8.3 mM Glucose | Significantly Increased | Rat Islets | [2][5] |
| Insulin Secretion | 20 µM UC + 2.8 mM Glucose | No Significant Effect | Rat Islets | [2][5] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. The following sections describe the core experimental protocols used to characterize this compound's effects.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through L-type Ca2+ channels in the membrane of a single cell.
Objective: To measure the effect of this compound on the amplitude and voltage-dependence of L-type Ca2+ currents.
Cell Type: INS-1 β-cells.
Methodology:
-
Cell Preparation: Plate INS-1 cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External (Bath) Solution (in mM): 115 NaCl, 20 CsCl, 10 BaCl₂, 1 MgCl₂, 5 HEPES, and 5 Glucose. Adjust pH to 7.4 with CsOH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 135 CsCl, 4 Mg-ATP, 10 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms) to elicit L-type currents.
-
-
Drug Application: Perfuse the bath with the external solution containing this compound (e.g., 20 µM) and repeat the voltage-step protocol.
-
Analysis: Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Fit the data to a Boltzmann function to determine the half-maximal activation potential (V₀.₅).
Intracellular Calcium Imaging
This method measures changes in the concentration of free intracellular Ca2+ in response to stimuli.
Objective: To determine if this compound enhances depolarization-induced Ca2+ influx.
Cell Type: INS-1 β-cells or dispersed primary islet cells.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading:
-
Incubate cells with 2-5 µM Fura-2 AM (a ratiometric Ca2+ indicator) in a physiological buffer (e.g., Krebs-Ringer-HEPES) for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for ~20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) in a low-glucose buffer.
-
-
Stimulation:
-
Perfuse the cells with a high-potassium (e.g., 15-30 mM KCl) solution to induce membrane depolarization, first without and then with this compound (e.g., 20 µM) present in the perfusion buffer.
-
-
Analysis: Calculate the ratio of fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca2+. Compare the peak ratio change induced by KCl in the absence and presence of this compound.[8]
Conclusion and Future Directions
This compound is a potent and specific facilitator of L-type Ca2+ channel opening. The data strongly support a mechanism where it enhances glucose-stimulated insulin secretion by lowering the voltage threshold for channel activation in pancreatic β-cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research.
Future investigations should aim to:
-
Elucidate the precise binding site of this compound on the Cav1.2 channel.
-
Explore the activity of this compound on L-type Ca2+ channels in other excitable tissues, such as cardiac and smooth muscle.
-
Evaluate the therapeutic potential of this compound and its derivatives in animal models of type 2 diabetes and other metabolic disorders.
-
Investigate the interplay between the LTCC-dependent and ERK1/2 signaling pathways activated by this compound.
This comprehensive understanding will be crucial for translating the promising in-vitro findings into potential therapeutic applications for this unique gut microbial metabolite.
References
- 1. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of Gut Microbial Metabolites in Diabetic Kidney Disease [frontiersin.org]
- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Anticancer Effects of Urolithin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, nuts, and berries, is emerging as a promising natural compound with notable anticancer properties. Preclinical studies have demonstrated its potential to inhibit cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the preliminary research on this compound's anticancer effects, with a focus on quantitative data, detailed experimental protocols, and the visualization of molecular pathways to support further research and development in oncology.
Quantitative Data on Anticancer Effects
The antiproliferative activity of this compound has been quantified in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key in vitro studies.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| DLD1 | 72 hours | 14.7 | [1] |
| HCT116 | 72 hours | 23.06 | [1] |
| RKO | 72 hours | 28.81 | [1] |
Table 2: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| LNCaP | Not Specified | 35.2 ± 3.7 |
Core Mechanisms and Signaling Pathways
This compound exerts its anticancer effects by targeting fundamental cellular processes and signaling cascades critical for tumor growth and survival.
Inhibition of the AKT/mTOR Signaling Pathway in Colorectal Cancer
In colorectal cancer (CRC), this compound has been shown to suppress tumor progression by inhibiting the AKT/mTOR signaling pathway.[1][2] This inhibition is mediated by decreasing the expression of Y-box binding protein 1 (YBX1), a key upstream regulator.[1][2] The inactivation of this pathway leads to reduced cell proliferation and migration.[1][2]
Induction of Mitochondria-Mediated Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][4] Studies indicate that it triggers the intrinsic apoptotic pathway, which is mediated by the mitochondria.[3][4] This process involves the stimulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and an imbalance in the Bcl-2/Bax protein ratio, which ultimately activates the caspase cascade.[3][4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle. In colorectal cancer cells, it has been shown to cause cell cycle arrest at the G2/M phase.[1][2] In other cancer cell models, it has been observed to arrest the cell cycle at the S phase. This prevents cancer cells from dividing and proliferating.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.
In Vitro Experimental Workflow
A typical workflow for the initial in vitro assessment of this compound's anticancer effects is outlined below.
Cell Viability Assay (CCK-8 Method)
This protocol is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., DLD1, HCT116, RKO) in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.[2][5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 12.5, 25, 50, 100, 200 µM).[2] Include a vehicle control group (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2][5][6] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.[2][5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][5]
-
Calculation: Calculate the cell viability rate as follows: Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%, where As is the absorbance of the experimental well, Ac is the absorbance of the control well, and Ab is the absorbance of the blank well (medium and CCK-8 only).[2] The IC50 value is determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 15 µM and 30 µM) for a specified time (e.g., 72 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[1][7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[1] Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-25 minutes at room temperature in the dark.[1]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1] Analyze the samples within 1 hour using a flow cytometer.[1] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound as described for the apoptosis assay.[9]
-
Cell Harvesting: Collect all cells (floating and adherent) and wash twice with cold PBS.[9]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[9][10] Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[10][11]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with cold PBS.[11]
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[9][10]
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.[9][10]
-
Incubation: Incubate for 10-30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the linear scale. Use pulse processing (Area vs. Width or Height) to exclude cell doublets and aggregates.[11]
Western Blotting for Signaling Proteins (AKT/mTOR Pathway)
This technique is used to detect and quantify specific proteins to elucidate signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[1][12] Scrape the cells and centrifuge the lysate at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli (SDS) sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load the prepared samples onto a polyacrylamide gel and separate the proteins based on molecular weight by applying an electric current.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[13][14]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-YBX1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[13]
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15]
In Vivo Subcutaneous Xenograft Model
This animal model is used to evaluate the in vivo antitumor efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Preparation: Harvest cancer cells (e.g., DLD1) during their logarithmic growth phase. Wash the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5-10 x 10^6 cells per 100 µL.[1][16] The cell suspension may be mixed 1:1 with Matrigel to promote tumor formation.[17]
-
Animal Model: Use immunocompromised mice (e.g., 4-6 week old BALB/c nude mice).
-
Tumor Cell Inoculation: Subcutaneously inject 100-200 µL of the prepared cell suspension into the flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 mg/kg) or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 3 times a week for 14 days).[1]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. The tumor tissue can be used for further analysis, such as immunohistochemistry (e.g., Ki-67 for proliferation) or western blotting.[1]
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant anticancer activity, particularly in colorectal and prostate cancers. Its ability to inhibit the crucial AKT/mTOR pathway and induce mitochondria-mediated apoptosis highlights its potential as a chemopreventive or therapeutic agent. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate its mechanisms of action. Future studies should focus on expanding the investigation to other cancer types, exploring its efficacy in combination with existing chemotherapies, and conducting more extensive in vivo studies to validate its therapeutic potential and safety profile, paving the way for potential clinical trials.
References
- 1. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. ptglab.com [ptglab.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Urolithin A targets the AKT/WNK1 axis to induce autophagy and exert anti-tumor effects in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. yeasenbio.com [yeasenbio.com]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Urolithin C: A Deep Dive into its Role in Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Foreword
Urolithin C, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, has emerged as a significant modulator of key cellular signaling pathways.[1][2] Its diverse biological activities, including anti-inflammatory, anticancer, and insulin-secretagogue effects, make it a compelling molecule for therapeutic investigation. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its impact on critical signaling cascades. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural compound.
Modulation of Cellular Signaling Pathways by this compound
This compound exerts its pleiotropic effects by intervening in several fundamental cellular signaling pathways. These include the NF-κB, AKT/mTOR, and Nrf2 pathways, as well as influencing intracellular calcium levels and ERK1/2 activation.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
This compound demonstrates potent anti-inflammatory properties primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to abrogate the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[3] This inhibition leads to a significant reduction in the expression of pro-inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]
Conversely, this compound enhances the expression of the anti-inflammatory cytokine Transforming Growth Factor-beta1 (TGF-β1).[3][5]
Diagram of the NF-κB Signaling Pathway Inhibition by this compound:
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity through AKT/mTOR Pathway Inhibition
This compound exhibits significant anticancer properties by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and growth.[6][7] A key mechanism identified is the downregulation of Y-box binding protein 1 (YBX1), which subsequently blocks the activation of AKT and mTOR.[6][7] This inhibition leads to:
-
Reduced Cell Proliferation: this compound dose-dependently inhibits the proliferation of various cancer cell lines.[6][8]
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, primarily at the G2/M phase.[6]
Diagram of the AKT/mTOR Signaling Pathway Inhibition by this compound:
Caption: this compound inhibits the AKT/mTOR signaling pathway.
Antioxidant Response via Nrf2 Pathway Activation
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is suggested to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] This activation helps to mitigate oxidative stress and protect cells from damage.
Diagram of the Nrf2 Signaling Pathway Activation by this compound:
Caption: this compound activates the Nrf2 signaling pathway.
Regulation of Insulin Secretion via L-type Calcium Channels
This compound plays a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[1][13] This effect is mediated by its interaction with L-type Ca2+ channels.[1][13] this compound facilitates the opening of these channels, leading to an increased influx of Ca2+ into the β-cells.[1][13][14] The elevated intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules. Molecular modeling studies suggest that this compound can directly dock into the Cav1.2 L-type Ca2+ channel.[1][13]
Diagram of this compound's Role in Insulin Secretion:
Caption: this compound enhances glucose-stimulated insulin secretion.
Quantitative Data on this compound's Biological Activities
The following tables summarize the quantitative data on the effects of this compound in various cellular assays.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| DLD1 | Colorectal Cancer | 14.7 | 72 | [6] |
| HCT116 | Colorectal Cancer | 23.06 | 72 | [6] |
| RKO | Colorectal Cancer | 28.81 | 72 | [6] |
| LNCaP | Prostate Cancer | 35.2 ± 3.7 | Not Specified | [8] |
| DU-145 | Prostate Cancer | More effective than Uro A/B | Not Specified | [8] |
Table 2: Effects of this compound on Insulin Secretion and L-type Ca2+ Channels
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| Glucose-Stimulated Insulin Secretion | INS-1 β-cells, Rat Islets | 20 µM | Enhanced | [1][15] |
| L-type Ca2+ Channel Current | INS-1 cells | 20 µM | Dose-dependently enhanced | [1][13] |
| L-type Ca2+ Channel V0.5 Activation | INS-1 cells | 20 µM | Shifted from -17.9 mV to -22.3 mV | [1] |
Table 3: Anti-inflammatory Effects of this compound
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Pro-inflammatory Cytokine Expression (IL-2, IL-6, TNF-α) | RAW 264.7 Macrophages | 25 µg/mL | Reduced | [3][5] |
| Anti-inflammatory Cytokine Expression (TGF-β1) | RAW 264.7 Macrophages | 25 µg/mL | Increased | [3][5] |
| COX-2 Expression | RAW 264.7 Macrophages | 25 µg/mL | Reduced | [3][5] |
| NF-κB p65 Phosphorylation and Translocation | RAW 264.7 Macrophages | 25 µg/mL | Abrogated | [3] |
Detailed Methodologies for Key Experiments
This section provides detailed protocols for key experiments used to elucidate the cellular effects of this compound.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression and Phosphorylation
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-p65, p65, Nrf2, Keap1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes modulated by this compound.
Protocol:
-
RNA Extraction: After this compound treatment, extract total RNA from cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR instrument with SYBR Green master mix and specific primers for the target genes (e.g., IL6, TNF, COX2, TGFB1, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for studying the effects of this compound.
Diagram of an In Vitro Cancer Study Workflow:
Caption: A typical workflow for investigating this compound's anticancer effects in vitro.
Diagram of an Anti-inflammatory Study Workflow:
Caption: A typical workflow for investigating this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound is a multifaceted signaling modulator with significant therapeutic potential. Its ability to concurrently target pro-inflammatory, oncogenic, and oxidative stress pathways underscores its promise in the prevention and treatment of a range of chronic diseases. Further research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive preclinical in vivo studies, and ultimately translating these findings into clinical applications. The detailed methodologies and pathway analyses provided in this guide aim to facilitate and accelerate these future research endeavors.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 9. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urolithin B, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Antioxidant Potential of Urolithin C: A Technical Guide for Researchers
Introduction
Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and walnuts, has emerged as a promising natural compound with significant antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the antioxidant potential of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals investigating novel antioxidant therapies.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a multi-faceted approach, primarily by activating the endogenous antioxidant response system and inhibiting pro-inflammatory pathways linked to oxidative stress.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of Phase II antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[3]
Studies have shown that this compound administration can inhibit Keap1 expression, thereby promoting the nuclear translocation of Nrf2 and increasing the expression of HO-1 and NQO1.[3] This activation of the Nrf2 signaling pathway is a key mechanism by which this compound enhances cellular antioxidant defenses.[3][4]
Modulation of Inflammatory Pathways
Chronic inflammation is intricately linked with oxidative stress. This compound has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can suppress this pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing its nuclear translocation and reducing the production of pro-inflammatory mediators.[5][6]
References
- 1. In Silico and In Vitro Study of Antioxidant Potential of Urolithins [mdpi.com]
- 2. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Urolithin C: A Technical Guide to Its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C, a gut microbial metabolite of the dietary polyphenol ellagic acid, has emerged as a molecule of significant interest in biomedical research. Derived from the consumption of fruits and nuts like pomegranates, berries, and walnuts, this compound is actively investigated for its potential therapeutic effects across a spectrum of diseases. Its biological activities are underpinned by its interactions with a variety of cellular targets, leading to the modulation of key signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and drug development efforts.
Cellular Targets and Signaling Pathways
This compound has been shown to interact with multiple cellular targets, thereby influencing a range of physiological and pathophysiological processes. The primary mechanisms of action identified to date include anti-inflammatory, anti-cancer, and metabolic regulatory effects.
Anti-inflammatory Activity via NF-κB Signaling
This compound exhibits anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory genes. This compound has been shown to suppress this process, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, and IL-6, and the inducible enzyme Cox-2.[2][3] This inhibitory effect is achieved by blocking the phosphorylation and subsequent translocation of the NF-κB p65 subunit to the nucleus.[2][3]
Anticancer Effects via AKT/mTOR Pathway and Apoptosis Induction
In the context of cancer, particularly colorectal cancer, this compound has been demonstrated to inhibit cell proliferation and migration.[4][5][6] This is achieved, in part, by blocking the AKT/mTOR signaling pathway. The AKT/mTOR pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers. This compound has been found to decrease the expression of Y-box binding protein 1 (YBX1), a key upstream regulator of the AKT/mTOR pathway.
Furthermore, this compound can induce apoptosis in cancer cells through a mitochondria-mediated pathway.[7][8][9][10][11][12] This involves an imbalance in the Bcl-2/Bax ratio, leading to the activation of the caspase cascade, including caspase-3.[9][12] this compound treatment has also been associated with increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and calcium dyshomeostasis in cancer cells, all of which contribute to the apoptotic process.[7][9][12]
Metabolic Regulation
This compound plays a role in metabolic regulation, particularly in glucose homeostasis. It has been identified as a glucose-dependent activator of insulin secretion in pancreatic β-cells.[7][13] This effect is mediated by its interaction with L-type Ca2+ channels.[7][13] this compound enhances Ca2+ influx through these channels, a critical step in glucose-stimulated insulin secretion.
Antioxidant Activity and Nrf2 Pathway Activation
This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals.[9][14] The antioxidant activity of urolithins is correlated with the number of hydroxyl groups on their structure.[9][14] Beyond direct radical scavenging, this compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15] This activation helps to protect cells from oxidative stress.[15]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainvta.tech [brainvta.tech]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. broadpharm.com [broadpharm.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of Urolithin C
For Researchers, Scientists, and Drug Development Professionals
Urolithin C, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one), enabling researchers to produce this compound for further investigation.
Data Presentation: Synthesis and Characterization
The following table summarizes the key quantitative data associated with the chemical synthesis and characterization of this compound.
| Parameter | Value | Analytical Method |
| Step 1 Yield (Biaryl Carboxaldehyde) | ~70% | Not specified |
| Final Yield (this compound) | ~10% | Not specified |
| Purity | ≥98% | HPLC[5][6] |
| HPLC Retention Time | 10.902 minutes | HPLC[5][7] |
| Molecular Formula | C13H8O5 | Mass Spectrometry[6] |
| Molecular Weight | 244.2 g/mol | Mass Spectrometry[6] |
| ¹H NMR | Confirmed structure | NMR Spectroscopy[5] |
| ¹³C NMR | Confirmed structure | NMR Spectroscopy[5] |
| FTIR | Confirmed functional groups | FTIR Spectroscopy[5] |
| LC-MS | Confirmed mass | Liquid Chromatography-Mass Spectrometry[5] |
Experimental Protocols
This section details the multi-step protocol for the chemical synthesis of this compound.
Step 1: Suzuki Coupling to form Biaryl Carboxaldehyde
This initial step involves a palladium-catalyzed cross-coupling reaction.
-
Combine 2-formylphenylboronic acid (1.0 equivalent), 2-bromo-1-iodo-4-methoxybenzene (2.0 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%) in a reaction vessel containing tetrahydrofuran (THF).[5][8]
-
Add a basic solution, such as potassium carbonate (K₂CO₃), to the mixture.[5]
-
Stir the reaction mixture at room temperature under an inert atmosphere.[5][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).[5]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the biaryl carboxaldehyde.[5]
Step 2: Oxidation and Esterification
The aldehyde is first oxidized to a carboxylic acid and then esterified.
-
The biaryl carboxaldehyde from Step 1 undergoes oxidation with potassium permanganate (KMnO₄) in a mixture of pyridine and water.[5]
-
Following oxidation, the resulting biaryl carboxylic acid is esterified using methanol in dimethylformamide (DMF) to form a biaryl carboxylic ester.[5]
-
The reaction is stirred at 0 °C for 2 hours and then concentrated under reduced pressure.[5]
-
The residue is taken up in methanol for esterification at room temperature.[5]
-
Quench the reaction with water and extract with ethyl acetate.[5]
-
Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
Step 3: Demethylation to form this compound
The final step is the demethylation of the methyl ether intermediate.
-
Prepare a cooled solution (0 °C) of the methyl ether of this compound (1.0 equivalent) under an inert atmosphere.[5]
-
Slowly add boron tribromide (BBr₃) to the reaction mixture.[5]
-
The reaction mixture is then subjected to acidic conditions, for instance, with hydrochloric acid, to yield this compound.[7]
Purification and Characterization
-
The purity of the synthesized this compound can be initially assessed by TLC.[5][7]
-
Further purification is achieved using High-Performance Liquid Chromatography (HPLC).[5][7]
-
The final structure and identity of this compound are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the key stages in the chemical synthesis of this compound.
Caption: A flowchart of the this compound chemical synthesis protocol.
This compound Signaling Pathway: Inhibition of AKT/mTOR
This compound has been shown to inhibit the AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival, particularly in cancer cells.[9]
Caption: this compound inhibits the AKT/mTOR pathway by downregulating YBX1.
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. preprints.org [preprints.org]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urolithin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C is a gut microbial metabolite derived from ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts.[1][2] As a bioactive compound, this compound has garnered significant interest for its potential therapeutic effects, including its role as a glucose-dependent activator of insulin secretion and an inducer of apoptosis in certain cell lines.[3][4] Unlike its precursors, this compound is not typically found in plants; it is the product of biotransformation by intestinal microflora.[5][6] Therefore, obtaining pure this compound for research and drug development requires a multi-step process involving the extraction of precursors, their conversion into urolithins, and subsequent purification of the target molecule.
These application notes provide detailed protocols for the extraction of ellagitannin precursors, their conversion to urolithins, and the final purification of this compound. The methodologies are designed to be reproducible in a standard laboratory setting.
Extraction and Production Methodologies
The production of this compound is typically a sequential process: 1) Extraction of precursors (ellagic acid and ellagitannins) from a plant source, 2) Conversion of these precursors into urolithins, and 3) Extraction of urolithins from the reaction or biological matrix.
Protocol 1: Ultrasound-Assisted Extraction of Precursors from Plant Material
This protocol describes the extraction of ellagitannins and ellagic acid from a freeze-dried plant matrix, such as pomegranate peel or raspberry powder.
Materials:
-
Freeze-dried and powdered plant material
-
80% Methanol in water (v/v)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Weigh 1 gram of the freeze-dried plant powder and place it into a 50 mL centrifuge tube.
-
Add 10 mL of 80% methanol solution to the tube.
-
Vortex the mixture thoroughly to ensure the powder is fully suspended.
-
Place the tube in an ultrasonic bath set to 50°C for 30 minutes to maximize extraction efficiency.[6]
-
After sonication, centrifuge the mixture at 5,000 x g for 10 minutes.[6]
-
Carefully decant the supernatant, which contains the ellagitannin and ellagic acid extract, into a clean collection vessel.
-
For exhaustive extraction, the solid residue can be re-extracted by repeating steps 2-6.
-
Combine the supernatants. The resulting solution is the crude precursor extract.
-
The solvent can be evaporated using a rotary evaporator or vacuum concentrator to yield a solid extract for long-term storage or immediate use in conversion protocols.
Protocol 2: In Vitro Production of Urolithins via Fermentation
This protocol simulates the gut environment to convert the extracted precursors into urolithins, including this compound, using a fecal slurry from healthy donors.
Materials:
-
Crude precursor extract (from Protocol 1)
-
Fresh fecal samples from healthy human donors
-
Anaerobic basal medium (e.g., ABB medium)
-
Anaerobic chamber or gas pack system
-
Sterile centrifuge tubes
-
Incubator at 37°C
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in an anaerobic basal medium inside an anaerobic chamber.
-
Centrifuge the slurry at a low speed to pellet large debris, and use the supernatant for inoculation.
-
Dissolve a known quantity of the precursor extract into the anaerobic basal medium to achieve a target concentration (e.g., 60 mg/L of ellagic acid equivalent).[6]
-
Inoculate the medium containing the extract with the fecal slurry supernatant (e.g., a 10% v/v inoculation).
-
Incubate the culture anaerobically at 37°C. Monitor the conversion of ellagic acid to urolithins over time (e.g., 24-72 hours) by taking aliquots for analysis.
-
At the end of the incubation period, terminate the fermentation by centrifuging the culture at high speed (e.g., 10,000 x g) to pellet bacteria and solid residues.
-
Collect the supernatant, which now contains the produced urolithins, for subsequent extraction.
Protocol 3: Solvent Extraction of Urolithins from Aqueous Samples
This protocol details the extraction of urolithins from the fermentation broth (Protocol 2) or other biological fluids like processed fecal samples.
Materials:
-
Urolithin-containing supernatant
-
Extraction Solvent: Acetonitrile:Water:Formic Acid (80:19.9:0.1, v/v/v)[7] or Methanol:Water (80:20, v/v) with 0.1% HCl.[8]
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Mix the urolithin-containing supernatant with an equal volume of the extraction solvent (e.g., 5 mL supernatant + 5 mL solvent).[7]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 5,000 x g for 10 minutes to pellet any precipitated proteins or solids.[8]
-
Collect the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The resulting filtrate is the crude urolithin extract, ready for purification. This extract can be concentrated under a stream of nitrogen or in a vacuum concentrator if needed.
Purification Methodologies
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the purification of this compound from a crude extract.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for purifying this compound using a reversed-phase C18 column. Optimization will be required based on the specific HPLC system and the complexity of the crude extract.
Materials & Equipment:
-
Preparative HPLC system with a UV-Vis Diode Array Detector (DAD)
-
Preparative Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.5% Formic Acid[8]
-
Mobile Phase B: Acetonitrile[8]
-
Crude urolithin extract (from Protocol 3)
-
Fraction collector
Procedure:
-
Equilibrate the preparative C18 column with an initial mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a determined flow rate (e.g., 4-5 mL/min).
-
Dissolve the dried crude urolithin extract in a small volume of the initial mobile phase and inject it into the HPLC system.
-
Run a linear gradient to separate the components. A typical gradient might be:
-
0-7 min: 5% to 18% B
-
7-17 min: 18% to 28% B
-
17-22 min: 28% to 50% B
-
22-27 min: 50% to 90% B (column wash)[8]
-
-
Monitor the elution profile using the DAD at wavelengths of 305 nm and 360 nm, where urolithins exhibit strong absorbance.[8]
-
Based on analytical runs with a this compound standard, identify the peak corresponding to this compound (a reported retention time is ~12.4 minutes under specific analytical conditions, but this will vary).[8]
-
Use a fraction collector to collect the eluent corresponding to the this compound peak.
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent (acetonitrile and water) using a rotary evaporator or freeze-dryer to obtain the purified this compound solid.
-
Confirm the purity of the final product using analytical HPLC-MS.
Data Presentation
Quantitative data from literature provides a baseline for developing and optimizing these protocols.
Table 1: Example HPLC Parameters for Urolithin Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm) | [8][9] |
| Mobile Phase A | Water with 0.5% Formic Acid | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Flow Rate | 0.5 mL/min (analytical) | [8] |
| Detection | UV at 305 nm and 360 nm | [8] |
| This compound Rt | 12.44 min | [8] |
| Urolithin A Rt | 16.01 min |[8] |
Note: Retention times (Rt) are highly dependent on the specific system, column dimensions, and gradient profile.
Table 2: Summary of Extraction Solvents and Techniques
| Analyte | Source Material | Technique | Solvent System | Reference |
|---|---|---|---|---|
| Ellagitannins / Ellagic Acid | Freeze-dried fruit powder | Ultrasound-Assisted Extraction | 80% Methanol | [6] |
| Urolithins | Feces | Centrifugation / Solvent Extraction | Methanol/Water (80:20) + 0.1% HCl | [8] |
| Urolithins | Fermentation Broth | Solvent Extraction | Acetonitrile/Water/Formic Acid (80:19.9:0.1) | [7] |
| Urolithins | Plasma | Protein Precipitation | Ice-cold acetonitrile with acid |[10] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound production and purification.
Signaling Pathway Diagram
Caption: this compound signaling in glucose-stimulated insulin secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. data.epo.org [data.epo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Urolithin C using High-Performance Liquid Chromatography (HPLC)
Introduction
Urolithin C is a gut microbial metabolite derived from dietary ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] As a member of the urolithin family, this compound has garnered significant scientific interest due to its potential anti-inflammatory, pro-apoptotic, and anti-cancer activities.[3][4][5] Its biological effects are linked to the modulation of key cellular signaling pathways, including the NF-κB and mitochondria-mediated apoptosis pathways.[1][3][4] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanisms of action in drug development and nutritional science. This application note presents a robust HPLC-UV method for the determination of this compound.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound quantification, a reversed-phase HPLC method is typically employed. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile, often with an acid modifier like formic or phosphoric acid to improve peak shape. As the sample passes through the column, this compound is separated from other matrix components. A UV detector is commonly used for detection, as urolithins exhibit strong absorbance at specific wavelengths, frequently around 305 nm.[6][7][8] The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a pure standard.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Ethyl acetate (for extraction)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 250 x 4.6 mm, 5 µm).[9]
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase initial conditions or methanol to prepare a series of calibration standards. A typical concentration range could be from 0.1 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Plasma Samples [5]
-
To 200 µL of plasma, add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Urine Samples (using SPE) [10]
-
Acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 x g for 4 minutes.[10]
-
Condition an SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of 1.5 M formic acid.[10]
-
Load the supernatant from the centrifuged urine sample onto the SPE cartridge.[10]
-
Wash the cartridge with 0.5 mL of 1.5 M formic acid.[10]
-
Elute the analytes with 1 mL of methanol containing 0.1% formic acid.[10]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and filter (0.22 µm) before injection.
-
5. HPLC Conditions
The following table summarizes a typical set of HPLC conditions for this compound analysis.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[9] or 0.5% Formic Acid[11] |
| Mobile Phase B | Acetonitrile[9][11] |
| Flow Rate | 1.0 mL/min[8][9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 25 °C[8][9] |
| Detection Wavelength | 305 nm[8][11] |
| Gradient Program | 0-10 min, 20% B; 10-15 min, increase to 30% B; 15-20 min, hold 30% B; followed by re-equilibration to initial conditions.[9] |
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value >0.995 is desirable.
-
Quantify this compound in the unknown samples by interpolating their peak areas into the calibration curve equation.
Method Validation and Performance
Method validation is essential to ensure reliable and accurate results. While the performance data below is derived from various studies, often using highly sensitive LC-MS/MS, it provides a benchmark for expected performance characteristics.
Quantitative Data Summary
| Parameter | Typical Value | Matrix | Method | Reference |
| Linearity Range | 0.2 - 40 ng/mL | Plasma | LC-MS | [12] |
| Limit of Detection (LOD) | 0.051 µg/mL | - | UHPLC | [13] (for Urolithin A) |
| Limit of Quantification (LOQ) | 0.103 µg/mL | - | UHPLC | [13] (for Urolithin A) |
| Accuracy | 96.6 - 109% | Plasma | LC-MS/MS | [5] |
| Precision (RSD%) | < 10% | Plasma | LC-MS/MS | [5] |
| Extraction Recovery | > 91% | Plasma | LC-MS/MS | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The diagram below illustrates this inhibitory action.
Caption: this compound inhibits NF-κB signaling.
References
- 1. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 2. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]
- 3. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 13. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Urolithin C in Human Plasma by LC-MS/MS
Introduction
Urolithin C is a gut microbiota-derived metabolite of ellagic acid, a compound found in various fruits and nuts. As a member of the urolithin family, this compound has garnered significant interest within the drug development and life sciences communities due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and for understanding its physiological roles. This application note presents a robust and sensitive method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol outlines a two-step process involving protein precipitation followed by liquid-liquid extraction to isolate this compound from plasma with high recovery.
-
Materials:
-
Human plasma
-
This compound and Urolithin D (Internal Standard) analytical standards
-
Acetonitrile (ACN), LC-MS grade
-
Ethyl acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of Urolithin D internal standard (IS) working solution.
-
Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 800 µL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 Kinetex EVO column (2.1 mm × 150 mm, 2.6 µm)[1][2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |
-
-
Mass Spectrometry (MS) Parameters:
Data Presentation
Table 1: MRM Transitions and Compound-Specific Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and associated mass spectrometry parameters for the quantitative analysis of this compound and the internal standard, Urolithin D.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (eV) |
| This compound | 243.0 | 187.0[1][2] | 100 | 130 | 25 |
| Urolithin D (IS) | 259.0 | 213.0[1][2] | 100 | 135 | 28 |
Table 2: Method Validation Summary
The analytical method was validated according to standard guidelines. A summary of the key performance characteristics is provided below.
| Parameter | Result |
| Linearity Range | 4.95 - 1085 µg/L[1][2] |
| Correlation Coefficient (r²) | > 0.994[1][2] |
| Lower Limit of Quantification (LLOQ) | 4.95 µg/L |
| Intra-day Precision (%RSD) | < 10%[1][2] |
| Inter-day Precision (%RSD) | < 10%[1][2] |
| Accuracy (% Recovery) | 96.6% - 109%[1][2] |
| Mean Extraction Recovery | > 91%[1][2] |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the complete workflow from plasma sample collection to data acquisition and analysis.
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway Context: this compound Formation
This compound is not involved in a signaling pathway itself but is a product of the metabolic transformation of dietary ellagitannins by the gut microbiota.
Caption: Metabolic pathway of this compound formation.
This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The sample preparation protocol provides clean extracts and high recovery, while the chromatographic and mass spectrometric conditions allow for excellent specificity and sensitivity. This method is well-suited for pharmacokinetic and metabolic studies of this compound in a research or drug development setting.
References
Application Notes and Protocols for Urolithin C in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C (UC), a gut microbial metabolite derived from ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest.[1] Unlike its parent compounds, this compound is readily absorbed and circulates in plasma, suggesting it is a key contributor to the health benefits associated with ellagitannin-rich foods.[1][2] Emerging in vitro evidence highlights its potent anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties, making it a promising molecule for therapeutic development. These application notes provide a comprehensive overview of the use of this compound in various cell culture models, including detailed protocols and quantitative data to guide experimental design.
Data Presentation: Quantitative Effects of this compound
The biological activity of this compound is concentration-dependent and varies across different cell types and experimental conditions.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference |
| DLD1 | Colorectal Cancer | CCK-8 | IC50: 14.7 µM | 72 h | Inhibition of proliferation | [3][4] |
| HCT116 | Colorectal Cancer | CCK-8 | IC50: 23.06 µM | 72 h | Inhibition of proliferation | [3][4] |
| RKO | Colorectal Cancer | CCK-8 | IC50: 28.81 µM | 72 h | Inhibition of proliferation | [3][4] |
| LNCaP | Prostate Cancer | Proliferation Assay | IC50: 35.2 ± 3.7 μM | Not Specified | Inhibition of proliferation | [5] |
| DU-145 | Prostate Cancer | Proliferation Assay | 10–40 μM | Not Specified | Inhibition of proliferation | [5] |
| PC12 | Pheochromocytoma | MTT | > 25 µM | Not Specified | Inhibition of proliferation | [6][7] |
| RAW 264.7 | Mouse Macrophage | MTT | 200 µg/mL | 24 h | 41.45% reduction in viability (cytotoxic) | [8] |
| RAW 264.7 | Mouse Macrophage | MTT | 25 µg/mL | 24 h | 14.81% reduction in viability (non-toxic) | [8] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Model | Concentration | Effect | Reference |
| RAW 264.7 | LPS-induced inflammation | 25 µg/mL | Suppressed Cox-2, TNF-α, IL-2, and IL-6; Increased TGF-β1 | [9] |
| Human Neutrophils | fMLP-stimulated | 20 µM | 63.8 ± 8.6% inhibition of Myeloperoxidase release | [10] |
Table 3: Antioxidant Activity of this compound
| Assay System | Parameter | Result | Reference |
| Cell-based Assay (HL-60 cells) | IC50 | 0.16 µM | [11] |
Table 4: Effects of this compound on Insulin Secretion
| Cell Model | Glucose Condition | Concentration | Effect | Reference |
| INS-1 Beta-cells | Stimulating glucose | Not specified | Enhanced glucose-stimulated insulin secretion | [12] |
| Isolated Rat Pancreatic Islets | 8.3 mmol·L⁻¹ glucose | 20 µmol·L⁻¹ | Increased insulin secretion | [12] |
| Isolated Rat Pancreatic Islets | 2.8 mmol·L⁻¹ glucose | 20 µmol·L⁻¹ | No effect on insulin secretion | [12] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling
This compound has been shown to suppress inflammation by inhibiting the NF-κB pathway. In LPS-stimulated macrophages, it prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[8][9]
References
- 1. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 2. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 6. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Urolithin C Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urolithin C
This compound is a gut microbial metabolite of ellagic acid and ellagitannins, which are abundant in pomegranates, berries, and nuts.[1][2] Emerging research has highlighted its potential therapeutic effects across a range of diseases. Urolithins, including this compound, are more readily absorbed by the body than their parent compounds, making them promising candidates for pharmacological studies.[2][3] In vivo and in vitro studies have demonstrated various biological activities of urolithins, such as anti-inflammatory, antioxidant, and anticancer properties.[3][4] Specifically, this compound has been shown to be a glucose-dependent activator of insulin secretion, an inducer of apoptosis in cancer cells, and a modulator of inflammatory pathways.[1][5]
These application notes provide a comprehensive guide for researchers designing animal model studies to investigate the therapeutic potential of this compound.
Key Research Applications for this compound Animal Models
The known biological activities of this compound suggest its utility in a variety of disease models:
-
Metabolic Diseases: Given its role in glucose-dependent insulin secretion through the activation of L-type Ca2+ channels, animal models of type 2 diabetes are highly relevant.[1][5]
-
Inflammatory Bowel Disease (IBD): Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] Therefore, chemically-induced colitis models in rodents are suitable for investigating the efficacy of this compound.
-
Oncology: this compound has been shown to suppress colorectal cancer progression via the AKT/mTOR pathway and induce apoptosis in various cancer cell lines.[9][10] Xenograft and carcinogen-induced cancer models can be employed to evaluate its anti-tumor effects.
-
Neuroprotection: While less explored for this compound specifically, other urolithins have shown neuroprotective effects, suggesting a potential area of investigation.[3]
-
Gut Microbiota Modulation: As a gut microbial metabolite, this compound's effect on the composition and function of the gut microbiome itself is a valuable research avenue.[11][12]
Experimental Design Considerations
Animal Model Selection
The choice of animal model is critical and depends on the research question.
-
For IBD: C57BL/6 mice are commonly used for dextran sodium sulfate (DSS)-induced colitis, which mimics human ulcerative colitis.[13][14][15]
-
For Cancer: Athymic nude mice are standard for subcutaneous xenograft models to assess the effect of this compound on tumor growth.[9][16]
-
For Metabolic Studies: Diet-induced obesity models or genetic models of diabetes (e.g., db/db mice) can be utilized.
This compound Administration
-
Route of Administration: Oral gavage is a common and physiologically relevant route for administering urolithins, mimicking their natural absorption from the gut. Intraperitoneal injection can also be used for more direct systemic delivery.
-
Dosage and Frequency: Dosages in animal studies for urolithins have ranged from 20 mg/kg to 300 mg/kg, administered daily or several times a week.[4][16][17] Dose-response studies are recommended to determine the optimal therapeutic window for this compound.
-
Vehicle: this compound can be dissolved in vehicles such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil for administration. The vehicle control group is essential.
Outcome Measures and Biomarkers
A combination of clinical, biochemical, and histological endpoints should be assessed.
-
Clinical Assessment: Body weight, food and water intake, and disease-specific clinical scoring (e.g., Disease Activity Index for colitis) should be monitored regularly.
-
Biochemical Analysis: Serum and tissue levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), metabolic markers (e.g., glucose, insulin), and cancer-related proteins (e.g., Ki67, caspases) can be measured by ELISA, Western blot, or qPCR.[6][9]
-
Histopathological Evaluation: Tissues of interest (e.g., colon, tumor) should be collected for histological staining (e.g., H&E) to assess tissue damage, inflammation, and cellular morphology.
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points after this compound administration to determine its pharmacokinetic profile.[18]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for an in vivo study.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for a this compound animal study.
Data Presentation: this compound and Related Urolithins in Animal Models
The following tables summarize quantitative data from studies on urolithins in various animal models.
Table 1: Anti-inflammatory Effects of Urolithins in Colitis Models
| Urolithin | Animal Model | Dosage & Route | Duration | Key Findings | Reference |
| Urolithin A | Rat | - | - | Attenuated pro-inflammatory factors. | [19] |
| Urolithin A | Mouse (DSS-induced colitis) | - | - | Improved gut health and barrier function. | [20] |
Table 2: Anti-cancer Effects of Urolithins in Xenograft Models
| Urolithin | Animal Model | Dosage & Route | Duration | Key Findings | Reference |
| This compound | Mouse (Colorectal cancer xenograft) | - | 14 days | Suppressed tumor growth. | [9][21] |
| Urolithin A | Mouse (Pancreatic cancer xenograft) | - | - | Inhibited tumor development. | [9] |
| Urolithin B | Mouse (Hepatocellular carcinoma xenograft) | 40 mg/kg | - | Suppressed tumor growth. | [16] |
| Urolithin A | Mouse (Cholangiocarcinoma xenograft) | 20 mg/kg (oral gavage) | 35 days | Inhibited tumor growth. | [17] |
Table 3: Effects of Urolithins on Metabolic Parameters
| Urolithin | Animal Model | Dosage & Route | Duration | Key Findings | Reference |
| This compound | Rat (perfused pancreas) | 20 µmol·L⁻¹ | - | Enhanced glucose-stimulated insulin secretion. | [1] |
| Urolithin A | Mouse (Hyperuricemic model) | - | 3 days | Significantly inhibited the increase in plasma uric acid. | [22] |
Experimental Protocols
Protocol for DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using dextran sodium sulfate (DSS).
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran sodium sulfate (DSS), MW 36,000-50,000
-
Sterile drinking water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Baseline Measurement: Record the initial body weight of each mouse.
-
Group Allocation: Randomly divide mice into control, vehicle, and this compound treatment groups.
-
DSS Administration: Prepare a 2-5% (w/v) DSS solution in sterile drinking water.[14][15] Provide this solution as the sole source of drinking water for 5-7 days. The control group receives regular sterile drinking water.
-
This compound Treatment: Administer this compound (or vehicle) daily via oral gavage, starting from day 1 of DSS administration.
-
Daily Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint and Sample Collection: At the end of the treatment period (day 7-10), euthanize the mice.[23] Collect blood via cardiac puncture for serum analysis. Excise the colon and measure its length. A portion of the distal colon should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen for biochemical analysis.
Protocol for Colorectal Cancer Xenograft Model
This protocol details the establishment of a subcutaneous tumor model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Colorectal cancer cell line (e.g., DLD1, RKO)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation: Culture colorectal cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Allocation and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups. Begin administration of this compound or vehicle.
-
Endpoint and Tissue Collection: Continue treatment for the specified duration (e.g., 14-35 days).[9][17] At the study endpoint, euthanize the mice. Excise the tumors, weigh them, and divide them for histological and biochemical analyses.
Conclusion
This compound presents a promising therapeutic agent for a variety of diseases. The successful design and execution of animal model studies are crucial for elucidating its mechanisms of action and evaluating its preclinical efficacy. This guide provides a framework for researchers to develop robust study designs, from model selection and compound administration to endpoint analysis. Careful consideration of the experimental details outlined herein will contribute to generating high-quality, reproducible data on the therapeutic potential of this compound.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Urolithins, gut microbiota-derived metabolites of ellagitannins, inhibit LPS-induced inflammation in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Comparative Analysis of the Impact of Urolithins on the Composition of the Gut Microbiota in Normal-Diet Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urolithins and intestinal health [jstage.jst.go.jp]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Potential of the ellagic acid-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Urolithin C Cell Viability and Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urolithin C is a gut microbial metabolite of ellagic acid and ellagitannins, which are found in pomegranates, berries, and nuts.[1][2][3] Emerging research has highlighted the potential of this compound as a bioactive compound with various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][4] Notably, this compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2][4][5][6]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation using the MTT and BrdU assays, respectively. Additionally, we summarize the known signaling pathways affected by this compound and present quantitative data from various studies to guide experimental design.
Data Presentation
The anti-proliferative activity of this compound has been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| RKO (colorectal cancer) | CCK-8 | 72 | 28.81 | [4] |
| HCT116 (colorectal cancer) | CCK-8 | 72 | 23.06 | [4] |
| DLD1 (colorectal cancer) | CCK-8 | 72 | 14.7 | [4] |
| PC12 (pheochromocytoma) | MTT | Not Specified | Not Specified | [1] |
| DU-145 (prostate cancer) | Not Specified | Not Specified | Not Specified | [2] |
| UMUC3 (bladder cancer) | Not Specified | Not Specified | Not Specified | [5][6] |
Signaling Pathways Modulated by this compound
This compound has been reported to exert its anti-proliferative and pro-apoptotic effects through the modulation of several key signaling pathways. In colorectal cancer cells, this compound inhibits the AKT/mTOR signaling pathway by downregulating Y-box binding protein 1 (YBX1).[4] In PC12 cells, this compound induces apoptosis via a mitochondria-mediated pathway, characterized by an increase in reactive oxygen species (ROS) formation, mitochondrial membrane depolarization, and an imbalance in the Bcl-2/Bax ratio, leading to caspase activation.[1][7][8]
Figure 1: Simplified signaling pathway of this compound's anti-cancer effects.
Experimental Workflow
A typical workflow for assessing the impact of this compound on cell viability and proliferation is outlined below. This workflow ensures a systematic approach from cell culture to data analysis.
Figure 2: General experimental workflow for this compound assays.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[9][11]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of complete culture medium.[13] The optimal cell density will depend on the cell line's growth rate and should be determined empirically.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-24 hours to allow cells to attach.[11]
-
Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11] Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Cell Proliferation Assessment using BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into newly synthesized DNA of proliferating cells.[13][14] Incorporated BrdU can be detected using a specific anti-BrdU antibody.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
BrdU Labeling: After the treatment incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[13] The optimal incubation time may vary between cell lines.
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13][15]
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells twice with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[13]
-
Remove the primary antibody solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes to 1 hour at room temperature.[13][15]
-
-
Detection:
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of proliferation relative to the control:
-
% Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion
This compound demonstrates significant anti-proliferative effects in various cancer cell models. The provided protocols for MTT and BrdU assays offer robust methods for quantifying the impact of this compound on cell viability and proliferation. Understanding its mechanism of action through key signaling pathways like AKT/mTOR and the mitochondria-mediated apoptotic pathway is crucial for its further development as a potential therapeutic agent. Researchers are encouraged to optimize the described protocols for their specific cell lines and experimental conditions.
References
- 1. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urolithins impair cell proliferation, arrest the cell cycle and induce apoptosis in UMUC3 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 12. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells [mdpi.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Assessing the In Vitro Anti-inflammatory Activity of Urolithin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urolithin C is a gut microbiota-derived metabolite of ellagitannins, which are polyphenols found in pomegranates, berries, and nuts. Emerging evidence suggests that urolithins, including this compound, possess a range of biological activities. These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory properties of this compound. The primary mechanism of action for this compound's anti-inflammatory effect involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]
This document outlines the essential protocols for evaluating this compound in a lipopolysaccharide (LPS)-induced inflammation model using the RAW 264.7 murine macrophage cell line.[1][3] Methodologies for determining cell viability, measuring key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and analyzing the expression of inflammatory enzymes are detailed.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades involved in the inflammatory process. The primary target is the NF-κB pathway, though regulation of MAPK and activation of the Nrf2 pathway are also reported mechanisms for related urolithins.[1][4][5]
NF-κB Signaling Pathway
In response to inflammatory stimuli like LPS, the Toll-like receptor 4 (TLR4) is activated.[1][6] This triggers a downstream cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[6] This event frees the NF-κB p65 subunit, allowing it to translocate from the cytoplasm to the nucleus.[1][2] Once in the nucleus, NF-κB p65 binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[6][7] this compound has been shown to inhibit the phosphorylation of NF-κB p65, thereby preventing its nuclear translocation and suppressing the expression of these inflammatory mediators.[1][2][3]
Experimental Workflow
A systematic approach is required to evaluate the anti-inflammatory activity of this compound. The workflow begins with determining a non-cytotoxic concentration, followed by inducing an inflammatory response in macrophages and then measuring the effect of this compound on various inflammatory markers.
Data Presentation: Summary of this compound Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound
| Concentration | Cell Viability (%) | Observation |
|---|---|---|
| Control (no treatment) | 100 | - |
| LPS (1 µg/mL) | 99.5 | LPS alone is not cytotoxic at this concentration.[6] |
| This compound (25 µg/mL) | 85.19 | Considered safe and used for subsequent experiments.[1][6] |
| this compound (200 µg/mL) | 58.55 | Exhibits significant cytotoxicity.[1][6] |
Table 2: Effect of this compound on Inflammatory Mediators
| Marker | Control (LPS only) | This compound (25 µg/mL) + LPS | Positive Control (Diclofenac) + LPS |
|---|---|---|---|
| COX-2 (pg/mL) | ~1800 | ~800 | ~1100 |
| TNF-α (pg/mL) | ~2250 | ~1000 | ~1500 |
| IL-6 (pg/mL) | ~2000 | ~900 | ~1400 |
| IL-2 (pg/mL) | ~140 | ~60 | ~90 |
| TGF-β1 (pg/mL) (Anti-inflammatory) | ~60 | ~120 | ~90 |
Data estimated from graphical representations in Manjappa et al., 2025.[1][8] Results show a significant reduction in pro-inflammatory markers and an increase in the anti-inflammatory marker TGF-β1.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for MTT and NO assays, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time (e.g., 24 hours).
-
Protocol: Cytotoxicity (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1 to 200 µg/mL) for 24 hours.[1]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol: Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 48- or 96-well plate and treat as described in section 5.1.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell-free culture supernatant from each well.[9]
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[9][10]
-
Incubate the plate at room temperature for 10-15 minutes.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.[9]
Protocol: Cytokine Quantification (ELISA)
-
Collect cell culture supernatants after treatment as described in section 5.1.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions precisely. A general procedure is as follows:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.[11][12]
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest.[12]
-
Wash the plate and add a streptavidin-HRP conjugate.[12]
-
Wash again and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.[12]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13][14]
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol: Western Blot Analysis
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[15][16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL chemiluminescence kit.[16]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.[16][18]
References
- 1. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.5. In-Vitro Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. One moment, please... [novamedline.com]
- 12. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Urolithin C-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of Urolithin C on various cell lines. This compound, a gut microbial metabolite of ellagic acid, has been shown to modulate several key signaling pathways involved in apoptosis, cell proliferation, and inflammation. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression.
Core Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence several critical cellular signaling pathways:
-
Mitochondria-Mediated Apoptosis: In PC12 cells, this compound induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. This leads to an imbalance in the Bcl-2/Bax ratio, triggering the caspase cascade.[1][2][3][4]
-
AKT/mTOR Pathway: In colorectal cancer (CRC) cells, this compound has been found to suppress tumor progression by inhibiting the AKT/mTOR signaling pathway.[5][6] This pathway is a central regulator of cell proliferation, growth, and survival.
-
NF-κB Signaling Pathway: In macrophages, this compound exhibits anti-inflammatory properties by blocking the NF-κB signaling pathway. It has been shown to reduce the expression of pro-inflammatory enzymes and cytokines.[7][8]
Featured Application: Investigating this compound's Anti-Cancer Effects in Colorectal Cancer Cells
This protocol outlines the steps to analyze the impact of this compound on key proteins in the AKT/mTOR pathway in colorectal cancer cell lines such as DLD1, HCT116, and RKO.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of this compound in various colorectal cancer cell lines after 72 hours of treatment.[5][6] This data is crucial for determining the appropriate treatment concentrations for subsequent Western blot analysis.
| Cell Line | IC50 (µM) after 72h Treatment |
| DLD1 | 14.7 |
| HCT116 | 23.06 |
| RKO | 28.81 |
Experimental Protocols
A detailed methodology for performing Western blot analysis on this compound-treated cells is provided below.
1. Cell Culture and this compound Treatment:
-
Cell Lines: DLD1, HCT116, or RKO colorectal cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.[9]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the cell lysate with SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., YBX1, p-AKT, p-mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Visualizing Experimental Workflow and Signaling Pathways
Diagram 1: Western Blot Experimental Workflow
Caption: A flowchart illustrating the key steps of the Western blot analysis protocol.
Diagram 2: this compound-Mediated Inhibition of the AKT/mTOR Signaling Pathway
Caption: this compound inhibits the AKT/mTOR pathway by downregulating YBX1 expression.
Diagram 3: this compound-Induced Apoptosis via the Mitochondrial Pathway
Caption: this compound induces apoptosis by altering the Bcl-2/Bax ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 5. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Unveiling the Genomic Impact of Urolithin C: A Guide to Measuring Gene Expression
For Immediate Release
[City, State] – [Date] – This application note provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals investigating the effects of urolithin C on gene expression. This compound, a gut microbial metabolite of ellagic acid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and apoptosis-inducing activities. Understanding its impact on gene expression is crucial for elucidating its mechanisms of action and advancing its development as a potential therapeutic agent.
This document outlines methodologies for treating various cell lines with this compound and subsequently analyzing changes in gene expression through Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-seq). Furthermore, it presents a consolidated view of quantitative data from multiple studies, showcasing the effects of this compound on key genes involved in apoptosis and inflammation.
Data Presentation: Summary of this compound's Effects on Gene Expression
The following tables summarize the quantitative effects of this compound on the expression of key genes in different cell lines, as reported in scientific literature.
Table 1: Effect of this compound on Apoptosis-Related Gene Expression in PC12 Cells
| Gene | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression (relative to control) | Reference |
| Bcl-2/Bax ratio | 5 µg/mL | 24 hours | No significant difference | [1][2] |
| 10 µg/mL | 24 hours | Decreased (p < 0.01) | [1][2] | |
| 50 µg/mL | 24 hours | Significantly Decreased (p < 0.01) | [1][2] | |
| Caspase-9 | 5 µg/mL | 24 hours | No significant difference | [2] |
| 10 µg/mL | 24 hours | No significant difference | [2] | |
| 50 µg/mL | 24 hours | Significantly Increased (p < 0.01) | [2] | |
| Caspase-3 | 5 µg/mL | 24 hours | Increased (p < 0.01) | [2] |
| 10 µg/mL | 24 hours | Significantly Increased (p < 0.01) | [2] | |
| 50 µg/mL | 24 hours | Significantly Increased (p < 0.01) | [2] |
Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-Induced RAW 264.7 Macrophages
| Gene | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression (relative to LPS-treated control) | Reference |
| TNF-α | 25 µg/mL | 24 hours | Decreased | [3][4] |
| Cox-2 | 25 µg/mL | 24 hours | Decreased | [3][4] |
| NF-κB p65 | 25 µg/mL | 24 hours | Decreased | [3][4] |
| IL-6 | 25 µg/mL | 24 hours | Decreased | [3][4] |
| TGF-β1 | 25 µg/mL | 24 hours | Increased | [3][4] |
Table 3: Effect of this compound on YBX1 Gene Expression in Colorectal Cancer Cells
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression (relative to control) | Reference |
| DLD1 | 15 µM | 72 hours | Significantly Downregulated | [1] |
| DLD1 | 30 µM | 72 hours | Significantly Downregulated | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of this compound's effects.
Caption: Experimental workflow for gene expression analysis.
Caption: this compound-induced apoptosis pathway.
Caption: this compound's anti-inflammatory signaling.
Experimental Protocols
The following protocols provide a general framework for assessing the effects of this compound on gene expression. Specific parameters may need to be optimized for different cell lines and experimental setups.
Protocol 1: Cell Culture and this compound Treatment
This protocol provides guidelines for culturing and treating colorectal cancer cell lines (DLD1, RKO), pheochromocytoma cells (PC12), and macrophages (RAW 264.7).
Materials:
-
Colorectal cancer cell lines (DLD1, RKO)
-
PC12 cell line
-
RAW 264.7 macrophage cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 for DLD1/RKO, DMEM for PC12/RAW 264.7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Cell Culture:
-
Culture the respective cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain logarithmic growth.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow for optimal growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a fresh culture medium to the desired final concentrations (e.g., 15 µM and 30 µM for DLD1/RKO; 5, 10, and 50 µg/mL for PC12; 25 µg/mL for RAW 264.7).[1][2][3]
-
For inflammatory studies in RAW 264.7 cells, pre-treat with lipopolysaccharide (LPS) to induce an inflammatory response before adding this compound.[3]
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO). The final DMSO concentration should be consistent across all treatments and typically below 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours for PC12 and RAW 264.7; 72 hours for DLD1/RKO).[1][2][3]
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with PBS and then proceed with RNA extraction.
-
Protocol 2: Total RNA Extraction
This protocol describes a general method for isolating total RNA from cultured cells.
Materials:
-
Trizol reagent or a similar RNA extraction reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase-free centrifuge tubes
Procedure:
-
Cell Lysis:
-
Add 1 mL of Trizol reagent directly to each well of a 6-well plate.
-
Pipette the cell lysate up and down several times to ensure complete lysis.
-
Incubate the homogenate for 5 minutes at room temperature.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of Trizol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of Trizol reagent used initially.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of Trizol reagent.
-
Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 3: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the steps for quantifying the expression of specific genes.
Materials:
-
Extracted total RNA
-
Reverse transcription kit (e.g., PrimeScript™ RT reagent Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction usually involves incubating the RNA with reverse transcriptase and dNTPs at a specific temperature profile.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a qPCR plate or tubes. A typical reaction includes:
-
SYBR Green/TaqMan Master Mix
-
Forward Primer
-
Reverse Primer
-
cDNA template
-
Nuclease-free water to the final volume
-
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
The specific temperatures and times for each step will depend on the primers and the qPCR instrument.
-
-
Data Analysis:
-
Analyze the amplification data using the software provided with the qPCR instrument.
-
Determine the cycle threshold (Ct) values for each gene of interest and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 4: RNA Sequencing (RNA-seq)
This protocol provides a high-level overview of the steps involved in RNA sequencing for whole-transcriptome analysis.
Materials:
-
High-quality total RNA
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 7.0).
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quantification and Quality Control:
-
Quantify the prepared library using a Qubit fluorometer or qPCR.
-
Assess the size distribution of the library using a bioanalyzer.
-
-
Sequencing:
-
Pool multiple libraries if desired.
-
Sequence the libraries on an NGS platform according to the manufacturer's protocols.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the gene expression changes.
-
Disclaimer: These protocols are intended for guidance and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for kits and reagents.
References
- 1. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Urolithin C Target Engagement Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C is a gut microbial metabolite of ellagic acid, a polyphenol found in various fruits and nuts. Emerging research has identified this compound as a bioactive molecule with the potential to modulate several key cellular targets, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for assays to investigate the engagement of this compound with its putative biological targets. The methodologies outlined will enable researchers to quantify the interaction of this compound with specific proteins and to elucidate its mechanism of action within relevant signaling pathways.
Target Overview and Assay Selection
This compound has been reported to interact with several protein targets, leading to the modulation of distinct signaling pathways. The following sections detail the assays to confirm and quantify these interactions.
I. L-type Calcium Channels
This compound has been identified as a modulator of L-type Ca2+ channels, facilitating their opening and enhancing Ca2+ influx, which is particularly relevant in the context of glucose-dependent insulin secretion.[1][2]
Application Note: Electrophysiological Characterization of this compound Effects on L-type Calcium Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on L-type calcium channel currents in a suitable cell line, such as INS-1 β-cells or HEK293 cells stably expressing the CaV1.2 channel.
Experimental Protocol: Whole-Cell Patch Clamp Assay
1. Cell Preparation:
- Culture INS-1 or HEK293-CaV1.2 cells on glass coverslips in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the cells with an external solution.
2. Solutions:
- External Solution (in mM): 115 NaCl, 20 Tetraethylammonium (TEA)-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). Barium (Ba²⁺) at 2 mM can be used as the charge carrier to increase current amplitude.
- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.1 Li-GTP (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
- Form a giga-ohm seal with a target cell and establish a whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
- Record baseline currents in the external solution (vehicle control).
- Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1-100 µM) and record the currents at steady state for each concentration.
4. Data Analysis:
- Measure the peak current amplitude at each voltage step.
- Construct current-voltage (I-V) and dose-response curves.
- A study observed that 20 μmol·L−1 of this compound induced a decrease in the potential at half-maximal activation (V0.5) of the L-type current from -17.9 ± 1.0 mV to -22.3 ± 1.0 mV in INS-1 cells.[1]
Quantitative Data Summary: L-type Calcium Channel Modulation
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | INS-1 | Patch Clamp | ΔV0.5 | -4.4 mV | [1] |
Experimental Workflow: Patch Clamp Assay for L-type Calcium Channel Modulation
Caption: Workflow for assessing this compound's effect on L-type calcium channels.
II. Aryl Hydrocarbon Receptor (AhR)
This compound has been shown to act as an antagonist of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental xenobiotics and in the regulation of inflammation.[3]
Application Note: Quantifying this compound-Mediated AhR Antagonism
This protocol describes a cell-based reporter assay to determine the antagonistic activity of this compound on the AhR signaling pathway in the human hepatoma cell line HepG2 (40/6), which is stably transfected with a DRE-driven luciferase reporter gene.
Experimental Protocol: AhR Luciferase Reporter Assay
1. Cell Culture:
- Maintain HepG2 (40/6) cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Seed cells in a 96-well white, clear-bottom plate at a density of 8 x 10^4 cells per well and incubate for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in culture medium.
- Co-treat the cells with a known AhR agonist, such as 10 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and varying concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO) and a positive control (TCDD alone).
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
3. Luciferase Assay:
- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye).
- Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of this compound.
- Determine the IC50 value of this compound for AhR antagonism by fitting the data to a dose-response curve.
- In human HepG2 (40/6) cells, 10 µM of this compound significantly attenuated TCDD-driven AhR activity, though it was less potent than Urolithins A and B.[3]
Quantitative Data Summary: AhR Antagonism
| Compound | Cell Line | Assay | Agonist | Concentration | % Inhibition (approx.) | Reference |
| This compound | HepG2 (40/6) | Reporter Assay | TCDD | 10 µM | ~40% | [3] |
Signaling Pathway: AhR Antagonism by this compound
Caption: this compound antagonizes AhR activation and subsequent gene expression.
III. Kinase Inhibition
This compound has been investigated as an inhibitor of specific kinases, playing a role in metabolic regulation and cancer cell signaling.
Liver Pyruvate Kinase (PKL)
This compound is an allosteric inhibitor of the liver-specific isoform of pyruvate kinase (PKL), a key enzyme in glycolysis.[4][5][6]
This protocol describes a coupled-enzyme assay to measure the inhibitory activity of this compound on recombinant human PKL.
1. Reagents:
- Recombinant human PKL
- Lactate dehydrogenase (LDH)
- Phosphoenolpyruvate (PEP)
- ADP
- NADH
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
2. Assay Procedure:
- In a 96-well plate, add assay buffer, LDH, NADH (final concentration 0.2 mM), ADP (final concentration 1 mM), and varying concentrations of this compound (e.g., 0.1-100 µM) or vehicle (DMSO).
- Initiate the reaction by adding a mixture of PKL and PEP.
- Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADH oxidation is proportional to PKL activity.
3. Data Analysis:
- Calculate the initial reaction velocity (V0) for each this compound concentration.
- Determine the percent inhibition relative to the vehicle control.
- Calculate the IC50 value from the dose-response curve.
- Recent studies have reported IC50 values for this compound against PKL in the low micromolar range.[6][7]
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | PKL | Enzyme Assay | 4.7 | [6] |
Casein Kinase 2 (CK2)
While research has primarily focused on Urolithin A as a potent inhibitor of CK2, the urolithin scaffold is of interest for designing CK2 inhibitors.[8][9][10] Assaying this compound for CK2 inhibition can provide valuable comparative data.
This protocol describes a radiometric or fluorescence-based in vitro kinase assay to determine the inhibitory effect of this compound on CK2 activity.
1. Reagents:
- Recombinant human CK2
- CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
- [γ-32P]ATP (for radiometric assay) or ATP (for fluorescence-based assay)
- Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
2. Radiometric Assay Procedure:
- In a reaction tube, combine kinase buffer, CK2 enzyme, peptide substrate, and varying concentrations of this compound or vehicle.
- Initiate the reaction by adding [γ-32P]ATP.
- Incubate at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction and spot the mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [γ-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
3. Fluorescence-Based Assay (e.g., ADP-Glo™):
- Follow the manufacturer's protocol for the specific commercial kit. Generally, the kinase reaction is performed with non-labeled ATP, and the amount of ADP produced is quantified via a coupled enzymatic reaction that generates a luminescent signal.
4. Data Analysis:
- Calculate the percent inhibition of CK2 activity for each concentration of this compound.
- Determine the IC50 or Ki value from the dose-response curve.
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Urolithin A | CK2α | Kinase Assay | - | 0.31 | [10] |
| Ellagic Acid | CK2 | Kinase Assay | 20 | - | [8] |
IV. NF-κB and AKT/mTOR Signaling Pathways
This compound has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway and to inhibit cancer progression by blocking the AKT/mTOR pathway.[11][12][13][14]
Application Note: Cellular Assays for this compound's Effect on Inflammatory and Cancer Signaling Pathways
These protocols describe methods to assess the impact of this compound on key proteins in the NF-κB and AKT/mTOR pathways using reporter assays and Western blotting.
Experimental Protocol: NF-κB Reporter Assay in RAW 264.7 Macrophages
1. Cell Culture and Transfection:
- Culture RAW 264.7 cells in DMEM with 10% FBS.
- Use a commercially available RAW 264.7 cell line that stably expresses an NF-κB-driven reporter gene (e.g., luciferase or SEAP).[15]
2. Treatment and Stimulation:
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF-κB pathway.
- Incubate for an appropriate time (e.g., 6-24 hours).
3. Reporter Gene Assay:
- Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percent inhibition of LPS-induced NF-κB activity by this compound.
- Determine the IC50 value.
Experimental Protocol: Western Blot Analysis of AKT/mTOR Pathway in Colorectal Cancer Cells
1. Cell Culture and Treatment:
- Culture colorectal cancer cell lines (e.g., DLD1, RKO) in RPMI-1640 medium with 10% FBS.
- Treat cells with this compound (e.g., 15-30 µM) for various time points (e.g., 24, 48, 72 hours).[11]
2. Protein Extraction and Quantification:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
- Incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels.
- Compare the phosphorylation status in this compound-treated cells to untreated controls.
Signaling Pathway: this compound Inhibition of AKT/mTOR Pathway
Caption: this compound inhibits the AKT/mTOR pathway in colorectal cancer cells.
Conclusion
The protocols described in these application notes provide a framework for the detailed investigation of this compound's engagement with its primary molecular targets. By employing these assays, researchers can obtain quantitative data on the potency and mechanism of action of this compound, which is crucial for advancing its development as a potential therapeutic agent. The provided diagrams offer a visual representation of the experimental workflows and the signaling pathways modulated by this promising natural compound.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 3. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Novel this compound Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PKL inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urolithin as a converging scaffold linking ellagic acid and coumarin analogues: design of potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urolithin as a Converging Scaffold Linking Ellagic acid and Coumarin Analogues: Design of Potent Protein Kinase CK2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urolithins, gut microbiota-derived metabolites of ellagitannins, inhibit LPS-induced inflammation in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
Application Notes and Protocols for Urolithin C Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C, a gut-microbial metabolite of dietary ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts, has garnered significant scientific interest.[1][2] Emerging research suggests its potential antioxidant, anti-inflammatory, and anti-diabetic properties, making it a promising compound for therapeutic development.[1][3] Accurate and reliable analytical methods are paramount for elucidating its biological functions, pharmacokinetics, and mechanism of action.
These application notes provide detailed protocols and data for the quantification, characterization, and synthesis of this compound, serving as a comprehensive resource for researchers in pharmacology, nutritional science, and drug discovery.
Physicochemical Properties of this compound
A well-characterized analytical standard is the foundation of any quantitative or qualitative analysis.
| Property | Value | Reference |
| Systematic Name | 3,8,9-trihydroxy-6H-benzo[c]chromen-6-one | [4] |
| CAS Number | 165393-06-6 | [4] |
| Molecular Formula | C₁₃H₈O₅ | [5] |
| Molecular Weight | 244.20 g/mol | [6] |
| Appearance | Solid | [5] |
Application Note 1: Quantification of this compound in Biological Matrices by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological samples like plasma.[1][3] This method allows for the accurate determination of this compound and its conjugates, which are often the main metabolites found in plasma.[1]
Logical Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in plasma.
Quantitative LC-MS/MS Parameters
The following table summarizes key parameters for a validated LC-MS/MS method for this compound quantification in rat plasma.[1][3]
| Parameter | This compound | Urolithin D (Internal Standard) | Reference |
| Ionization Mode | Negative ESI | Negative ESI | [1][3] |
| MRM Transition (m/z) | 243 → 187 | 259 → 213 | [1][3] |
| Calibration Curve Range | 4.95 - 1085 µg/L | N/A | [1] |
| Correlation Coefficient (r²) | > 0.994 | N/A | [1] |
| Intra-day Precision (%RSD) | < 10% | N/A | [1] |
| Inter-day Precision (%RSD) | < 10% | N/A | [1] |
| Accuracy | 96.6 - 109% | N/A | [1] |
| Mean Extraction Recovery | > 91% | > 91% | [1] |
Application Note 2: Structural Elucidation and Purity by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound analytical standards. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for verification against published data.[7][8]
Key NMR Observations
-
¹H NMR: The spectrum of this compound shows distinct peaks corresponding to the aromatic protons and the hydroxyl groups.[9]
-
¹³C NMR: The carbon spectrum confirms the dibenzo[b,d]pyran-6-one core structure.[8][10]
-
2D NMR (HSQC, HMBC): These experiments establish the connectivity between protons and carbons, providing definitive structural proof.[7][8]
Application Note 3: Chemical Synthesis and Purification
When high-purity this compound is not commercially available, chemical synthesis provides an alternative route to obtain an analytical standard.[11] The purity of the synthesized compound must be rigorously assessed, typically by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
This compound Synthesis Pathway
Caption: Multi-step chemical synthesis of this compound.
Purification and Purity Assessment
-
TLC: Used to monitor reaction progress and assess the purity of intermediates and the final product. A single spot indicates high purity.[11]
-
HPLC-UV: The final purity of synthesized this compound can be quantified using HPLC with UV detection. A single, sharp peak is indicative of a pure compound. A retention time of approximately 10.9 minutes has been reported under specific conditions.[11]
Protocol 1: LC-MS/MS Quantification of this compound in Plasma
This protocol is adapted from validated methods for the determination of this compound in plasma samples.[1][3]
1. Materials and Reagents
-
This compound analytical standard
-
Urolithin D (Internal Standard, IS)
-
Blank plasma (rat or human)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
-
0.22 µm PVDF membrane filters
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound and Urolithin D (IS) in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the this compound stock solution to achieve a concentration range of approximately 5 to 1000 µg/L.[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation
-
To 100 µL of plasma sample, standard, or QC, add the internal standard (Urolithin D).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes, then centrifuge at 17,000 x g for 10 minutes.[12]
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol or the initial mobile phase.[12]
-
Filter the reconstituted sample through a 0.22 µm PVDF filter prior to injection.[12]
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II UHPLC or equivalent.[12]
-
Column: C18 Kinetex EVO (2.1 mm × 150 mm, 2.6 µm) or Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).[1][12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 4 minutes.
-
Hold for a specified time, then return to initial conditions and re-equilibrate.[12]
-
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[12]
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions:
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: General Protocol for NMR Analysis of this compound
This protocol outlines the general steps for preparing and analyzing a this compound standard using NMR.[7][8]
1. Materials and Reagents
-
Purified this compound standard
-
Deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃)
-
NMR tubes
2. Sample Preparation
-
Dissolve an appropriate amount (typically 1-5 mg) of the purified this compound standard in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
3. NMR Acquisition
-
Instrument: Bruker AVIII HD 500 NMR spectrometer or equivalent (500 MHz for ¹H).[8]
-
Temperature: 298 K (25 °C).[8]
-
Experiments to run:
-
¹H NMR: Standard proton spectrum to identify all hydrogen environments.
-
¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling) to identify all carbon environments.
-
2D NMR (optional but recommended for full characterization): HSQC to determine one-bond ¹H-¹³C correlations and HMBC to determine long-range (2-3 bond) ¹H-¹³C correlations.
-
-
Referencing: Reference the spectra to the residual solvent signal (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).[8]
4. Data Analysis
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts (δ) for all peaks.
-
Assign the chemical shifts for all peaks in the ¹³C NMR spectrum.
-
Compare the obtained spectra with published data to confirm the identity and purity of the this compound standard.
Protocol 3: Chemical Synthesis and Purification of this compound
This protocol is a summary of a published multi-step chemical synthesis.[11] Note: This synthesis involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
1. Step 1: Suzuki Coupling to form Biaryl Carboxaldehyde
-
Mix 2-formylphenyl boronic acid with 2-bromo-1-iodo-4-methoxybenzene in tetrahydrofuran (THF).
-
Add Bis-triphenylphosphine palladium (II) dichloride (PdCl₂(PPh₃)₂) as a catalyst under basic conditions.
-
Stir at room temperature to yield the biaryl carboxaldehyde.
2. Step 2: Oxidation and Esterification
-
Oxidize the biaryl carboxaldehyde using potassium permanganate (KMnO₄), pyridine, and water.
-
Perform esterification using dimethylformamide (DMF) and methanol to form the biaryl carboxylic ester.
3. Step 3: Intramolecular Coupling
-
Subject the biaryl carboxylic ester to a coupling reaction in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and potassium carbonate (K₂CO₃).
-
This step yields the methyl ether of this compound.
4. Step 4: Demethylation to this compound
-
Prepare a cooled solution (0 °C) of the methyl ether of this compound under an inert atmosphere.
-
Slowly add boron tribromide (BBr₃).
-
After the reaction is complete, acidify the mixture with 2 N HCl.
-
Extract the product with ethyl acetate.
5. Purification
-
Assess the purity of the crude product using Thin Layer Chromatography (TLC).
-
Purify the crude product by washing it repeatedly with water, methanol, and hot ethyl acetate.
-
Filter the final product and confirm its purity using HPLC-UV.
References
- 1. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018124135A1 - Method for producing urolithins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 165393-06-6 | LGC Standards [lgcstandards.com]
- 5. This compound | C13H8O5 | CID 60198001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urolithin |Axios Research [axios-research.com]
- 7. NMR Spectroscopic Identification of Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
Urolithin C: A Gut Microbiome-Derived Metabolite for Investigating Host-Pathogen Interactions and Therapeutic Potential
Application Notes and Protocols
Introduction
Urolithin C, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, is emerging as a significant molecule in the study of gut microbiome-host interactions.[1][2][3] Its bioavailability and diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects, make it a compelling subject for researchers, scientists, and drug development professionals.[4][5][6][7] These application notes provide a comprehensive overview of this compound's functions, relevant signaling pathways, and detailed protocols for in vitro studies.
Urolithins are produced by the gut microbiota and are considered the active compounds responsible for the health benefits associated with the consumption of ellagitannin-rich foods.[2][8] The production of specific urolithins, including this compound, is dependent on an individual's gut microbiome composition, leading to different "metabotypes".[3][9] This variability highlights the importance of studying the direct effects of specific urolithins like this compound to understand their mechanisms of action.
Biological Activities and Therapeutic Potential
This compound has demonstrated a wide range of biological activities across various in vitro and in vivo models, suggesting its therapeutic potential in several disease areas.
Anticancer Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines. In colorectal cancer, it suppresses tumor progression by inhibiting the AKT/mTOR signaling pathway.[5][10] Studies have also demonstrated its anti-proliferative effects in prostate and bladder cancer cells.[1][5][7]
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects by suppressing the NF-κB signaling pathway in macrophages.[11][12] It effectively reduces the expression of pro-inflammatory genes and cytokines such as TNF-α, IL-6, and COX-2.[11][12] This anti-inflammatory action is crucial for its protective effects in conditions like neuroinflammation and inflammatory bowel disease.[11][13][14]
Neuroprotection
Emerging evidence supports the neuroprotective effects of urolithins. This compound has been shown to attenuate cognitive impairment in aging models by inhibiting neuroinflammation via the MAPK/NF-kB signaling pathways.[13] It can also induce apoptosis in neuroblastoma cells, suggesting a potential role in targeting neurological tumors.[2][8]
Metabolic Regulation
This compound plays a role in metabolic health. It has been found to enhance glucose-stimulated insulin secretion by modulating L-type calcium channels in pancreatic beta-cells.[15] Additionally, it can reduce the accumulation of triglycerides in adipocytes and hepatocytes, indicating its potential in combating obesity and related metabolic disorders.[6][16]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound, providing a clear comparison of its effects across different experimental models.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value / Effect | Reference |
| RKO | Colorectal Cancer | Proliferation | 28.81 µM (72h) | [5] |
| HCT116 | Colorectal Cancer | Proliferation | 23.06 µM (72h) | [5] |
| DLD1 | Colorectal Cancer | Proliferation | 14.7 µM (72h) | [5] |
| LNCaP | Prostate Cancer | Proliferation | 35.2 ± 3.7 μM | [1] |
| DU-145 | Prostate Cancer | Proliferation | More effective than Uro A & B | [1] |
Table 2: Anti-inflammatory and Metabolic Effects of this compound
| Cell Line / Model | Condition | Parameter Measured | Concentration / Effect | Reference |
| RAW 264.7 macrophages | LPS-induced inflammation | Pro-inflammatory cytokine expression | Efficiently suppressed at 25 µg/mL | [11] |
| RAW 264.7 macrophages | LPS-induced inflammation | NF-κB p65 translocation | Suppressed | [11] |
| INS-1 beta-cells | Glucose-stimulated insulin secretion | Insulin secretion | Enhanced | [15] |
| Rat isolated islets | Glucose-stimulated insulin secretion | Insulin secretion | Increased at 20 µmol·L−1 | [15] |
| Human adipocytes & Huh7 hepatocytes | Triglyceride accumulation | Triglyceride levels | Significantly reduced | [6][16] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
AKT/mTOR Pathway in Cancer
In colorectal cancer, this compound has been shown to inhibit the YBX1 protein, which in turn blocks the activation of the AKT/mTOR signaling pathway.[5][10] This inhibition leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[5]
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 3. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 4. Urolithins: A Prospective Alternative against Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ellagitannin metabolite this compound attenuated cognitive impairment by inhibiting neuroinflammation via downregulation of MAPK/NF-kB signaling pathways in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Modulatory Microbiome Therapies for Prevention or Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Urolithin C: A Novel Investigator in Metabolic Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, is emerging as a promising therapeutic candidate in the field of metabolic disease research.[1][2][3] Accumulating evidence highlights its potential to ameliorate key pathological features of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and dysregulated insulin secretion. These application notes provide a comprehensive overview of the current understanding of this compound's role in metabolic diseases, complete with detailed experimental protocols and a summary of key quantitative findings to facilitate further research and drug development.
Key Applications in Metabolic Disease Research
-
Non-Alcoholic Fatty Liver Disease (NAFLD): this compound has demonstrated significant therapeutic effects in preclinical models of NAFLD. It has been shown to reduce liver steatosis, inflammation, and fibrosis.[4][5] The underlying mechanism is largely attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits ferroptosis and modulates gut microbiota.[4][5]
-
Lipid Metabolism: In vitro studies have consistently shown that this compound can attenuate triglyceride accumulation in both human adipocytes and hepatocytes.[2][3][6] This effect is mediated through the inhibition of adipogenesis and lipogenesis, coupled with an increase in fatty acid oxidation.[2][3][6]
-
Insulin Secretion: this compound acts as a glucose-dependent regulator of insulin secretion. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion by facilitating the opening of L-type Ca2+ channels and subsequent Ca2+ influx.[1][7] This suggests a potential role for this compound in the management of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Adipocytes and Hepatocytes
| Cell Type | This compound Concentration | Key Findings | Reference |
| Human Adipogenic Stem Cells | 30 µM | Significantly inhibited new fat cell formation by decreasing triglyceride accumulation and adipogenic protein and gene expression. | [2] |
| Human Hepatoma Huh7 Cells | 30 µM | Attenuated triglyceride accumulation and increased fatty acid oxidation. | [2] |
| Primary Human Adipocytes | 30 µM | Promoted the phosphorylation of AMP-activated protein kinase. | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of NAFLD
| Animal Model | This compound Administration | Key Findings | Reference |
| CDAHFD-induced NAFLD mice | Oral administration | Improved NAFLD activity score (NAS), reduced serum AST and ALT levels, activated hepatic AMPK signaling. | [4][5] |
| CDAHFD-induced NAFLD mice | Oral administration | Reversed the elevated Firmicutes/Bacteroidota ratio and enhanced beneficial bacteria like Parabacteroides goldsteinii and Lactobacillus vaginalis. | [4] |
Table 3: Effects of this compound on Insulin Secretion
| Experimental Model | This compound Concentration | Glucose Concentration | Key Findings | Reference |
| INS-1 β-cells | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Enhanced glucose-stimulated insulin secretion. | [1] |
| Rat isolated islets of Langerhans | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Increased insulin secretion in the presence of stimulating glucose. | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects on metabolic diseases through the modulation of key signaling pathways.
Caption: this compound activates the AMPK pathway in hepatocytes.
Caption: this compound enhances glucose-stimulated insulin secretion.
Experimental Protocols
1. In Vitro Triglyceride Accumulation Assay in Human Adipocytes
-
Cell Culture: Differentiate primary human adipogenic stem cells into mature adipocytes according to standard protocols.
-
Treatment: Treat mature adipocytes with this compound (30 µM) or vehicle control for a specified period (e.g., 48-72 hours).
-
Oil Red O Staining:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope.
-
-
Triglyceride Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Use a commercial triglyceride quantification kit to measure the triglyceride content.
-
Normalize the triglyceride content to the total protein concentration.
-
2. In Vivo NAFLD Mouse Model
-
Animal Model: Induce NAFLD in mice (e.g., C57BL/6J) by feeding them a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a specified duration (e.g., 6-8 weeks).[8][9]
-
This compound Administration: Administer this compound orally to the treatment group at a predetermined dosage.
-
Assessment of Liver Injury:
-
Collect blood samples to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Harvest liver tissue for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Calculate the NAFLD Activity Score (NAS).
-
-
Western Blot Analysis for AMPK Activation:
-
Prepare protein lysates from liver tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.[10]
-
-
Gut Microbiota Analysis:
-
Collect fecal samples from the mice.
-
Extract microbial DNA from the fecal samples.
-
Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.[11]
-
Analyze the sequencing data to identify changes in bacterial abundance and diversity between the treatment and control groups.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
-
Cell Culture: Culture INS-1 pancreatic β-cells under standard conditions.
-
GSIS Assay:
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM) for 1-2 hours.
-
Wash the cells and then incubate them in a low-glucose (2.8 mM) or high-glucose (e.g., 16.7 mM) buffer with or without this compound (20 µM) for 1-2 hours.
-
Collect the supernatant to measure insulin concentration using an ELISA kit.
-
Lyse the cells to measure the total protein or DNA content for normalization.
-
Caption: Workflow for in vivo NAFLD studies with this compound.
Conclusion
This compound represents a compelling natural compound with significant potential for the treatment of metabolic diseases. Its multifaceted mechanism of action, targeting key pathways in lipid metabolism, liver health, and insulin secretion, makes it an attractive candidate for further investigation and development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound reveals anti-NAFLD potential via AMPK-ferroptosis axis and modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal 16S rRNA Sequencing Reveals Relationships among Alterations of Gut Microbiota and Nonalcoholic Fatty Liver Disease Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Urolithin C in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Urolithin C in their in vitro experiments, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound exhibits good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO. For example, stock solutions of 20 mmol·L−1 in DMSO have been used in studies.[3] Sonication may be recommended to ensure complete dissolution.[1] It is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1][3][4]
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. Typically, the final DMSO concentration should not exceed 0.1% (v/v) in most cell-based assays.[3] However, the tolerance to DMSO can vary between different cell lines, so it is recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: What are some of the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways. Notably, it can suppress inflammation by blocking the NF-κB signaling pathway.[5] It has also been reported to influence the MAPK (ERK1/2) and PI3K/AKT signaling pathways.[4][6] Additionally, this compound can act as a glucose-dependent activator of insulin secretion by modulating L-type Ca2+ channels.[3][7]
Troubleshooting Guide
Q5: My this compound precipitated when I added it to my aqueous cell culture medium. What went wrong and how can I fix it?
A5: Precipitation of this compound upon addition to aqueous solutions is a common issue due to its low water solubility. This can happen if the final concentration of this compound is too high or if the DMSO from the stock solution is not adequately dispersed. Here are some steps to troubleshoot this issue:
-
Pre-warm the medium: Before adding the this compound stock solution, gently warm your cell culture medium to 37°C.
-
Vortex during addition: While adding the this compound stock solution to the medium, ensure the medium is being gently vortexed or mixed to facilitate rapid and even dispersion.
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your final assay conditions. Try working with a lower final concentration.
-
Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help keep the this compound in solution. Always run a vehicle control to check for toxicity.
-
Use a solubilizing agent: For polyphenols with low aqueous solubility, techniques such as using cyclodextrins have been employed to improve solubility.[8][9] You may consider exploring these options if direct dilution is consistently problematic.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (204.75 mM) | Sonication is recommended. | [1] |
| DMSO | 2 mg/mL | Clear solution. | [2] |
| In vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL (8.19 mM) | Sonication is recommended. | [1] |
Table 2: Exemplary Working Concentrations of this compound in In Vitro Assays
| Cell Line | Concentration Range | Assay | Reference |
| INS-1 (beta-cells) | 2 - 200 µmol·L⁻¹ | Insulin secretion | [3] |
| PC12 cells | Not specified, but effective | Apoptosis induction | [10] |
| RAW 264.7 (macrophages) | 25 µg/mL | Anti-inflammatory activity | [5] |
| UMUC3 (bladder cancer cells) | Not specified | PI3K/AKT and MAPKs signaling | [6] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 244.20 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 20 mM stock solution, you will need 4.884 mg of this compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If needed, sonicate the solution for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Materials: 20 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 20 µM working solution, you will need 1 µL of the 20 mM stock solution.
-
In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed cell culture medium.
-
Immediately and gently vortex the tube to ensure the this compound is evenly dispersed and remains in solution.
-
Use the freshly prepared working solution for your in vitro assay immediately. Do not store the diluted aqueous solution.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 2. ≥97% (HPLC), Insulin secretion activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Urolithin C stability in DMSO and culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of Urolithin C in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. This compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM). Some suppliers suggest that solutions of urolithins are unstable and should be prepared fresh[1]. To minimize degradation, follow these guidelines:
-
Preparation: Dissolve this compound powder in newly opened, anhydrous DMSO to your desired concentration. Ensure the powder is fully dissolved; gentle warming or sonication may be necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. A study on a diverse set of compounds in DMSO showed a 3-4% decrease in compound integrity with each freeze-thaw cycle.
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | For long-term storage.[2] |
Q2: How stable is this compound in cell culture media?
A2: The stability of this compound in cell culture media is a significant consideration for in vitro studies. While specific quantitative data for this compound is limited, a study on the related Urolithin A in a DMSO:PBS (pH 7.2) solution recommended not storing the aqueous solution for more than one day, suggesting poor stability in aqueous solutions[3]. Furthermore, in cell culture conditions, the stability of urolithins can be influenced by both chemical degradation and cellular metabolism[4].
For instance, a study on Urolithin A in podocyte cell culture showed that the concentration of the free aglycone decreased by 35% after 24 hours and 59% after 48 hours, with a concurrent increase in its glucuronidated metabolite. This indicates that cells can actively metabolize urolithins. Given the structural similarity, it is highly probable that this compound undergoes similar metabolic conversion in cell culture.
Therefore, it is recommended to:
-
Prepare fresh working solutions of this compound in culture media for each experiment.
-
Consider the potential for cellular metabolism when designing long-term experiments and interpreting results.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, which are critical to its biological effects. These include:
-
L-type Ca2+ Channels: this compound acts as a glucose-dependent activator of insulin secretion by facilitating the opening of L-type Ca2+ channels, which enhances Ca2+ influx into pancreatic β-cells[4][5].
-
ERK1/2 Signaling: this compound can enhance the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is involved in insulin secretion[2].
-
NF-κB Signaling: this compound has been shown to suppress inflammation by blocking the NF-κB signaling pathway[6][7].
-
AKT/mTOR Pathway: In some cancer cell lines, this compound has been found to inhibit the AKT/mTOR signaling pathway[8].
These pathways are depicted in the diagrams below.
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results in cell-based assays.
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and for no longer than the recommended duration.
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots. If you must re-use a stock, note the number of freeze-thaw cycles. A general study on compounds in DMSO suggests that each cycle can reduce compound integrity[9].
-
Prepare Fresh Stock: If in doubt, prepare a fresh stock solution of this compound from powder.
-
Possible Cause 2: Instability of this compound in culture media.
-
Troubleshooting Steps:
-
Prepare Fresh Media: Always add this compound to your culture media immediately before treating your cells. Do not store pre-mixed media containing this compound.
-
Time-Course Experiment: If your experiments run for 24 hours or longer, consider that the effective concentration of this compound may be decreasing over time due to degradation and cellular metabolism. You may need to perform a time-course experiment to understand the kinetics of your system.
-
Replenish Media: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Possible Cause 3: Cellular Metabolism of this compound.
-
Troubleshooting Steps:
-
Metabolite Analysis: If you have access to analytical techniques like HPLC or LC-MS, you can analyze the culture supernatant over time to detect the disappearance of this compound and the appearance of potential metabolites (e.g., glucuronides).
-
Consider Metabolite Activity: Be aware that metabolites of this compound may have their own biological activities, which could contribute to your observed effects.
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Solution using HPLC
This protocol provides a framework for assessing the stability of this compound in DMSO and cell culture media.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate acid for mobile phase)
-
Water (HPLC grade)
-
Incubator (37°C)
-
Freezer (-20°C and -80°C)
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solutions:
-
DMSO Stability: Use the 10 mM stock directly.
-
Culture Media Stability: Dilute the 10 mM stock solution in your chosen culture medium to a final concentration relevant to your experiments (e.g., 50 µM). Prepare separate solutions for media with and without serum.
-
3. Stability Study Design:
-
Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours for culture media; 0, 1, 2, 4 weeks for DMSO stocks).
-
Storage Conditions:
-
DMSO Stocks: Store aliquots at room temperature, 4°C, -20°C, and -80°C.
-
Culture Media Solutions: Incubate at 37°C in a cell culture incubator.
-
4. Sample Collection and Analysis:
-
At each time point, take an aliquot of each solution.
-
For culture media samples, it may be necessary to perform a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile) and centrifuging to remove precipitated proteins.
-
Analyze the samples by HPLC. An example of HPLC conditions is provided in Table 2.
-
Quantify the peak area of this compound at each time point. The concentration at time 0 is considered 100%.
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to elute this compound (e.g., start with 90% A, ramp to 10% A over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 305 nm) |
| Injection Volume | 10-20 µL |
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
From this data, you can estimate the half-life (t½) of this compound under each condition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Urolithin C Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies of Urolithin C.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high inter-individual variability in this compound levels in my in vivo studies after administering ellagitannin-rich extracts?
A1: High inter-individual variability in this compound production is primarily due to differences in the gut microbiota composition of your study subjects. The conversion of ellagitannins and ellagic acid into urolithins is entirely dependent on specific gut bacteria.[1][2] This leads to the classification of individuals into different "urolithin metabotypes":
-
Metabotype A (UM-A): Individuals who primarily produce Urolithin A.
-
Metabotype B (UM-B): Individuals who produce isourolithin A and urolithin B in addition to Urolithin A.
-
Metabotype 0 (UM-0): Individuals who do not produce significant amounts of the final urolithins.
This compound is an intermediate metabolite in the pathway to Urolithin A and B.[1][3][4] Therefore, the amount of this compound detected will depend on the specific bacterial species present and their metabolic efficiency. For instance, bacteria from the Clostridium coccoides group are thought to be involved in the production of various urolithins.[4] The abundance of the Gordonibacter genus has been associated with the metabolism of ellagic acid to this compound and subsequently to Urolithin A.[5]
Troubleshooting:
-
Metabotype Screening: Before starting your in vivo study, consider screening your subjects to identify their urolithin metabotype. This can be done by analyzing urine or plasma for urolithin profiles after a challenge with an ellagitannin-rich food like pomegranate or walnuts.
-
Fecal Microbiota Transplantation (FMT): In preclinical models, you can use FMT from a known urolithin-producing donor to standardize the gut microbiota of your experimental animals.
-
Direct this compound Administration: To bypass the variability in gut microbiota metabolism, consider administering pure this compound directly.
Q2: I'm struggling with the low aqueous solubility of this compound for my in vitro experiments. What are the recommended solvents and concentrations?
A2: this compound has poor water solubility, which can be a significant challenge for in vitro assays.
Solubility Data for this compound:
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 2.08 mg/mL (8.52 mM) | [6] |
Troubleshooting and Protocols:
-
Stock Solutions in DMSO: Prepare a high-concentration stock solution of this compound in DMSO. For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Use of Solubilizing Agents: For in vivo oral formulations, co-solvents and surfactants can be used. One study suggests a vehicle of 1% carboxymethyl cellulose (CMC) and 0.1% Tween 80 for oral administration of Urolithin A in mice, which could be adapted for this compound.[7]
-
Synthesis of More Soluble Derivatives: For medicinal chemistry approaches, structural modifications of this compound can be explored to enhance its solubility and bioavailability.[8]
Q3: I am detecting very low levels of free this compound in plasma samples after oral administration. What is happening to the compound?
A3: The low plasma concentration of free this compound is likely due to extensive phase II metabolism, primarily glucuronidation and sulfation, which occurs in the enterocytes of the large intestine and the liver.[1][9][10] The resulting glucuronide and sulfate conjugates are the predominant forms of urolithins found in systemic circulation.[10][11][12]
Troubleshooting:
-
Enzymatic Hydrolysis of Conjugates: To measure total this compound (free and conjugated), treat your plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free form before analysis.
-
Direct Quantification of Conjugates: Develop and validate an analytical method (e.g., LC-MS/MS) for the direct quantification of this compound-glucuronide and this compound-sulfate. This will provide a more accurate picture of the systemic exposure to this compound metabolites.
-
Consider the Bioactivity of Conjugates: Be aware that glucuronidation can significantly reduce the biological activity of urolithins.[10][13] When interpreting your results, consider that the in vivo effects may be due to the free form in specific tissues where deconjugation might occur, or that the conjugates themselves may have some activity.
Troubleshooting Guides
Problem 1: Inconsistent this compound Production in In Vitro Fecal Fermentation Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low this compound production from ellagic acid. | Fecal samples from a UM-0 donor. | Screen fecal donors for their ability to produce urolithins prior to the experiment. |
| High variability between replicates. | Heterogeneity of the fecal slurry. | Ensure thorough homogenization of the fecal sample before aliquoting. |
| Delayed or slow this compound production. | Presence of inhibitors in the media (e.g., high concentrations of DMSO). | Minimize the use of organic solvents. If necessary, run a solvent control to assess its impact on microbial activity.[4] |
Problem 2: Low Permeability of this compound in Caco-2 Cell Monolayer Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Low apparent permeability coefficient (Papp). | Poor apical solubility of this compound. | Use a solubilizing agent in the apical donor solution (e.g., low concentration of DMSO or a non-toxic surfactant). Ensure the final concentration does not compromise cell monolayer integrity. |
| High efflux ratio. | Involvement of efflux transporters (e.g., P-glycoprotein, MRPs). | Co-incubate with known inhibitors of efflux transporters (e.g., verapamil for P-gp) to confirm their role.[13] |
| Low recovery of this compound. | Metabolism by Caco-2 cells (e.g., glucuronidation). | Analyze both the apical and basolateral compartments, as well as the cell lysate, for this compound and its potential metabolites (e.g., this compound-glucuronide). |
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation for this compound Production
This protocol is adapted from studies investigating the metabolism of ellagic acid by human gut microbiota.[3][4]
Materials:
-
Fresh fecal sample from a healthy donor (preferably a known urolithin producer).
-
Anaerobic fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
Ellagic acid (EA).
-
This compound standard.
-
Anaerobic chamber or system.
-
HPLC or UPLC-MS/MS for analysis.
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in the anaerobic fermentation medium inside an anaerobic chamber.
-
Add EA to the fecal slurry to a final concentration of, for example, 30 µM.[4]
-
Incubate the culture anaerobically at 37°C.
-
Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Stop the reaction by adding a solvent like methanol or acetonitrile and centrifuge to pellet the solids.
-
Analyze the supernatant for EA and this compound using a validated LC-MS/MS method.
Protocol 2: Quantification of this compound in Plasma Samples
This protocol is based on established methods for analyzing urolithins in biological fluids.[11][14]
Materials:
-
Plasma samples.
-
This compound standard.
-
Internal standard (e.g., a deuterated analog if available).
-
β-glucuronidase/sulfatase enzyme solution.
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
UPLC-MS/MS system.
Procedure:
-
For total this compound: To 100 µL of plasma, add an internal standard and 200 µL of β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 37°C for 1-2 hours.
-
For free this compound: Skip the enzymatic hydrolysis step.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma (or the hydrolyzed sample). Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for quantification.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Ellagitannins to Urolithins
The following diagram illustrates the sequential conversion of ellagic acid to various urolithins by the gut microbiota, highlighting the position of this compound as a key intermediate.
Caption: Conversion of ellagitannins to urolithins by gut microbiota.
Experimental Workflow for In Vivo Oral Bioavailability Study
This diagram outlines the key steps in a typical preclinical study to assess the oral bioavailability of this compound.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 3. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The microbial metabolite Urolithin A reduces C. difficile toxin expression and repairs toxin-induced epithelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Novel this compound Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Urolithin C Quantification by LC-MS
Welcome to the technical support center for the quantification of Urolithin C using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when quantifying this compound by LC-MS?
A1: The most frequently encountered issues include matrix effects from complex biological samples, low recovery during sample preparation, instability of this compound and its conjugates, poor chromatographic peak shape, and signal suppression or enhancement in the mass spectrometer.[1][2] Careful method development and validation are crucial to mitigate these challenges.
Q2: Why am I seeing a low signal or no peak for this compound?
A2: This could be due to several factors:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Re-evaluate your extraction protocol, considering alternative solvents or methods like solid-phase extraction (SPE).[3]
-
Analyte Instability: Urolithins can be unstable under certain conditions.[4] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to prevent degradation.[5]
-
Suboptimal MS Parameters: The mass spectrometer settings, such as ionization mode, collision energy, and monitored ion transitions, may not be optimized for this compound. Operation in negative ion mode is typically recommended.[6][7]
-
Presence of Conjugates: In biological samples, this compound is often present as glucuronide or sulfate conjugates.[6][7][8] If you are only monitoring for the aglycone form, you may miss the majority of the analyte. Consider an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) to convert conjugates back to the free form before analysis.[5][9]
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What can I do?
A3: Poor peak shape is often related to chromatography. Consider the following:
-
Mobile Phase Composition: Adjusting the mobile phase composition, such as the organic solvent ratio or the pH, can significantly improve peak shape. The use of an acidic additive like formic acid is common.[5][6]
-
Column Choice: Ensure you are using an appropriate column. C18 columns are widely used and effective for separating urolithins.[6][10]
-
Flow Rate: Optimizing the flow rate can improve peak resolution and shape.
-
Matrix Effects: Co-eluting matrix components can interfere with the chromatography.[1] Improving the sample clean-up process can help resolve this.
Q4: How can I assess and mitigate matrix effects in my this compound assay?
A4: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of biological samples.[1][2]
-
Assessment: To determine if matrix effects are present, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improved Sample Preparation: Use more rigorous clean-up steps like solid-phase extraction (SPE) to remove interfering components.[3][11]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog, like Urolithin D, can be used.[6][10]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Troubleshooting Guides
Guide 1: Low Analyte Recovery
This guide addresses troubleshooting steps for low recovery of this compound during sample preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the extraction solvent. Ethyl acetate is a commonly used and effective solvent for this compound.[6][10] Experiment with different solvent-to-sample ratios and extraction times. | Increased recovery of this compound in the organic phase. |
| Suboptimal Solid-Phase Extraction (SPE) | Ensure the SPE cartridge chemistry is appropriate for this compound. Optimize the wash and elution steps. | Improved purity of the final extract and higher analyte recovery. |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption. | Reduced loss of this compound due to interaction with labware surfaces. |
| Incomplete Enzymatic Hydrolysis | If analyzing total this compound, ensure complete hydrolysis of conjugates by optimizing the enzyme concentration, incubation time, and temperature.[5][9] | Conversion of all this compound conjugates to the free form, leading to a higher and more accurate quantification. |
Guide 2: Signal Instability and Poor Reproducibility
This guide provides solutions for issues related to inconsistent signal intensity and poor reproducibility in this compound quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Minimize sample exposure to light and elevated temperatures. Store stock solutions and processed samples at -80°C.[5] Perform stability tests under various conditions (e.g., freeze-thaw cycles, bench-top stability).[6][10] | Consistent this compound concentrations across replicate analyses and over time. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation workflow. Use an internal standard early in the process to account for variability.[6] | Reduced variability between samples and improved precision of the assay. |
| LC-MS System Variability | Equilibrate the LC-MS system thoroughly before running samples. Regularly perform system suitability tests. | Stable retention times and consistent peak areas for standards and quality control samples. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the autosampler wash method.[9] | No significant this compound peak in blank injections, ensuring accurate quantification of subsequent samples. |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of this compound in rat plasma.[6][10]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., Urolithin D).
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
The following are typical starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.[6][7][12]
| Parameter | Setting |
| LC Column | C18, e.g., Kinetex EVO C18 (2.1 mm x 150 mm, 2.6 µm)[6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A typical starting point is 30:70 (B:A).[6][10] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | This compound: m/z 243 → 187[6][10] |
| Internal Standard (Urolithin D) | m/z 259 → 213[6][10] |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Calibration Curve Range | 4.95 - 1085 µg/L | [6][10] |
| Correlation Coefficient (r²) | > 0.994 | [6][10] |
| Intra-day Precision (%CV) | < 10% | [6][10] |
| Inter-day Precision (%CV) | < 10% | [6][10] |
| Accuracy | 96.6% - 109% | [6][10] |
| Extraction Recovery | > 91% | [6][10] |
| Limit of Detection (LOD) | 0.051 µg/mL (for Urolithin A, indicative) | [13] |
| Limit of Quantification (LOQ) | 0.103 µg/mL (for Urolithin A, indicative) | [13] |
Visualizations
Caption: Troubleshooting workflow for this compound quantification by LC-MS.
Caption: Simplified signaling pathway of this compound's biological activity.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walnuts.org [walnuts.org]
- 4. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spotify.localizer.co [spotify.localizer.co]
- 6. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 13. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Urolithin C Cell-Based Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Urolithin C cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a gut-microbial metabolite of ellagic acid, which is found in pomegranates, berries, and nuts.[1][2] Its primary mechanisms of action include activating insulin secretion in a glucose-dependent manner, inducing apoptosis in cancer cells, and suppressing inflammation.[2][3][4]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways:
-
Insulin Secretion: It acts as an opener of L-type Ca2+ channels, which enhances Ca2+ influx and stimulates insulin secretion.[1][2][3] It also enhances the activation of extracellular signal-regulated kinases 1/2 (ERK1/2).[2]
-
Apoptosis: this compound can induce apoptosis through a mitochondria-mediated pathway, which involves the imbalance of the Bcl-2/Bax ratio and the activation of the caspase cascade.[5] It has also been shown to suppress the AKT/mTOR pathway in colorectal cancer cells.[6]
-
Anti-inflammatory Effects: this compound suppresses inflammation by blocking the NF-κB signaling pathway, reducing the phosphorylation of NF-κB p65 and its translocation to the nucleus.[4][7]
Q3: Is this compound stable in cell culture media?
A3: this compound solutions can be unstable.[3] It is recommended to prepare fresh stock solutions for each experiment or purchase small, pre-packaged sizes and repackage them upon receipt to minimize degradation.[3] The stability of related urolithins, like Urolithin A, has been shown to decrease over time in cell culture supernatants, with metabolism by cells into conjugates.[8]
Q4: Does this compound exhibit antioxidant or pro-oxidant activity?
A4: this compound's redox properties can be complex and assay-dependent. While it can show potent antioxidant activity in some cell-based assays, in other contexts, urolithins have been observed to act as pro-oxidants.[9][10] This dual activity is an important consideration when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Unexpected Cytotoxicity | This compound concentration is too high. At higher concentrations (e.g., 200 µg/mL or 200 µM), this compound can be toxic to cells.[4][6] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a lower concentration range (e.g., 10-50 µM).[6][11] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all wells, including controls (typically ≤ 0.1%).[6][12] | |
| Inconsistent or Non-reproducible Results | Degradation of this compound in stock solutions. Solutions of this compound are known to be unstable.[3] | Prepare fresh stock solutions of this compound for each experiment. If using pre-made solutions, aliquot and store them properly, avoiding repeated freeze-thaw cycles. |
| Variability in cell health or passage number. | Use cells that are in a consistent growth phase and within a similar, low passage number range for all experiments. Regularly check for mycoplasma contamination. | |
| Unexpected Pro-oxidant Effects | Assay system and conditions. Urolithins can exhibit pro-oxidant activities depending on the specific assay and cellular environment.[9][10] | Consider using multiple, complementary assays to assess redox status. Be mindful of the potential for pro-oxidant effects when interpreting data from assays that measure reactive oxygen species (ROS). |
| Autofluorescence Interference | Intrinsic fluorescence of this compound. | When using fluorescence-based assays, run a control with this compound alone (no cells or reagents) to determine its background fluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental readings. |
| Low or No Observed Effect | Insufficient incubation time. | Optimize the incubation time for your specific assay and cell line. Some effects of this compound may require longer exposure. |
| This compound concentration is too low. | Refer to the literature for effective concentration ranges for your intended application and perform a dose-response experiment. | |
| Metabolism of this compound by cells. Cells can metabolize urolithins into their conjugated forms (e.g., glucuronides), which may have different activities.[8] | Be aware that the active concentration of the aglycone form may decrease over time. Consider this when designing longer-term experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| LNCap | Prostate Cancer | Not Specified | 35.2 ± 3.7 | [13] |
| RKO | Colorectal Cancer | 72 | 28.81 | [6] |
| HCT116 | Colorectal Cancer | 72 | 23.06 | [6] |
| DLD1 | Colorectal Cancer | 72 | 14.7 | [6] |
| HepG2 | Liver Cancer | Not Specified | Lowest among Uro A, B, C | [9] |
Table 2: Antioxidant Activity of Urolithins
| Compound | IC50 (µM) in Cell-Based Antioxidant Assay | Reference |
| This compound | 0.16 | [14] |
| Urolithin D | 0.33 | [14] |
| Ellagic Acid | 1.1 | [14] |
| Punicalagins | 1.4 | [14] |
| Urolithin A | 13.6 | [14] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies described for assessing the cytotoxicity of urolithins.[6][12][15]
-
Cell Seeding: Seed cells (e.g., 4000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[6]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot Analysis for Signaling Proteins
This protocol is a general guide based on the analysis of signaling pathways affected by urolithins.[5][16]
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA or DC Protein Assay).[8]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-AKT, total AKT, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on flow cytometry analysis used to detect apoptosis induced by urolithins.[5][17]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound-induced apoptosis via mitochondrial and AKT/mTOR pathways.
Caption: Logical workflow for troubleshooting this compound cell-based assays.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 11. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 13. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 14. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Urolithins’ interaction with hepatocyte growth factor receptor: a mechanistic basis for anticancer activity in gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urolithin C Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the bioanalysis of Urolithin C.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound in biological matrices.
Question: My this compound signal is low and inconsistent across different plasma samples. What could be the cause?
Answer: Low and variable signals for this compound are often indicative of ion suppression, a common matrix effect in LC-MS/MS analysis. Endogenous components in plasma, such as phospholipids, can co-elute with this compound and interfere with its ionization, leading to a suppressed signal. The variability between samples is likely due to differences in the composition of the plasma matrix from different individuals or collection times.
To troubleshoot this, consider the following steps:
-
Evaluate Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike experiment. This will help confirm if the matrix effect is the root cause.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective at removing phospholipids than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the co-eluting matrix components. This can be achieved by using a different column, modifying the mobile phase composition, or adjusting the gradient elution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
Question: I am observing a higher than expected signal for this compound in my urine samples. What could be the reason?
Answer: A higher than expected signal suggests ion enhancement, another form of matrix effect where co-eluting compounds enhance the ionization of the analyte. This can lead to an overestimation of the this compound concentration.
To address this issue:
-
Confirm Ion Enhancement: Perform a post-extraction spike experiment to quantify the degree of signal enhancement.
-
Dilute the Sample: Diluting the urine sample with the initial mobile phase can reduce the concentration of the interfering matrix components, thereby minimizing ion enhancement. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.
-
Review Sample Collection and Storage: Ensure that the urine samples were collected and stored properly to prevent any contamination that might contribute to ion enhancement.
-
Chromatographic Separation: As with ion suppression, optimizing the chromatography to separate this compound from the enhancing components is a crucial step.
Question: My recovery of this compound from fecal samples is poor and variable. How can I improve this?
Answer: Fecal samples are a highly complex matrix, and poor recovery is a common challenge. This can be due to strong binding of this compound to the matrix components or inefficient extraction.
Here are some troubleshooting steps:
-
Optimize Extraction Solvent: Experiment with different extraction solvents and solvent combinations to improve the extraction efficiency of this compound from the fecal matrix.
-
Incorporate a Homogenization Step: Ensure that the fecal sample is thoroughly homogenized before extraction to ensure consistent and efficient extraction.
-
Evaluate Different Extraction Techniques: Besides liquid-liquid extraction (LLE), consider techniques like solid-phase extraction (SPE) which can offer better cleanup and recovery for complex matrices.
-
Assess Recovery: Use a pre-extraction and post-extraction spike experiment to accurately determine the extraction recovery and identify if the issue is with the extraction step itself or subsequent steps.
Frequently Asked Questions (FAQs)
What is a matrix effect in the context of this compound bioanalysis?
A matrix effect is the alteration of the ionization of this compound by co-eluting, undetected components in the biological sample matrix (e.g., plasma, urine, feces). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of the analytical method.
How can I quantitatively assess the matrix effect for this compound?
The most common method is the post-extraction spike experiment. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect is calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.
What are the most common sources of matrix effects in this compound analysis?
In plasma, phospholipids are a major cause of ion suppression. In urine, salts and urea can contribute to matrix effects. Fecal matter is a very complex matrix containing numerous compounds that can interfere with ionization.
Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
While not strictly mandatory in all cases, using a SIL-IS is highly recommended. A SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing for accurate correction and improving the robustness and reliability of the method.
What are the acceptable limits for matrix effects in a validated bioanalytical method?
Regulatory guidelines generally require that the matrix effect be assessed, and its impact on the accuracy and precision of the method be within acceptable limits. Typically, the coefficient of variation (CV) of the matrix factor across different lots of matrix should be less than 15%.
Quantitative Data on Matrix Effects
The following table summarizes quantitative data on matrix effects and recovery for urolithins from published literature.
| Analyte(s) | Matrix | Method Highlights | Matrix Effect (%ME) | Recovery (%) | Reference |
| This compound and D | Rat Plasma | LLE with ethyl acetate, C18 Kinetex EVO column | No significant matrix effects observed | >91 | [1][2] |
| Urolithins A and B | Human Urine | SPE with Oasis HLB plates, Kinetex F5 column | < 35 (significant ion suppression) | 70-99 | [3] |
| Various phenolic metabolites | Human Urine | SPE with Oasis HLB plates, Kinetex F5 column | Average of 83 (ion suppression) | Average of 89 | [3] |
| Urolithins and their conjugates | Human Plasma, Urine, Feces | Validated LC-MS/MS methods | Matrix effect was evaluated | Not specified in abstract | [4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol describes the steps to quantify the matrix effect for this compound in a biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (containing no this compound) through the entire extraction procedure.
-
Set C (Post-Spiked Matrix Extract): Spike the blank matrix extract (from Set B) with the this compound standard to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)
-
-
Calculate the Matrix Effect (%ME):
-
%ME = MF * 100
-
-
Interpretation:
-
%ME ≈ 100%: No significant matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis
This protocol provides an example of a sample preparation method for the analysis of this compound in plasma.[5]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile containing 2% formic acid.
-
Vortexing and Sonication: Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PVDF membrane filter before injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound bioanalysis.
Caption: Experimental workflow for the evaluation of matrix effects.
References
- 1. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
Urolithin C degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and experimental use of Urolithin C. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for up to three years. It is important to keep it away from moisture.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Some suppliers suggest that stock solutions in a solvent can be stored at -80°C for up to one year.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Q4: Is this compound stable in aqueous solutions?
A4: this compound, similar to Urolithin A, is sparingly soluble in aqueous buffers.[3] It is not recommended to store aqueous solutions for more than one day.[3] For experiments, it is best to prepare fresh aqueous dilutions from a DMSO stock solution.[3]
Q5: What is the primary metabolic pathway for the formation of this compound in vivo?
A5: this compound is a gut-microbial metabolite of ellagic acid, which is derived from ellagitannins found in foods like pomegranates, berries, and walnuts.[2][4] Gut microbiota metabolize ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and dehydroxylations to form various urolithins, including this compound.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Possible Cause 2: Low bioavailability in cell culture.
-
Possible Cause 3: Variability in cell response.
-
Solution: Ensure consistent cell passage numbers and seeding densities. Serum concentration in the culture medium can sometimes affect the activity of phenolic compounds; consider this as a variable.
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Improper mobile phase.
-
Solution: For the separation of urolithins, C18 reverse-phase columns are commonly used.[7] Mobile phases typically consist of acidified water (with formic or acetic acid) and an organic solvent like methanol or acetonitrile.[7][8] Optimizing the gradient and acid concentration can improve peak shape.
-
-
Possible Cause 2: Sample degradation during preparation.
-
Solution: Protect samples from light and heat. Prepare extracts and standards fresh and store them at low temperatures before injection.
-
Issue 3: Low yield or no detection of this compound in biological samples.
-
Possible Cause 1: Inefficient extraction.
-
Possible Cause 2: this compound is present as conjugates.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 6 months | [2] |
| Up to 1 year | [1] | ||
| -20°C | Up to 1 month | [2] |
Table 2: Solubility of Urolithins
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 50 mg/mL (204.75 mM) | [1] |
| Urolithin A | DMSO | ~30 mg/mL | [3] |
| DMF | ~30 mg/mL | [3] | |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma by LC-MS
This protocol is adapted from a method for analyzing urolithin metabolites in human plasma.[9]
-
Sample Preparation:
-
To 200 µL of plasma in a 1.5 mL tube, add 600 µL of acetonitrile:formic acid (98:2, v/v).
-
Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.
-
Centrifuge at 17,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry it under a nitrogen stream.
-
Reconstitute the dried residue with 100 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PVDF membrane filter before LC-MS analysis.
-
-
LC-MS Conditions:
-
LC System: Agilent 1260 Infinity II UHPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole (QqQ) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for urolithins.
-
Protocol 2: In Vitro Apoptosis Induction Assay in PC12 Cells
This protocol is based on a study investigating the effects of this compound on PC12 cells.[4][10][11]
-
Cell Culture:
-
Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed PC12 cells in multi-well plates at a suitable density.
-
After cell attachment, treat the cells with varying concentrations of this compound (e.g., 5-300 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) at the same final concentration used for the this compound dilutions.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Metabolic conversion of dietary ellagitannins to this compound by gut microbiota.
Caption: this compound-induced mitochondria-mediated apoptosis signaling pathway.
Caption: Experimental workflow for this compound analysis in plasma by LC-MS.
References
- 1. This compound | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 5. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Enhancing Urolithin C Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the chemical synthesis of Urolithin C is crucial for advancing research and enabling larger-scale production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, with a focus on enhancing the final yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, which typically involves a Suzuki-type coupling, oxidation, esterification, and a final demethylation step.
Issue 1: Low Yield in the Initial Suzuki-Type Coupling Reaction
-
Question: My Suzuki-type coupling reaction to form the biaryl intermediate is resulting in a low yield (below 70%). What are the potential causes and how can I improve it?
-
Answer: Low yields in Suzuki-type coupling reactions are a common issue and can often be attributed to several factors. Here's a systematic approach to troubleshoot and optimize this step:
-
Catalyst and Ligand Choice: The activity of the palladium catalyst is paramount. Ensure you are using a high-quality catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[1]. If the reaction is sluggish, consider using a more active pre-catalyst or a different ligand that is more suitable for your specific substrates.
-
Base Selection and Quality: The choice and quality of the base are critical. An inadequate or decomposed base can significantly hinder the reaction. Ensure the base is anhydrous and has been stored correctly. For this specific coupling, a basic condition is required[1]. You may experiment with different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal one for your system.
-
Solvent Purity: The solvent must be anhydrous and deoxygenated. The presence of water or oxygen can lead to catalyst deactivation and unwanted side reactions. Tetrahydrofuran (THF) is a commonly used solvent for this reaction[1].
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60 °C) can sometimes improve the reaction rate and yield, especially if the starting materials are not very reactive.
-
Purity of Starting Materials: Impurities in the 2-formylphenyl boronic acid or the 2-bromo-1-iodo-4-methoxybenzene can interfere with the catalytic cycle. Ensure your starting materials are of high purity.
-
Issue 2: Incomplete or Sluggish Demethylation in the Final Step
-
Question: The final demethylation step of the methyl ether of this compound using boron tribromide (BBr₃) is giving a low yield of this compound (reported as low as 10%)[1][2]. How can I drive this reaction to completion?
-
Answer: The demethylation of aryl methyl ethers with BBr₃ can be challenging. Here are key parameters to consider for optimization:
-
Stoichiometry of BBr₃: This is a critical factor. It is advisable to use at least one mole of BBr₃ per methyl ether group. If your intermediate contains other basic functional groups (e.g., carbonyl groups), you should use an additional mole of BBr₃ for each of these groups, as they can form complexes with the reagent[3].
-
Reaction Temperature and Time: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) in a solvent like dichloromethane[1]. If the reaction is incomplete, you can try gradually increasing the temperature or extending the reaction time. However, be cautious as prolonged reaction times or higher temperatures can sometimes lead to side reactions.
-
Quenching Procedure: The workup procedure is important for isolating the final product. After the reaction is complete, it is typically quenched with a proton source like hydrochloric acid[1]. Careful extraction and purification are necessary to obtain pure this compound.
-
Alternative Demethylating Agents: If BBr₃ consistently gives low yields, you might consider alternative demethylating agents. For some polyphenolic compounds, reagents like aluminum chloride (AlCl₃) have been used with good results[4].
-
Issue 3: Formation of Impurities and Purification Challenges
-
Question: I am observing significant impurity formation during the synthesis, which complicates the purification of this compound and reduces the overall yield. What are common side reactions and how can I minimize them and improve purification?
-
Answer: Minimizing side reactions and having an effective purification strategy are key to obtaining high-purity this compound with a good yield.
-
Common Side Reactions:
-
In the Suzuki coupling, homocoupling of the boronic acid can be a significant side reaction. Optimizing the reaction conditions (catalyst, base, solvent) can help minimize this.
-
During oxidation, over-oxidation or side reactions with other functional groups can occur. Careful control of the oxidant amount and reaction temperature is crucial.
-
In the final demethylation step, incomplete reaction leads to a mixture of the desired product and the starting material, which can be difficult to separate.
-
-
Purification Strategies:
-
Chromatography: Column chromatography is a standard method for purifying the intermediates and the final product. For this compound, a combination of solvents like hexane and ethyl acetate can be used[5]. High-speed counter-current chromatography (HSCCC) has also been successfully used for the purification of urolithins[6].
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective method for obtaining highly pure this compound.
-
Monitoring Reaction Progress: Regularly monitor the progress of each reaction step using Thin Layer Chromatography (TLC)[1][2]. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the chemical synthesis of this compound? A1: The reported overall yield for a four-step synthesis of this compound is around 10%[1][2]. However, with careful optimization of each step, it may be possible to improve this yield.
Q2: What analytical techniques are used to characterize the synthesized this compound? A2: The synthesized this compound is typically characterized by High-Performance Liquid Chromatography (HPLC) to determine its purity, and its structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Q3: Are there alternative catalysts to palladium for the biaryl coupling step? A3: While palladium-based catalysts are most common for Suzuki-type reactions, copper-catalyzed Ullmann-type couplings have also been used for the synthesis of urolithin analogs[4][7]. The choice of catalyst will depend on the specific substrates and desired reaction conditions.
Q4: How can I improve the solubility of this compound for purification and analysis? A4: this compound has limited solubility in many common organic solvents. For purification by chromatography, a mixture of polar and non-polar solvents is often required. For analytical purposes like NMR, deuterated polar aprotic solvents such as DMSO-d₆ are typically used.
Data Presentation
Table 1: Comparison of Conditions for Biaryl Coupling in Urolithin Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) | Reference |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / Ligand X | [1], General Knowledge |
| Base | Basic (unspecified) | K₂CO₃ or Cs₂CO₃ | [1], General Knowledge |
| Solvent | THF | Dioxane or Toluene/Water | [1], General Knowledge |
| Temperature | Room Temperature | 80-100 °C | [1], General Knowledge |
| Yield | ~70% | >85% (Target) | [1],[8] |
Table 2: Troubleshooting Demethylation with BBr₃
| Issue | Potential Cause | Recommended Action | Reference |
| Incomplete Reaction | Insufficient BBr₃ | Increase stoichiometry to >1 equivalent per MeO group and other basic sites. | [3] |
| Low Yield | Suboptimal Temperature | Start at low temperature (0 °C) and slowly warm to room temperature if needed. | [1] |
| Product Degradation | Prolonged Reaction Time | Monitor reaction closely by TLC and quench as soon as the starting material is consumed. | General Knowledge |
| Difficult Purification | Complex Mixture | Optimize reaction to drive to completion to simplify purification. | General Knowledge |
Experimental Protocols
Detailed Methodology for a Four-Step Synthesis of this compound
(Based on the procedure described in Preprints.org, 2024)[1]
Step 1: Synthesis of Biaryl Carboxy Aldehyde (Suzuki-Type Coupling)
-
In a reaction flask under an inert atmosphere, dissolve 2-formylphenyl boronic acid and 2-bromo-1-iodo-4-methoxybenzene in anhydrous tetrahydrofuran (THF).
-
Add a catalytic amount of Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a suitable base.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the biaryl carboxy aldehyde. The reported yield for this step is approximately 70%[1].
Step 2: Oxidation to Biaryl Carboxylic Acid
-
Dissolve the biaryl carboxy aldehyde from Step 1 in a mixture of pyridine and water.
-
Add potassium permanganate portion-wise while maintaining the reaction temperature.
-
Stir the mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction mixture to isolate the crude biaryl carboxylic acid.
Step 3: Esterification and Intramolecular Coupling to form Methyl Ether of this compound
-
The biaryl carboxylic acid is first esterified using dimethyl formamide and methanol.
-
The resulting biaryl carboxylic ester undergoes an intramolecular coupling reaction in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and potassium carbonate to yield the methyl ether of this compound.
Step 4: Demethylation to this compound
-
Dissolve the methyl ether of this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add boron tribromide (BBr₃) dropwise.
-
Allow the reaction to proceed at low temperature and then warm to room temperature (monitor by TLC).
-
Quench the reaction with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent and purify the crude product by column chromatography to obtain this compound. The reported yield for this final step is 10%[1][2].
Visualizations
Caption: A four-step workflow for the chemical synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A [mdpi.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Overcoming Poor Water Solubility of Urolithin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Urolithin C.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound, like other urolithins, possesses a rigid, dibenzopyran-6-one derivative skeletal structure.[1] This structure is highly aromatic and hydrophobic, meaning it resists interaction with polar water molecules, leading to poor water solubility.[2]
Q2: What are the primary methods to improve the water solubility of this compound?
A2: The most common and effective methods for enhancing the aqueous solubility and bioavailability of this compound include:
-
Inclusion Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can dramatically improve its water solubility and stability.[3][4]
-
Nanoparticle Formulation: Encapsulating this compound into biodegradable nanoparticles, such as polymer-lipid hybrid nanoparticles, can improve its oral bioavailability.[5][6][7]
-
Liposomal Encapsulation: Forming liposomes with this compound can enhance its stability and absorption.[8][9]
-
Use of Co-solvents: For in vitro experiments, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in an aqueous medium, is a common practice.[10]
Q3: Which type of cyclodextrin is most effective for solubilizing urolithins?
A3: For improving the water solubility of urolithins, α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin are all effective. However, β-cyclodextrin and γ-cyclodextrin are often preferred.[3] The choice of cyclodextrin can depend on the specific experimental conditions and desired formulation characteristics.
Q4: What are the benefits of using nanoparticle or liposomal formulations for this compound?
A4: Besides improving solubility, nanoparticle and liposomal formulations can offer several advantages, including enhanced stability, controlled release, and improved bioavailability.[4][9] For instance, nanoparticle encapsulation of Urolithin A, a similar compound, led to a sevenfold increase in oral bioavailability.[6]
Q5: Can I dissolve this compound directly in my aqueous buffer for cell culture experiments?
A5: Direct dissolution in aqueous buffers is challenging due to its low solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.[10] It is crucial to ensure the final concentration of the organic solvent is low enough (e.g., not exceeding 0.1% v/v) to not affect the cells.[10]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try working with a lower final concentration of this compound.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution might help. However, always perform a vehicle control to ensure the solvent itself is not causing an effect.
-
Use a Solubilizing Agent: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as a cyclodextrin, into your aqueous buffer before adding the this compound stock solution.
-
Issue 2: Low encapsulation efficiency when preparing this compound nanoparticles.
-
Possible Cause: The formulation parameters are not optimized for this compound.
-
Troubleshooting Steps:
-
Vary Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the nanoparticle-forming polymer or lipid.
-
Optimize Solvent System: The choice of organic solvent used during nanoparticle preparation can significantly impact encapsulation efficiency. Test different solvents or solvent mixtures.
-
Adjust Process Parameters: Factors such as sonication time, homogenization speed, and temperature can influence nanoparticle formation and drug loading. Systematically adjust these parameters to find the optimal conditions. For example, polymer-lipid hybrid nanoparticles have shown superior entrapment efficiencies compared to polymeric or solid lipid nanoparticles alone for Urolithin A.[7]
-
Issue 3: Inconsistent results in bioactivity assays.
-
Possible Cause: Poor solubility and bioavailability of this compound are leading to variable concentrations reaching the target cells or tissues.
-
Troubleshooting Steps:
-
Verify Solubility in Assay Medium: Confirm that this compound remains dissolved in your specific assay medium at the concentration used. You may need to prepare fresh dilutions for each experiment.
-
Employ a Solubilization Technique: Consistently use a solubility enhancement method, such as cyclodextrin complexation or a nanoparticle formulation, to ensure more reliable and reproducible delivery of this compound to the biological system.
-
Consider Phase II Metabolites: In vivo, urolithins are often present as glucuronide and sulfate conjugates, which have different solubility and activity profiles.[11][12] For some experiments, using these metabolites may provide more physiologically relevant results.
-
Data Presentation: Solubility & Formulation Parameters
The following tables summarize quantitative data related to the solubility and formulation of urolithins.
Table 1: Solubility of Urolithins in Various Solvents
| Compound | Solvent/System | Solubility |
| Urolithin A | Water | < 1 µg/mL[2] |
| Urolithin A | Water | 0.0154 mM[3] |
| Urolithin A | Phosphate Buffer (pH 7.4) | 13.0 ± 0.57 µM[13] |
| Urolithin A | DMSO | 50 mg/mL (219.11 mM) (requires sonication)[14] |
| Urolithin A | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (10.96 mM)[14] |
| Urolithin A | 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (10.96 mM) (suspended solution)[14] |
Table 2: Parameters of Urolithin Nanoparticle Formulations
| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Urolithin A Polymer-Lipid Hybrid Nanoparticles (H-NPs) | 132 | 70 | 10 | [7] |
| Urolithin A Polymeric Nanoparticles (P-NPs) | 157 | 52 | 10 | [7] |
| Urolithin A Solid Lipid Nanoparticles (L-NPs) | 186 | 29 | 10 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, as is common for in vitro studies.[10]
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be required.
-
Store the stock solution at -20°C.[10] Note that solutions may be unstable, and preparing fresh solutions or using small, pre-packaged sizes is recommended.[15]
-
-
Usage: When preparing working solutions, dilute the stock solution in the aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 2: General Method for this compound-Cyclodextrin Inclusion Complex Formation
This protocol provides a general workflow for improving the aqueous solubility of this compound using cyclodextrins, based on principles described in the literature.[3][16]
-
Materials: this compound, a selected cyclodextrin (e.g., β-cyclodextrin or γ-cyclodextrin), distilled water or a suitable buffer.
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin. The concentration can range from 1 mM to 150 mM, depending on the cyclodextrin's solubility.[3]
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 1-24 hours) to allow for complex formation and equilibration.
-
After incubation, remove the undissolved this compound by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation.
-
The resulting clear filtrate/supernatant is the aqueous solution of the this compound-cyclodextrin inclusion complex.
-
The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC.
-
Protocol 3: Workflow for Assessing this compound Solubility
This protocol is adapted from methods used for urolithins to determine their maximal solubility in a given aqueous medium.[3][13]
-
Materials: this compound powder, aqueous solvent of interest (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous solvent in a sealed vial.
-
Shake the vial at a controlled speed (e.g., 600 rpm) and temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the sample at high speed (e.g., 20,000 x g) for a sufficient time (e.g., 5 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method. This concentration represents the maximal solubility of this compound under the tested conditions.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound enhances glucose-stimulated insulin secretion.
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
Caption: this compound suppresses inflammation by blocking NF-κB signaling.
Caption: Workflow for selecting a this compound solubility strategy.
References
- 1. Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guanjiebio.com [guanjiebio.com]
- 3. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin A nanoparticle therapy for cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of nanoparticle urolithin A normalizes cellular stress and improves survival in mouse model of cisplatin-induced AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered urolithin A-laden functional polymer-lipid hybrid nanoparticles prevent cisplatin-induced proximal tubular injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Urolithin A, Codeage [nhc.com]
- 9. researchgate.net [researchgate.net]
- 10. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urolithin C Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies with Urolithin C.
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
Unexpected results or cell death in this compound experiments can often be traced back to contamination. A systematic approach to identifying the source is critical for resolving the issue and preventing recurrence.
Immediate Action Plan:
-
Quarantine: Immediately isolate the suspected contaminated cultures to prevent cross-contamination to other cell lines in the laboratory.
-
Observe and Document: Carefully examine the culture under a microscope. Note any changes in the medium's color or turbidity, and the morphology and behavior of the cells. Take detailed notes and photomicrographs.
-
Cease this compound Treatment: Temporarily halt the addition of this compound to new cultures until the source of contamination is identified and eliminated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying contamination sources.
Potential Sources and How to Investigate:
| Source Category | Specific Items to Check | Investigation Method |
| Reagents & Media | Cell culture medium, Fetal Bovine Serum (FBS), buffers, supplements, this compound solvent (e.g., DMSO). | Culture a sample of each reagent in a separate flask without cells to check for microbial growth. Test new lots of reagents before use.[1] |
| Aseptic Technique | Personal hygiene, handling of pipettes and culture vessels, working within the biological safety cabinet (BSC). | Review standard operating procedures (SOPs) for aseptic technique with all lab personnel. Observe techniques to identify potential breaches.[1][2] |
| Laboratory Equipment | Incubator, water bath, BSC, pipettes, centrifuge. | Regularly clean and decontaminate all equipment.[1][3] Check incubator humidity pans and water baths for visible microbial growth. Ensure BSC certification is current. |
| This compound Stock Solution | Solubility, potential for precipitation, stability. | Visually inspect the stock solution for any precipitates. Prepare fresh solutions, as this compound solutions can be unstable.[4] Consider filter-sterilizing the stock solution if appropriate for the solvent. |
| Incoming Cell Lines | Cross-contamination with other cell lines, inherent contamination. | Obtain cell lines from reputable cell banks.[2] Quarantine and test all new cell lines upon arrival. |
Guide 2: Differentiating Contaminant Types
The nature of the contamination will dictate the appropriate response. Here’s how to distinguish between common contaminants.
| Contaminant Type | Visual & Microscopic Cues | Impact on this compound Study | Recommended Action |
| Bacterial | Sudden drop in pH (media turns yellow), cloudy/turbid media, small, motile rods or cocci visible under high magnification.[1] | Rapid cell death, confounding results due to bacterial metabolites and endotoxins. | Discard contaminated cultures immediately. Decontaminate the incubator and BSC thoroughly. Review aseptic technique.[1] |
| Fungal (Yeast & Mold) | Gradual pH change, media may become cloudy, visible filamentous structures (mold) or budding, ovoid shapes (yeast).[1][5] | Fungal metabolites can be cytotoxic and interfere with this compound's effects. | Dispose of contaminated cultures, as fungal spores can spread easily.[5] Deep clean the lab environment, including incubators and BSCs.[3] |
| Mycoplasma | Often no visible signs of contamination. Cells may appear normal but exhibit reduced proliferation, changes in gene expression, and increased sensitivity to this compound.[1][5] | Alters cellular metabolism and gene expression, leading to unreliable and irreproducible data.[1][5] | Quarantine suspected cultures. Use a specific mycoplasma detection kit (e.g., PCR-based). If positive, treat with a mycoplasma elimination reagent or discard the culture.[5] |
| Chemical | No visible microorganisms. May see unexpected cytotoxicity, altered cell morphology, or precipitation in the culture medium. | Can arise from impurities in this compound, solvents, or leaching from plastics.[6] May cause inconsistent results or mask the true effect of this compound. | Use high-purity water and reagents. Ensure this compound is fully dissolved and stable in the culture medium. Test for endotoxins. |
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after adding this compound. Is the this compound contaminated?
A1: While it's possible the this compound stock is contaminated, the rapid change in pH (yellowing) and turbidity are classic signs of bacterial contamination.[1] The contamination is more likely from the culture itself, reagents, or a breach in aseptic technique during the experiment.[1][2]
-
Troubleshooting Steps:
-
Immediately discard the contaminated culture to prevent further spread.
-
Check your other cultures for similar signs.
-
Review your aseptic technique.
-
To rule out contamination of your this compound stock, you can incubate a small amount in sterile culture medium without cells and observe for any changes.
-
Q2: I've noticed a precipitate in my culture medium after adding this compound. Is this contamination?
A2: This may not be microbial contamination. This compound, like many small molecules, can have limited solubility in aqueous solutions like cell culture media.[4] Precipitation can occur if the final concentration exceeds its solubility limit or if it interacts with components in the serum.
-
Troubleshooting Steps:
-
Check the final concentration of the solvent (e.g., DMSO) in your culture medium. It should typically be below 0.1% to avoid solvent toxicity and solubility issues.[7]
-
Prepare a fresh, lower concentration stock solution of this compound.
-
Visually inspect your stock solution for any signs of precipitation before adding it to the culture.
-
Consider pre-warming the medium before adding the this compound stock solution.
-
Q3: My cells are growing slower than usual and seem stressed since I started my this compound experiments, but I don't see any visible contamination. What could be the problem?
A3: This is a potential sign of mycoplasma contamination.[1] Mycoplasma are very small bacteria that do not cause the typical turbidity seen with other bacterial infections and can alter cell metabolism and growth.[5] It is also possible that the concentration of this compound you are using is cytotoxic to your specific cell line.
-
Troubleshooting Steps:
-
Test your cells for mycoplasma using a reliable method such as a PCR-based detection kit.[2]
-
If the test is positive, treat the culture with a mycoplasma elimination cocktail or discard it.[5]
-
If the test is negative, perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells. You can use an MTT assay to assess cell viability.[8]
-
Q4: Can the antimicrobial properties of this compound affect my experiments if I have a low-level bacterial contamination?
A4: Urolithins have been reported to possess some antimicrobial activity.[9][10] If you have a low-level, undetected bacterial contamination, this compound could potentially inhibit its growth, masking the contamination. This could lead to inconsistent results, as the effect you observe might be a combination of this compound's action on your cells and its interaction with the bacteria. It's also important to note that the use of antibiotics in routine cell culture can also mask low-level infections.[11]
-
Best Practice:
-
Strive to maintain an antibiotic-free culture environment to be able to detect any contamination early.
-
Regularly screen your cultures for microbial contamination.
-
Experimental Protocols
Protocol 1: Mycoplasma PCR Detection
This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.
-
-
DNA Extraction (if required by the kit):
-
Follow the kit's instructions for extracting DNA from the supernatant. This step is crucial for removing PCR inhibitors.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's protocol. This typically includes a Taq polymerase, dNTPs, and primers specific to mycoplasma 16S rRNA gene sequences.
-
Add your sample DNA, a positive control, and a negative control (nuclease-free water) to separate PCR tubes containing the master mix.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Result Analysis:
-
Visualize the PCR products on an agarose gel.
-
The presence of a band of the correct size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: this compound Stock Solution Preparation and Sterilization
This protocol provides a method for preparing a sterile stock solution of this compound.
-
Reagents and Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm), compatible with DMSO
-
-
Preparation of Stock Solution:
-
In a biological safety cabinet, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Urolithin A and B have been successfully dissolved in DMSO for cell culture use.[7]
-
Vortex thoroughly to ensure the this compound is completely dissolved.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the filter-sterilized solution into a new sterile microcentrifuge tube.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[7] Note that some sources suggest this compound solutions are unstable and should be prepared fresh.[4] It is advisable to test the stability of your stock solution over time.
-
Signaling Pathways
This compound has been shown to induce apoptosis through a mitochondria-mediated pathway.[4][12] This involves the stimulation of reactive oxygen species (ROS), an imbalance in the Bcl-2/Bax ratio, and the activation of the caspase cascade.[12][13]
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ibiantech.com [ibiantech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
variability in gut microbial production of Urolithin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gut microbial production of Urolithin C.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and why is its production variable?
This compound is a key intermediate metabolite produced by the human gut microbiota from the dietary polyphenols, ellagitannins (ETs) and ellagic acid (EA). The production of this compound and other urolithins is highly variable among individuals due to differences in the composition and metabolic activity of their gut microbiota.[1][2][3][4] This variability leads to the classification of individuals into different "urolithin metabotypes" (UMs): UM-A, UM-B, and UM-0.[1][5][6][7]
Q2: Which gut bacteria are responsible for producing this compound?
The primary bacteria known to convert ellagic acid into this compound belong to the Eggerthellaceae family, particularly the genus Gordonibacter.[1][2][3][6][8] Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae have been shown to carry out the initial steps of EA metabolism, producing intermediate urolithins including pentahydroxy-urolithin (urolithin M-5), tetrahydroxy-urolithin (urolithin M-6), and subsequently trihydroxy-urolithin (this compound).[2][3] Other bacteria, like those from the Clostridium coccoides group, are also implicated in the broader urolithin production pathway.[6][9]
Q3: What are urolithin metabotypes and how do they relate to this compound?
Urolithin metabotypes categorize individuals based on their ability to produce specific final urolithins. This compound is a crucial precursor in these pathways.
-
Metabotype A (UM-A): These individuals primarily produce Urolithin A as the final product. Their microbiota efficiently converts this compound to Urolithin A.[4][7]
-
Metabotype B (UM-B): In addition to Urolithin A, these individuals also produce Isourolithin A and Urolithin B. This indicates a different or more diverse set of microbial enzymes capable of processing this compound and other intermediates.[4][7]
-
Metabotype 0 (UM-0): These individuals are unable to produce the final urolithins (A or B), suggesting their gut microbiota lacks the necessary bacteria or enzymatic functions to process ellagic acid and its intermediates like this compound effectively.[1][4][6]
Experimental Design
Q4: What are the key considerations when designing an in vitro experiment to study this compound production?
-
Fecal Slurry Preparation: The collection and preparation of fecal samples are critical. Samples should be fresh and processed under strict anaerobic conditions to maintain the viability of the relevant gut microbes.
-
Substrate Solubility: Ellagic acid has low solubility in aqueous media. Using a carrier solvent like DMSO can increase solubility, but it may also impact microbial growth and delay urolithin production.[9]
-
Anaerobic Conditions: The gut bacteria responsible for urolithin production are typically strict anaerobes. Maintaining an oxygen-free environment throughout the experiment is essential.
-
Culture Medium: A rich basal medium that supports the growth of a diverse gut microbial community is necessary.
-
Incubation Time: Urolithin production occurs over time. Time-course experiments are recommended to capture the sequential conversion of EA to various urolithin intermediates, including this compound.[5][9]
Troubleshooting Guides
Issue 1: Low or No this compound Production in Fecal Fermentations
| Possible Cause | Troubleshooting Step |
| Incorrect Urolithin Metabotype of Donor | Screen fecal donors to ensure they belong to a urolithin-producing metabotype (A or B). This can be done by analyzing their urine or feces for urolithins after consuming an ellagitannin-rich food like walnuts or pomegranate.[1][5] |
| Loss of Key Bacteria During Sample Handling | Minimize oxygen exposure during fecal sample collection, homogenization, and inoculation. Use an anaerobic chamber and pre-reduced media and buffers. |
| Poor Substrate Bioavailability | While DMSO can aid in dissolving ellagic acid, it may inhibit key bacteria like Clostridium coccoides.[9] Consider suspending EA in the culture medium with vigorous mixing or using a water-soluble form of ellagitannins. |
| Inappropriate Incubation Time | This compound is an intermediate. It may be transient and consumed as it is produced. Conduct a time-course study, sampling at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the peak production time.[5] |
| Sub-optimal Culture Conditions | Ensure the culture medium is appropriately buffered (pH ~7.0) and maintained at 37°C. The medium should contain essential nutrients for anaerobic gut bacteria. |
Issue 2: Inconsistent or Irreproducible Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Fecal Inoculum | Standardize the amount of fecal slurry used for inoculation. Prepare a large batch of homogenized fecal slurry for a series of experiments if possible, and store aliquots at -80°C (note that some viability may be lost). |
| Differences in Substrate Preparation | Prepare a single stock solution of ellagic acid or ellagitannins for all related experiments to ensure consistent dosing. |
| Fluctuations in Anaerobic Conditions | Regularly monitor and maintain the anaerobic environment of your incubator or chamber. Use anaerobic indicators to confirm conditions. |
| Analytical Variability | Calibrate analytical instruments (e.g., HPLC, mass spectrometer) before each run. Use internal standards to account for variations in sample extraction and injection volume. |
Issue 3: Difficulty in Quantifying this compound
| Possible Cause | Troubleshooting Step | | Co-elution with Other Compounds | Optimize the HPLC gradient to improve the separation of urolithin isomers and other fecal metabolites.[10] Using a high-resolution mass spectrometer (e.g., QTOF-MS) can help distinguish compounds with the same retention time but different masses.[10] | | Low Concentration of this compound | Concentrate the sample extract using solid-phase extraction (SPE) before analysis. Adjust the injection volume on the analytical instrument. | | Matrix Effects in Mass Spectrometry | Perform a matrix effect study by spiking known concentrations of this compound standard into extracted fecal samples from a blank run (without EA). If significant ion suppression or enhancement is observed, further sample cleanup or the use of a deuterated internal standard is recommended. | | Lack of a Commercial Standard | If a certified this compound standard is unavailable, semi-quantification can be performed using a standard for a structurally similar urolithin. However, this should be clearly stated in the methodology. |
Quantitative Data Summary
Table 1: In Vitro Production of Urolithins from Ellagic Acid by Fecal Microbiota from a UM-A Individual (Co-culture 1)
| Time (hours) | Urolithin D (μM) | Urolithin M6 (μM) | Urolithin E (μM) | This compound (μM) | Urolithin M7 (μM) | Urolithin G (μM) | Urolithin A (μM) |
| 15 | Detected | 3.34 | 0.21 | Peaked | Detected | Detected | Detected |
| >15 | Not Detected | Decreased | Decreased | Plateaued | Decreased | Decreased | Increased |
| Final | Not Detected | Not Detected | Not Detected | - | Not Detected | Not Detected | 18.71 |
| Data adapted from an in vitro fermentation study demonstrating the sequential production of urolithins.[5] |
Table 2: In Vitro Production of Urolithins from Ellagic Acid by Fecal Microbiota from a UM-B Individual (Co-culture 2)
| Time (hours) | Urolithin M5 (μM) | This compound (μM) | Urolithin G (μM) | Urolithin M7 (μM) | Isourolithin A (μM) | Urolithin A (μM) | Urolithin B (μM) |
| 24 | Barely Detected | Detected | Detected | Detected | Detected | Detected | Detected |
| This table illustrates the different urolithin profiles observed in a potential UM-B reproducer co-culture.[5] |
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation for this compound Production
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy donors (pre-screened for urolithin production if possible).
-
Immediately transfer the sample to an anaerobic chamber.
-
Homogenize the feces (1:10 w/v) in a pre-reduced phosphate-buffered saline (PBS) solution.
-
Filter the slurry through cheesecloth to remove large particles.
-
-
Fermentation Setup:
-
Prepare a basal fermentation medium (e.g., containing peptone, yeast extract, and salts) and sterilize.[11]
-
Dispense the medium into sterile serum bottles inside the anaerobic chamber.
-
Add the substrate, ellagic acid (e.g., 30 µM).[9]
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Seal the bottles and incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots of the culture.
-
Centrifuge the aliquots to pellet bacteria and debris.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample for urolithins using HPLC-DAD-MS or UPLC-QTOF-MS.[10]
-
Protocol 2: Quantification of Urolithins by HPLC
-
Instrumentation: An HPLC system with a diode-array detector (DAD) and a mass spectrometer (MS) is recommended.
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm).[10]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1-0.5% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Monitor at a wavelength of 254 nm for general phenolic compounds. Use the mass spectrometer in negative ion mode to identify and quantify specific urolithins based on their mass-to-charge ratio (m/z).
-
Quantification: Generate a calibration curve using a certified standard for this compound. If unavailable, use a standard for a related urolithin for semi-quantification.
Visualizations
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of the ellagic acid-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human gut microbial ecology associated with overweight and obesity determines ellagic acid metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Urolithin C Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Urolithin C from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound in biological samples?
A1: this compound is predominantly found as glucuronide and sulfate conjugates in biological matrices such as plasma and urine.[1][2] To accurately quantify the total this compound content, an enzymatic hydrolysis step is typically required to cleave these conjugates and release the free form.
Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effectively used for this compound extraction, and the choice often depends on the sample matrix, desired purity, and available resources. LLE, often with ethyl acetate, is a commonly reported method for plasma.[1][2] SPE can offer higher selectivity and cleaner extracts, which can be beneficial for reducing matrix effects in sensitive LC-MS/MS analysis.[3] A comparison of the two methods is provided in the data tables below.
Q3: How can I improve the recovery of this compound during extraction?
A3: Optimizing several factors can enhance recovery. For LLE, ensure the pH of the aqueous phase is adjusted to an acidic level to maintain this compound in its neutral form, facilitating its partitioning into the organic solvent. For SPE, selecting the appropriate sorbent chemistry and optimizing the wash and elution solvents are crucial.[4][5] Insufficient elution solvent volume is a common reason for low recovery.[2]
Q4: What are the critical storage conditions for biological samples to ensure this compound stability?
A4: To maintain the integrity of this compound and its conjugates, biological samples should be stored at -80°C until analysis.[6] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q5: What are matrix effects in LC-MS/MS analysis of this compound, and how can they be minimized?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement and affecting the accuracy of quantification.[7] To minimize these effects, use a robust sample clean-up method like SPE, utilize an internal standard that co-elutes with the analyte, and optimize chromatographic conditions to separate this compound from interfering components.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Enzymatic Hydrolysis | Ensure the β-glucuronidase/sulfatase enzyme is active and used at the optimal pH and temperature. Incubate for a sufficient duration as recommended by the manufacturer or literature.[8][9] |
| Incorrect pH during LLE | Adjust the pH of the sample to be acidic (e.g., using formic acid) before extraction with an organic solvent to ensure this compound is in its non-ionized form.[9] |
| Suboptimal SPE Sorbent/Solvents | Select a sorbent with appropriate chemistry for this compound (e.g., reversed-phase C18). Optimize the wash solvent to remove interferences without eluting the analyte and use a strong enough elution solvent to ensure complete recovery.[4][5] |
| Insufficient Elution Volume in SPE | Increase the volume of the elution solvent in increments to ensure complete desorption of this compound from the sorbent.[2] |
| Analyte Adsorption | Use silanized glassware or low-binding microcentrifuge tubes to prevent adsorption of this compound to surfaces, especially at low concentrations. |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including storage time and temperature, and the number of freeze-thaw cycles. |
| Variable Extraction Efficiency | Use a suitable internal standard (e.g., a structurally similar compound not present in the sample) to normalize for variations in extraction efficiency. |
| Matrix Effects | Implement a more rigorous clean-up procedure (e.g., SPE) or dilute the sample to reduce the concentration of interfering matrix components.[7] |
| Instrumental Drift | Calibrate the LC-MS/MS instrument regularly and use quality control samples throughout the analytical run to monitor for any drift in signal intensity. |
Presence of Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Clean-up | Improve the sample preparation method. For LLE, a back-extraction step may be helpful. For SPE, optimize the wash steps with a solvent that removes the interferences without affecting this compound.[4][5] |
| Co-elution with Matrix Components | Modify the chromatographic gradient (e.g., slower ramp-up of the organic phase) or try a different column chemistry to improve the separation of this compound from interfering peaks. |
| Contamination | Ensure all solvents are of high purity (e.g., LC-MS grade) and that all labware is thoroughly cleaned to avoid external contamination. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases. | Adsorption of analyte onto a solid sorbent followed by selective elution. |
| Selectivity | Moderate | High |
| Recovery | Generally good (>80%), but can be affected by emulsion formation and pH.[10] | Typically high and reproducible (>85%) with optimized protocol.[3] |
| Cleanliness of Extract | May contain more matrix components. | Generally produces cleaner extracts, reducing matrix effects.[3] |
| Throughput | Can be time-consuming for large sample numbers. | Amenable to high-throughput automation. |
| Common Solvents | Ethyl acetate, Diethyl ether. | Methanol, Acetonitrile for elution; various buffers for washing. |
| Potential Issues | Emulsion formation, incomplete phase separation.[11] | Sorbent overloading, analyte breakthrough, incomplete elution.[4] |
Table 2: Quantitative Performance of a Validated LC-MS/MS Method for this compound in Rat Plasma
| Parameter | Value | Reference |
| Extraction Method | Liquid-Liquid Extraction with ethyl acetate | [1][2] |
| Mean Extraction Recovery | > 91% | [1][2] |
| Linearity (r²) | > 0.994 | [1][2] |
| Intra-day Precision (%RSD) | < 10% | [1][2] |
| Inter-day Precision (%RSD) | < 10% | [1][2] |
| Accuracy | 96.6% to 109% | [1][2] |
| Lower Limit of Quantification (LLOQ) | 4.95 µg/L | [1][2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
1. Sample Pre-treatment and Enzymatic Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for 1-2 hours to ensure complete hydrolysis of conjugates.
2. Liquid-Liquid Extraction:
-
After incubation, acidify the sample by adding 10 µL of formic acid.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
3. Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Human Urine
1. Sample Pre-treatment and Enzymatic Hydrolysis:
-
Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
-
Take 500 µL of the supernatant and add 20 µL of an internal standard.
-
Add 100 µL of β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Vortex and incubate at 37°C for 2 hours.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound with 2 mL of methanol into a clean collection tube.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: General Protocol for Extraction of this compound from Tissue (e.g., Colon)
1. Tissue Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a 2 mL tube with ceramic beads.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS) and an internal standard.
-
Homogenize the tissue using a bead beater or a similar homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
2. Protein Precipitation and Extraction:
-
Add 1 mL of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Enzymatic Hydrolysis and Clean-up (if necessary):
-
Evaporate the acetonitrile from the supernatant under nitrogen.
-
Reconstitute the residue in a suitable buffer for enzymatic hydrolysis (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase/sulfatase and incubate as described in the plasma protocol.
-
After hydrolysis, proceed with either LLE or SPE as detailed in the protocols above for further clean-up and concentration.
4. Final Steps:
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. silicycle.com [silicycle.com]
- 6. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. waters.com [waters.com]
- 9. ecoxtract.com [ecoxtract.com]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Translational Relevance of Urolithin C Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments involving Urolithin C, thereby enhancing the translational relevance of their findings.
Frequently Asked Questions (FAQs)
1. Why am I observing high variability in this compound production in my in vivo studies?
Significant inter-individual differences in gut microbiota composition are the primary reason for the variable production of urolithins from ellagitannins and ellagic acid.[1] This leads to distinct "urolithin metabotypes":
-
Metabotype A (UM-A): Individuals produce only Urolithin A.[2]
-
Metabotype B (UM-B): Individuals produce Urolithin B and/or Isourolithin A in addition to Urolithin A.[2]
-
Metabotype 0 (UM-0): Individuals are unable to produce urolithins.[2]
This inherent biological variance makes direct administration of ellagitannin-rich foods or extracts an unreliable method for achieving consistent this compound levels in preclinical models or human subjects.
2. What are the key considerations for selecting an appropriate experimental model for this compound studies?
The choice of experimental model is critical for the translational relevance of your findings.
-
In vitro models: While useful for mechanistic studies, it is crucial to use physiologically relevant concentrations of this compound.[3][4][5] Studies have shown that urolithins circulate in plasma at concentrations in the low micromolar range (0.2–20 μM).[6] Using excessively high concentrations can lead to non-specific effects and questionable biological relevance.[3][4][5]
-
In vivo models: Direct oral gavage of this compound is preferable to administering its precursors (ellagitannins or ellagic acid) to bypass the variability of gut microbiota metabolism.[3] Consider the species and sex of the animal model, as pharmacokinetic profiles can differ.[3]
3. Should I use this compound aglycone or its conjugated forms in my experiments?
Urolithins are extensively metabolized in the liver to form glucuronide and sulfate conjugates.[3][6][7] These conjugates are the predominant forms found in circulation and tissues.[3][5] While the aglycone (free form) is often used in in vitro studies, it is important to also consider the biological activity of the conjugated metabolites, as they may have different effects.[8] For studies aiming to mimic the in vivo physiological state, using a mixture of the aglycone and its main conjugates is recommended.
4. How can I address the poor solubility and stability of this compound in my experimental setup?
This compound solutions can be unstable, and it is often recommended to prepare them fresh for each experiment.[9] For in vitro assays, dissolving this compound in a small amount of DMSO before diluting it in the culture medium is a common practice. However, it is essential to include a vehicle control (medium with the same concentration of DMSO) in your experimental design to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Production from Ellagic Acid in in vitro Fecal Fermentation Assays
-
Possible Cause: The fecal microbiota used may belong to Metabotype 0, which lacks the necessary bacteria to convert ellagic acid to urolithins.
-
Troubleshooting Steps:
-
Screen Donors: If possible, screen fecal donors to identify individuals with Metabotype A or B.
-
Use Defined Bacterial Consortia: Recent research has identified specific bacterial strains, such as those from the Gordonibacter and Ellagibacter genera, that are involved in urolithin production.[10] Using a co-culture of these bacteria can provide a more controlled and reproducible system.[11]
-
Optimize Fermentation Conditions: Ensure strict anaerobic conditions (e.g., using an anaerobic chamber) and a suitable fermentation medium.[12]
-
Issue 2: Unexpected Cytotoxicity of this compound in Cell Culture Experiments
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects and cell death.[13][14]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the cytotoxic threshold of this compound for your specific cell line using an MTT or similar viability assay.
-
Use Physiologically Relevant Concentrations: Base your experimental concentrations on reported plasma and tissue levels from in vivo studies (typically in the low micromolar range).[6]
-
Check Purity of this compound: Ensure the purity of your this compound compound, as impurities from synthesis could contribute to toxicity.[15]
-
Issue 3: Lack of in vivo Efficacy Despite Promising in vitro Results
-
Possible Cause: Poor bioavailability, rapid metabolism, or inefficient delivery of this compound to the target tissue.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[16]
-
Analyze Metabolites: Measure the levels of both this compound aglycone and its conjugated metabolites in plasma and target tissues.
-
Consider Alternative Delivery Routes: If oral bioavailability is low, explore other administration routes such as intraperitoneal injection, though this may have different translational implications.[17]
-
Quantitative Data Summary
Table 1: Bioavailability and Metabolism of Urolithins
| Parameter | Finding | Species | Reference |
| Plasma Concentration | 0.2–20 μM (as glucuronide and sulfate conjugates) | Human | [6] |
| Tissue Distribution | Detected in prostate, colon, breast, and skeletal muscle | Human | [6][17] |
| Tissue Distribution | Detected in small intestine, colon, liver, prostate, kidneys, heart, and lungs | Rat | [17] |
| Blood-Brain Barrier | Urolithin A can cross the BBB | Rat, Mouse | [3][17] |
| Primary Metabolites | Glucuronide and sulfate conjugates | Human, Rat | [3][16] |
Table 2: In Vitro Bioactivity of this compound
| Cell Line | Effect | IC50 / Effective Concentration | Reference |
| LNCaP (Prostate Cancer) | Antiproliferative | IC50 = 35.2 ± 3.7 μM | [18] |
| RAW 264.7 (Macrophages) | Anti-inflammatory (LPS-induced) | 25 µg/mL (non-toxic dose) | [13][14] |
| INS-1 (Pancreatic Beta Cells) | Enhanced glucose-stimulated insulin secretion | 20 μM | [19] |
| PC12 (Neuronal-like) | Apoptosis induction | Concentration-dependent | [20][21] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-induced RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[13][14][22]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare fresh solutions of this compound in DMSO and dilute to the final desired concentrations in cell culture medium. Pre-treat the cells with various non-toxic concentrations of this compound (e.g., up to 25 µg/mL) for 2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using commercially available ELISA kits.
-
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to analyze the expression of inflammatory genes such as Cox-2, iNOS, Tnf-α, and Il-6.
-
Western Blot Analysis (NF-κB Pathway): Lyse the cells and perform Western blotting to assess the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and p65.
Protocol 2: Simulated Gastrointestinal Digestion and Fecal Fermentation
This protocol is based on established in vitro models to assess the stability and metabolism of urolithins.[23]
-
Oral Phase: Mix the this compound sample with a simulated salivary fluid containing α-amylase and incubate at 37°C for 5 minutes with gentle shaking.
-
Gastric Phase: Adjust the pH of the mixture to 2.0 with HCl and add pepsin. Incubate at 37°C for 2 hours with continuous shaking.
-
Duodenal Phase: Adjust the pH to 6.5 with NaHCO3. Add a mixture of pancreatin and bile salts and incubate at 37°C for 2 hours with continuous shaking.
-
Fecal Fermentation:
-
Prepare a fecal slurry from a healthy donor in an anaerobic chamber.
-
Add the digested sample from the duodenal phase to a fermentation medium inoculated with the fecal slurry.
-
Incubate anaerobically at 37°C.
-
Collect samples at different time points (e.g., 0, 6, 12, 24 hours) for analysis.
-
-
Analysis: Analyze the samples using HPLC-MS/MS to quantify the remaining this compound and identify any metabolites formed during the digestion and fermentation process.
Visualizations
Caption: Urolithin metabolism workflow from dietary precursors to systemic circulation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Potential of the ellagic acid-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 19. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Urolithin C vs. Urolithin A: A Comparative Guide to Their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, the gut microbiota metabolites of ellagic acid found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among them, Urolithin A (UA) and Urolithin C (UC) have demonstrated notable anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and Urolithin A, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in their understanding and application of these compounds.
Comparative Analysis of Anti-inflammatory Activity
Both Urolithin A and this compound exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as Cyclooxygenase-2 (COX-2).
A direct comparative study on THP-1 macrophages indicated that Urolithin A exhibits a stronger inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α) production compared to this compound[1]. However, both urolithins have been shown to be potent inhibitors of various inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Urolithin A from various studies.
Table 1: Inhibition of Pro-inflammatory Cytokines and COX-2 by this compound in LPS-induced RAW 264.7 Macrophages [2]
| Inflammatory Mediator | This compound Concentration (µg/mL) | Inhibition (%) |
| TNF-α | 25 | Data not explicitly quantified as percentage, but significant reduction shown |
| IL-6 | 25 | Data not explicitly quantified as percentage, but significant reduction shown |
| IL-2 | 25 | Data not explicitly quantified as percentage, but significant reduction shown |
| COX-2 | 25 | Data not explicitly quantified as percentage, but significant reduction shown |
Table 2: Inhibition of Pro-inflammatory Mediators by Urolithin A
| Inflammatory Mediator | Cell Line | Urolithin A Concentration | Inhibition Data | Reference |
| TNF-α | THP-1 Macrophages | 40 µM | 44.3 ± 8.1% (3h), 24.8 ± 7.7% (6h) | [1] |
| IL-6 | Macrophages from MS patients and healthy donors | 5 µM | ~10% decrease in healthy donors | [3] |
| COX-2 | In-vitro assay | IC50: 44.04 µg/mL | - | [4][5] |
| PGE2 | Human Colonic Fibroblasts (CCD-18Co) | 10 µM | ~85% inhibition | |
| NO | J774.1 Macrophages | IC50: 14 µM | - | [6] |
Signaling Pathways
This compound and Urolithin A modulate inflammatory responses by targeting key signaling cascades.
This compound Anti-inflammatory Signaling Pathway
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to effectively suppress the phosphorylation and subsequent nuclear translocation of NF-κB p65[2].
Urolithin A Anti-inflammatory Signaling Pathways
Urolithin A demonstrates a broader mechanism of action, inhibiting both the NF-κB and MAPK signaling pathways[7][8]. The MAPK pathway, which includes kinases like ERK, JNK, and p38, also plays a crucial role in mediating inflammatory responses. By inhibiting these pathways, Urolithin A effectively reduces the production of a wide range of inflammatory mediators.
Experimental Protocols
In Vitro Anti-inflammatory Assay for this compound
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
This compound Treatment: Cells are pre-treated with this compound (25 µg/mL) for a specified period before LPS stimulation[2][9].
Quantification of Inflammatory Cytokines (ELISA):
-
RAW 264.7 cells are seeded in 6-well plates and allowed to adhere.
-
Cells are stimulated with 1 µg/mL LPS for 2 hours.
-
Following stimulation, cells are treated with 25 µg/mL of this compound and incubated for 24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-2 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[9][10].
Western Blot Analysis for NF-κB p65 Phosphorylation:
-
Cells are treated as described above.
-
Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[11][12][13].
Experimental Workflow for Assessing Anti-inflammatory Effects
Conclusion
Both this compound and Urolithin A are promising natural compounds with significant anti-inflammatory properties. Current evidence suggests that Urolithin A may possess a broader and, in some contexts, more potent anti-inflammatory activity due to its dual inhibition of the NF-κB and MAPK pathways. This compound's effects have been primarily characterized through the inhibition of the NF-κB pathway. The quantitative data and detailed protocols provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of these urolithins in inflammatory diseases. Further direct comparative studies are warranted to fully elucidate the relative potency and specific applications of this compound and Urolithin A.
References
- 1. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An increased autophagic flux contributes to the anti-inflammatory potential of urolithin A in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of ellagic acid and urolithins as natural inhibitors of Aβ25–35-induced neurotoxicity and the mechanism predication using network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h-h-c.com [h-h-c.com]
- 11. cambridge.org [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Urolithin C and Ellagic Acid: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of Urolithin C and its precursor, ellagic acid. Both natural compounds have demonstrated promising potential in cancer research, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the primary signaling pathway implicated in their mechanisms of action.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and ellagic acid in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Colorectal Cancer | DLD1 | 14.7 | 72 | |
| Colorectal Cancer | HCT116 | 23.06 | 72 | |
| Colorectal Cancer | RKO | 28.81 | 72 | |
| Prostate Cancer | LNCaP | 35.2 | Not Specified | [1] |
| Colon Cancer | HT-29 | 74.8 | Not Specified | [1] |
Table 2: IC50 Values of Ellagic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Bladder Cancer | T24 | 33.7 | Not Specified | [2] |
| Prostate Cancer | PC-3 | 14.5 | 96 | [3] |
| Prostate Cancer | DU-145 | 23.02 | 96 | [3] |
| Osteogenic Sarcoma | HOS | ~21.5 (6.5 µg/mL) | Not Specified | [4] |
| Colon Cancer | HCT-116 | 44.2 | 72 | [5] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | [6] |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | [6] |
| Bladder Cancer | T24 | 20 | 72 | [3] |
| Bladder Cancer | UM-UC-3 | 40 | 72 | [3] |
| Bladder Cancer | 5637 | 27 | 72 | [3] |
| Bladder Cancer | HT-1376 | 60 | 72 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Ellagic Acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or ellagic acid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][7][8][9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or ellagic acid for the specified time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4][10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or ellagic acid.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to detect and quantify specific proteins involved in the PI3K/Akt signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[16][17][18][19][20]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and ellagic acid, as well as a typical experimental workflow for their comparative analysis.
Caption: Experimental workflow for comparing the anticancer activity of this compound and ellagic acid.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound and ellagic acid.
Discussion
Both this compound and ellagic acid demonstrate significant anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][21] A primary mechanism of action for both compounds appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth.[22][23][24][25][26]
The available IC50 data suggests that the potency of each compound can vary depending on the cancer cell type. For instance, in some colorectal cancer cell lines, this compound exhibits lower IC50 values than ellagic acid, indicating potentially higher efficacy.[5] Conversely, in certain prostate cancer models, ellagic acid has shown comparable or greater antiproliferative effects.[3]
It is important to note that this compound is a gut microbiota metabolite of ellagic acid.[1] This metabolic conversion is a key consideration in evaluating the in vivo relevance of these compounds. The potentially greater bioavailability of urolithins compared to ellagic acid may contribute to their systemic anticancer effects following the consumption of ellagitannin-rich foods.
Conclusion
This compound and ellagic acid are promising natural compounds with demonstrated anticancer activity. Their ability to induce apoptosis and cell cycle arrest, largely through the inhibition of the PI3K/Akt/mTOR pathway, warrants further investigation. The comparative data presented in this guide highlights the cell-type-specific efficacy of each compound and underscores the importance of considering metabolic transformation in the gut when evaluating their therapeutic potential. Further direct comparative studies under identical experimental conditions are needed to fully elucidate their relative potencies and mechanisms of action.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. In vitro antioxidant and antiproliferative effects of ellagic acid and its colonic metabolite, urolithins, on human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomegranate Juice Metabolites, Ellagic Acid and Urolithin A, Synergistically Inhibit Androgen-Independent Prostate Cancer Cell Growth via Distinct Effects on Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. igbmc.fr [igbmc.fr]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
Urolithin C and Resveratrol: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactive properties of Urolithin C and resveratrol. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction
This compound, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, is an emerging compound of interest for its potential health benefits. Resveratrol, a well-studied natural polyphenol present in grapes, red wine, and peanuts, is renowned for its diverse pharmacological effects. This guide offers a comparative analysis of their antioxidant, anti-inflammatory, and anticancer activities, supported by available quantitative data and mechanistic insights.
Bioavailability and Metabolism
A crucial aspect of any bioactive compound is its bioavailability. This compound is a metabolite produced in the gut, suggesting it is formed in a location conducive to absorption. In contrast, resveratrol, while readily absorbed, undergoes extensive metabolism in the intestine and liver, resulting in a very low oral bioavailability of the parent compound[1][2][3]. The primary metabolites of resveratrol are glucuronides and sulfates[1][3].
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and resveratrol. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 3.3 µg/mL | [4][5] |
| Resveratrol | DPPH Radical Scavenging | ~29.8 µg/mL (0.131 mM) | [6] |
| This compound | DCFH Oxidation | 0.16 µM | [7] |
Note: The IC50 value for resveratrol in the DPPH assay was converted from mM to µg/mL for comparative purposes (Molar mass of resveratrol: 228.24 g/mol ).
Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| Urolithin A | COX-2 Inhibition | 44.04 µg/mL | [8][9] |
| Resveratrol | COX-2 Inhibition | 50 µM | [10] |
Note: Data for this compound on COX-2 inhibition with a specific IC50 value was not available in the searched literature. Data for the related compound Urolithin A is provided for context. This compound has been shown to reduce the expression of COX-2[11].
Anticancer Activity (Antiproliferative)
| Compound | Cell Line | IC50 Value (72h) | Source |
| This compound | DLD1 (Colorectal) | 14.7 µM | [12] |
| HCT116 (Colorectal) | 23.06 µM | [12] | |
| RKO (Colorectal) | 28.81 µM | [12] | |
| Resveratrol | PANC-1 (Pancreatic) | 78.3 µM (48h) | [13] |
| BxPC-3 (Pancreatic) | 76.1 µM (48h) | [13] | |
| AsPC-1 (Pancreatic) | 123.1 µM (48h) | [13] | |
| MCF-7 (Breast) | 51.18 µM (24h) | [1] | |
| HepG2 (Liver) | 57.4 µM (24h) | [1] | |
| A549 (Lung) | 35.05 µM | [2] |
Mechanistic Insights and Signaling Pathways
Antioxidant Mechanisms
Both this compound and resveratrol exhibit antioxidant properties through direct radical scavenging and by modulating endogenous antioxidant systems.
Caption: Antioxidant mechanisms of this compound and Resveratrol.
Anti-inflammatory Signaling Pathways
This compound and resveratrol have been shown to modulate key inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.
Caption: Anti-inflammatory signaling pathways modulated by this compound and Resveratrol.
Anticancer Mechanisms
Both compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through various signaling pathways, with a notable impact on the AKT/mTOR pathway.
Caption: Anticancer mechanisms involving the AKT/mTOR pathway and apoptosis induction.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data tables are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound or resveratrol) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Caption: Workflow for the DPPH radical scavenging assay.
Cell Viability (MTT) Assay
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound or resveratrol) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A control group of untreated cells is used to represent 100% viability.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
References
- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 2. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Targets of Urolithin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Urolithin C against other established modulators of its key biological targets. The performance of this compound is substantiated by experimental data, with detailed methodologies provided for key assays.
Modulation of L-type Calcium Channels
This compound has been identified as a modulator of L-type Ca2+ channels, playing a role in glucose-dependent insulin secretion. Its activity is compared here with well-known L-type Ca2+ channel modulators.
Comparative Efficacy of L-type Ca2+ Channel Modulators
| Compound | Target | Action | Quantitative Metric | Cell Line/System | Reference |
| This compound | L-type Ca2+ channel (Ca_v_1.2) | Potentiator | Increased current & leftward shift in V₀.₅ of activation (from -17.9 mV to -22.3 mV) at 20 µM. | INS-1 cells | [1] |
| Bay K 8644 | L-type Ca2+ channel | Agonist | EC₅₀ = 17.3 nM | Not specified | [2] |
| Nimodipine | L-type Ca2+ channel | Antagonist | IC₅₀ = 5.9 nM (binding assay), 57 nM (current inhibition) | Synaptic plasma membranes, Rat cerebellar granule neurons | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for characterizing the effects of compounds on ion channel activity.
Cell Preparation:
-
Culture INS-1 cells to 70-80% confluency.
-
Dissociate cells using a gentle enzyme-free dissociation solution.
-
Plate dissociated cells onto glass coverslips and allow them to adhere for at least 2 hours before recording.
Recording Solutions:
-
External Solution (in mM): 115 NaCl, 20 CsCl, 10 BaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms).
-
Establish a stable baseline recording of the currents.
-
Perfuse the chamber with the external solution containing the test compound (e.g., this compound, Bay K 8644, Nimodipine) at desired concentrations.
-
Record the changes in current amplitude and voltage-dependence of activation.
Signaling Pathway: this compound and Insulin Secretion
Caption: this compound enhances glucose-stimulated insulin secretion by potentiating L-type Ca²⁺ channel opening.
Inhibition of the NF-κB Signaling Pathway
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This section compares its efficacy to the known NF-κB inhibitor, parthenolide.
Comparative Efficacy of NF-κB Inhibitors
| Compound | Target Pathway | Action | Quantitative Metric | Cell Line | Reference |
| This compound | NF-κB Signaling | Inhibition | Reduced relative mean fluorescence intensity of NF-κB p65 from 5.88 to 1.69 at 25 µg/mL. | RAW 264.7 macrophages | [4] |
| Parthenolide | NF-κB Signaling | Inhibition | Significantly inhibited NF-κB activity in a dose-dependent manner (15-70 µM). | HEK-Blue™ cells | [5] |
| Diclofenac (Control) | NF-κB Signaling | Inhibition | Reduced relative mean fluorescence intensity of NF-κB p65 to 3.76 at 1 mM. | RAW 264.7 macrophages | [4] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Cell Culture and Transfection:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Co-transfect the cells with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours post-transfection.
Treatment and Lysis:
-
Pre-treat the cells with various concentrations of the test compound (this compound or parthenolide) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NF-κB activation for 6 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
Luciferase Activity Measurement:
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add firefly luciferase substrate and measure the luminescence using a luminometer.
-
Add Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly luciferase signal and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathway: this compound Inhibition of NF-κB
Caption: this compound inhibits the NF-κB pathway by preventing the translocation of p65 to the nucleus.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its efficacy is compared with the widely used chemotherapeutic agent, doxorubicin.
Comparative Efficacy of Apoptosis-Inducing Agents
| Compound | Action | IC₅₀ (µM) | Cell Line | Reference |
| This compound | Anti-proliferative/Apoptotic | 14.7 - 28.81 (72h) | Colorectal cancer cells (DLD1, HCT116, RKO) | [6] |
| This compound | Anti-proliferative/Apoptotic | 35.2 (unspecified time) | Prostate cancer cells (LNCaP) | [7] |
| Doxorubicin | Apoptotic | 1.74 (24h) | Osteosarcoma cells (U2OS) | [8] |
| Doxorubicin | Apoptotic | 9 (24h) | Osteosarcoma cells (MG-63) | [8] |
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Cell Culture and Treatment:
-
Seed cancer cells (e.g., DLD1) in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound or doxorubicin for the desired duration (e.g., 24, 48, 72 hours).
-
Include an untreated control group.
Cell Lysis:
-
After treatment, centrifuge the plate and remove the supernatant.
-
Wash the cells with cold PBS.
-
Lyse the cells with a chilled cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris.
Caspase-3 Activity Measurement:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare a reaction mix containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) in an assay buffer.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity.
Experimental Workflow: Bcl-2/Bax Ratio Determination by Western Blot
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating Off-Target Effects of Urolithin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Urolithin C, a gut microbial metabolite of ellagic acid, has garnered significant interest for its potential therapeutic applications. However, a thorough understanding of its off-target effects is crucial for advancing this molecule through the drug development pipeline. This guide provides a comparative analysis of the off-target effects of this compound against other relevant urolithins, supported by experimental data and detailed protocols.
Comparative Analysis of Off-Target Effects
The following table summarizes the known off-target effects of this compound in comparison to other urolithins. This data highlights the differential activities among these structurally related compounds.
| Target/Effect | This compound | Urolithin A | Urolithin B | Urolithin D | Cell Line/System | Key Findings |
| Anti-proliferative Activity | Strongest inhibition | Significant inhibition | Significant inhibition | - | PC12 cells | This compound demonstrates the most potent anti-proliferative effects among Urolithins A, B, and C in this cell line. |
| Triglyceride Accumulation | Attenuates | Attenuates | No effect | Attenuates | Human adipocytes and hepatocytes | Urolithins A, C, and D reduce triglyceride accumulation, while Urolithin B and iso-Urolithin A do not show this effect.[1][2] |
| AMPK Phosphorylation | Promotes | Promotes | - | Promotes | Primary human adipocytes | Urolithins A, C, and D were found to promote the phosphorylation of AMP-activated protein kinase.[1][2] |
| Aryl Hydrocarbon Receptor (AHR) Activity | Less potent antagonist | Significant antagonist | Significant antagonist | Modest agonist | Human HepG2 (40/6) cells | Urolithins A and B are potent antagonists of TCDD-induced AHR activity in human cells, while this compound is less potent. Urolithin D shows modest agonist activity.[3] |
| Cytotoxicity (IC50) | ~35.2 µM (LNCaP) | >50 µM (LNCaP) | >50 µM (LNCaP) | - | Prostate cancer cells | This compound exhibits a lower IC50 value compared to Urolithins A and B in LNCaP prostate cancer cells. |
| CYP1 Enzyme Inhibition | IC50: 74.8 ± 2.29 μM | IC50: 56.7 ± 2.6 μM | IC50: 58.6 ± 4.2 μM | - | HT-29 cells | Urolithins A, B, and C all inhibit TCDD-induced CYP1 enzymes, with Urolithin A being the most potent. |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's off-target effects are provided below.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well clear-bottom cell culture plates
-
Cell line of interest (e.g., PC12, HepG2)
-
Complete culture medium
-
This compound and other test compounds
-
LDH cytotoxicity assay kit (containing reaction mix and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and other urolithins for the desired incubation period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for formazan product) and 680 nm (for background) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
Materials:
-
24-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound and other test compounds
-
Mitochondrial membrane potential dye (e.g., JC-1, TMRE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound and other compounds as described for the LDH assay.
-
Dye Loading: After treatment, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions (e.g., 5 µM JC-1 for 15-30 minutes at 37°C).
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial membrane potential.
-
ERK1/2 Phosphorylation Western Blot
This method is used to detect the phosphorylation status of Extracellular Signal-regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with urolithins, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's off-target effects.
Caption: Mitochondria-mediated apoptosis pathway induced by this compound.
Caption: this compound's potential influence on the ERK1/2 signaling pathway.
Caption: General experimental workflow for investigating off-target effects.
References
- 1. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Urolithin C and Urolithin B cytotoxicity
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two prominent gut-derived metabolites.
This guide provides an objective comparison of the cytotoxic effects of Urolithin C and Urolithin B, gut microbiota metabolites of ellagic acid. The information presented herein is curated from experimental data to assist in evaluating their potential as therapeutic agents.
Data Presentation: Quantitative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of cytotoxicity for this compound and Urolithin B across various cell lines.
| Cell Line | Compound | IC50 / Cytotoxicity Metric | Reference |
| Prostate Cancer | |||
| LNCaP | This compound | Inhibited proliferation (Concentration: 10-40 µM) | |
| Urolithin B | Inhibited proliferation (Concentration: 10-40 µM); More effective than Uro-C | [1] | |
| DU-145 | This compound | More effective antiproliferative effect than Uro A and B | [1] |
| Urolithin B | Inhibited proliferation (Concentration: 10-40 µM) | [1] | |
| Pheochromocytoma | |||
| PC12 | This compound | Strongest anti-proliferative effects compared to Uro A and B | [2][3] |
| Hepatocellular Carcinoma | |||
| HepG2 | This compound | Lowest IC50 value compared to Uro A and B, indicating highest activity | [4] |
| Leukemia | |||
| Jurkat & K562 | Urolithin B | Induced apoptosis in 50-70% of cells |
Key Findings from Comparative Analysis
Current research indicates that both this compound and Urolithin B exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[5][6] Notably, the potency of their cytotoxic effects appears to be cell-line dependent.
For instance, in DU-145 prostate cancer cells, this compound demonstrated a more potent antiproliferative effect than Urolithin B.[1] Conversely, Urolithin B was more effective in inhibiting the proliferation of LNCaP prostate cancer cells.[1] In PC12 pheochromocytoma cells and HepG2 hepatocellular carcinoma cells, this compound was identified as the more potent cytotoxic agent among the urolithins tested.[2][3][4]
Signaling Pathways
The cytotoxic mechanisms of this compound and Urolithin B are attributed to their modulation of distinct signaling pathways.
This compound is reported to induce apoptosis through a mitochondria-mediated pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization, an imbalance in the Bcl-2/Bax ratio, and subsequent activation of the caspase cascade.[2][3] Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[7]
Urolithin B has been shown to exert its cytotoxic effects by inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] Additionally, it modulates the PI3K/Akt and MAPK signaling pathways, which are key regulators of cell survival, proliferation, and apoptosis.[8][9]
Experimental Protocols
The cytotoxic effects of this compound and Urolithin B are commonly assessed using the following standard in vitro assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of this compound or Urolithin B for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
LDH (Lactate Dehydrogenase) Assay
This cytotoxicity assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[13][14]
-
General Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[15]
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[16][17]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[13]
-
References
- 1. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of urolithins on the response of prostate cancer cells to non-steroidal antiandrogen bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
A Comparative Guide to Analytical Methods for Urolithin C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantification of Urolithin C, a key metabolite of ellagic acid with significant interest in drug development and nutritional research. We will delve into the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: HPLC-UV vs. LC-MS/MS for this compound Analysis
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus cost and accessibility. Below is a summary of their key performance metrics based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.2 µM[1] | Not explicitly reported, but LOQ is 4.95 µg/L (~0.02 µM)[2] |
| Limit of Quantification (LOQ) | ~0.5 µM (as part of dynamic range)[1] | 4.95 µg/L (~0.02 µM)[2] |
| Linearity / Dynamic Range | 0.5 - 20 µM[1] | 4.95 - 1085 µg/L (~0.02 - 4.44 µM)[2] |
| Precision (RSD%) | Data not available for this compound specifically | < 10% (intra- and inter-day)[2] |
| Accuracy (%) | Data not available for this compound specifically | 96.6 - 109%[2] |
| Selectivity | Lower; potential for interference from co-eluting compounds. | Higher; based on specific mass-to-charge ratio transitions. |
| Cost & Accessibility | Lower cost, more widely available. | Higher cost, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation.
Sample Preparation (General)
A common procedure for extracting this compound from biological matrices like plasma involves liquid-liquid extraction.
-
Protocol:
-
To a plasma sample, add an internal standard (e.g., Urolithin D).
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the chromatography system.
-
HPLC-UV Method
This method is suitable for the analysis of this compound in less complex matrices or when high sensitivity is not a primary requirement.
-
Chromatographic Conditions:
LC-MS/MS Method
LC-MS/MS is the preferred method for quantifying this compound in complex biological samples due to its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: C18 Kinetex EVO column (2.1 mm × 150 mm, 2.6 μm) or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 1% aqueous formic acid solution.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For this compound, the monitored ion transition is typically m/z 243→187. For an internal standard like Urolithin D, the transition is m/z 259→213.
-
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for this compound is a broad topic, a simplified representation of its metabolic origin is useful for context.
Caption: Metabolic pathway of this compound from Ellagic Acid.
References
Urolithin C: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Urolithin C's efficacy in various cancer cell lines. This compound, a gut microbial metabolite of ellagic acid found in pomegranates and berries, has emerged as a promising candidate in cancer research. This document synthesizes experimental data on its anti-proliferative and pro-apoptotic effects, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a basis for comparing its cytotoxic efficacy. For a broader perspective, data for the related compound Urolithin A is also included, particularly for cancer types where specific this compound data is limited.
| Cancer Type | Cell Line | This compound IC50 (µM) | Incubation Time (h) | Urolithin A IC50 (µM) | Incubation Time (h) |
| Colorectal Cancer | RKO | 28.81[1] | 72 | - | - |
| HCT116 | 23.06[1] | 72 | - | - | |
| DLD1 | 14.7[1] | 72 | - | - | |
| HT-29 | - | - | 316–378[2] | Not Specified | |
| Prostate Cancer | LNCaP | 35.2 ± 3.7[2] | Not Specified | - | - |
| DU-145 | More effective than Uro A/B | Not Specified | - | - | |
| Breast Cancer | MCF-7 | Not Available | - | 392[2] | Not Specified |
| MDA-MB-231 | Not Available | - | 443[2] | Not Specified | |
| Lung Cancer | A549 | Not Available | - | - | - |
| H1299 | Not Available | - | - | - |
Induction of Apoptosis by this compound
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In colorectal cancer cell lines, treatment with this compound led to a dose-dependent increase in the percentage of apoptotic cells[1]. Similarly, in PC12 cells, this compound induced apoptosis through a mitochondria-mediated pathway, characterized by an imbalance in the Bcl-2/Bax ratio and activation of the caspase cascade[3][4].
Quantitative Apoptosis Data in Colorectal Cancer Cells:
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells |
| DLD1 | 30 | Increased (exact percentage not specified)[1] |
| HCT116 | 30 | Increased (exact percentage not specified)[1] |
| RKO | 30 | No significant difference from control[1] |
Signaling Pathways Modulated by this compound
Recent studies have elucidated the molecular mechanisms underlying the anti-cancer effects of this compound. A key pathway identified is the YBX1-AKT/mTOR signaling axis in colorectal cancer[1]. This compound has been found to downregulate the expression of Y-box binding protein 1 (YBX1), a transcription factor implicated in cancer progression. This, in turn, inhibits the activation of the downstream AKT/mTOR pathway, which is crucial for cell proliferation and survival[1].
References
- 1. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Urolithin C: An In Vitro Comparative Analysis Against Standard-of-Care Drugs
An objective guide for researchers and drug development professionals on the performance of Urolithin C in comparison to established therapeutic agents in preclinical models of prostate cancer, colorectal cancer, and for the regulation of insulin secretion.
This guide provides a comprehensive in vitro comparison of this compound with current standard-of-care drugs. The data presented is compiled from multiple studies to offer a comparative perspective on its potential efficacy and mechanisms of action.
Prostate Cancer: this compound vs. Androgen Receptor-Targeted Therapies
This compound has demonstrated anti-proliferative effects in prostate cancer cell lines. This section compares its in vitro activity against the standard-of-care androgen receptor (AR) antagonists bicalutamide, enzalutamide, and the androgen synthesis inhibitor abiraterone.
Comparative Efficacy of this compound and Standard-of-Care Drugs in Prostate Cancer Cell Line LNCaP
| Compound | Cell Line | Assay | IC50 (µM) | Study |
| This compound | LNCaP | Cell Proliferation | 45.5 ± 3.7 | Stanislawska et al., 2018 |
| Bicalutamide | LNCaP | Cell Proliferation | Not explicitly stated, used at 10µM | Stanislawska et al., 2018 |
| Enzalutamide | LNCaP | Cell Viability | ~5.6 | Radiopotentiation of enzalutamide study |
| Abiraterone | LNCaP | Cell Viability | ~5.75 | Abiraterone in vitro is superior study |
Note: The IC50 values for Enzalutamide and Abiraterone are from separate studies and are provided for indirect comparison. Experimental conditions may vary between studies.
A study directly comparing this compound and bicalutamide in the androgen-dependent LNCaP prostate cancer cell line found that while both Urolithin A and B had additive anti-proliferative effects with bicalutamide, this compound showed an antagonistic effect[1]. This compound on its own, however, did inhibit the proliferation of LNCaP cells[1]. For an indirect comparison, studies on enzalutamide and abiraterone in the same LNCaP cell line show IC50 values in the low micromolar range for inhibiting cell viability[2].
Colorectal Cancer: this compound vs. Standard Chemotherapies
In colorectal cancer (CRC) cell lines, this compound has been shown to inhibit proliferation and induce apoptosis. This section provides an indirect comparison of its efficacy against the standard first-line chemotherapeutic agents 5-fluorouracil (5-FU) and oxaliplatin.
Comparative Efficacy of this compound and Standard-of-Care Drugs in Colorectal Cancer Cell Line HCT116
| Compound | Cell Line | Assay | IC50 (µM) | Study |
| This compound | HCT116 | Cell Viability (72h) | 23.06 | Yang et al., 2024 |
| 5-Fluorouracil | HCT116 | Cell Viability (72h) | ~19.87 | Effects of 5-Fluorouracil on Epigenetic Enzymes study |
| Oxaliplatin | HCT116 | Cell Viability (24h) | 86.81 | Micro1278 Leads to Tumor Growth Arrest study |
Note: The IC50 values for this compound, 5-Fluorouracil, and Oxaliplatin are from different studies and are provided for indirect comparison. Experimental conditions, particularly incubation times, may vary.
This compound has been found to inhibit the proliferation of various colorectal cancer cell lines, including HCT116, with a reported IC50 value of 23.06 µM after 72 hours of treatment[3]. For comparison, in vitro studies on standard-of-care drugs have reported IC50 values for 5-fluorouracil in HCT116 cells to be approximately 19.87 µM after 48 hours[4], and for oxaliplatin to be 86.81 µM after 24 hours[5]. It is important to note that a related compound, Urolithin A, has been shown to have a synergistic effect with oxaliplatin in HCT116 cells[2].
Signaling Pathway: this compound in Colorectal Cancer
This compound has been shown to suppress colorectal cancer progression by inhibiting the AKT/mTOR signaling pathway[3].
Regulation of Insulin Secretion: this compound vs. Glibenclamide
This compound has been identified as a glucose-dependent activator of insulin secretion. Its mechanism of action has been compared to the sulfonylurea drug glibenclamide, a standard-of-care treatment for type 2 diabetes.
Urolithins A, C, and D were found to enhance glibenclamide-stimulated insulin secretion in INS-1 beta-cells at a concentration of 20 μmol·L⁻¹[6]. This compound, in a glucose-dependent manner, enhances insulin secretion in isolated islets of Langerhans and perfused pancreas preparations[6]. The mechanism involves the modulation of L-type Ca²⁺ channels, facilitating their opening and thereby increasing Ca²⁺ influx, a key trigger for insulin exocytosis[6][7]. Glibenclamide also stimulates insulin secretion by closing ATP-sensitive potassium (K-ATP) channels, which leads to membrane depolarization and subsequent opening of voltage-gated Ca²⁺ channels[6][8].
Signaling Pathway: Insulin Secretion
The diagram below illustrates the distinct mechanisms of this compound and Glibenclamide in stimulating insulin secretion.
Experimental Methodologies
The following are generalized protocols for the key in vitro assays referenced in the comparative data. Specific details may vary between individual studies.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., LNCaP, HCT116) are seeded into 96-well plates at a density of approximately 4,000 cells per well and incubated overnight to allow for attachment[3].
-
Treatment: The cells are then treated with varying concentrations of this compound or the standard-of-care drug for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) is also included[3].
-
Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours at 37°C[3].
-
Measurement: The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells[3].
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds (e.g., this compound at 15 and 30 µM) for a specified period, such as 72 hours[3].
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer[3].
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for approximately 25 minutes in the dark at room temperature[3].
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI staining is used to differentiate between early and late apoptosis/necrosis[3].
Insulin Secretion Assay
-
Cell Culture: Insulin-secreting cells, such as the INS-1 cell line, are cultured in a suitable medium. For experiments, they are often seeded in 24-well plates[6].
-
Pre-incubation: Cells are washed and pre-incubated in a buffer with a non-stimulating glucose concentration[6].
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing either a non-stimulating or a stimulating concentration of glucose, with or without the test compounds (e.g., this compound, glibenclamide)[6].
-
Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected to measure the secreted insulin[6].
-
Quantification: The concentration of insulin in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit[6].
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a test compound like this compound.
References
- 1. The effects of urolithins on the response of prostate cancer cells to non-steroidal antiandrogen bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Urolithin C: A Comparative Guide to Mechanism Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the mechanism of action of Urolithin C, a promising gut metabolite. While knockout models for direct validation of this compound's targets are not yet available in published literature, this guide details the pharmacological inhibition and agonist studies used to elucidate its effects on key signaling pathways. Comparisons with validation methods for other urolithins, such as Urolithin A, are included to provide a broader context for mechanism of action studies.
Pharmacological Validation of this compound's Effect on L-type Calcium Channels
Recent studies suggest that this compound enhances glucose-stimulated insulin secretion by modulating L-type Ca2+ channels.[1] This hypothesis has been tested using pharmacological inhibitors.
Experimental Data
| Experiment | Cell Type | Treatment | Key Finding | Reference |
| Glucose-Stimulated Insulin Secretion | INS-1 beta-cells | This compound (20 µM) + Nimodipine (L-type Ca2+ channel blocker) | Nimodipine significantly reduced the this compound-induced enhancement of insulin secretion. | [1] |
| L-type Ba2+ Current Measurement | INS-1 cells | This compound (20 µM) followed by Nimodipine | This compound increased the L-type Ba2+ current, and this increase was reduced by 84.8 ± 2.6% by nimodipine.[1] | [1] |
| L-type Ba2+ Current Measurement | INS-1 cells | Nimodipine followed by this compound | Currents inhibited by nimodipine were only weakly modulated by this compound.[1] | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Recordings
The involvement of L-type Ca2+ channels in the mechanism of action of this compound was investigated using whole-cell patch-clamp recordings in INS-1 cells.[1]
-
Cell Preparation: INS-1 cells were cultured under standard conditions.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique was used.
-
Charge Carrier: Ba2+ was used as the charge carrier to isolate L-type Ca2+ channel currents.
-
Drug Application: this compound (20 µmol·L−1) was applied to the cells, followed by the L-type Ca2+ channel blocker, nimodipine. In a separate experiment, nimodipine was applied before this compound.
-
Data Acquisition: The L-type Ba2+ current was measured before and after the application of the compounds.
Signaling Pathway
Caption: this compound signaling pathway for insulin secretion.
Investigation of this compound's Role in the AKT/mTOR Pathway
This compound has been shown to inhibit the proliferation and migration of colorectal cancer cells by blocking the AKT/mTOR signaling pathway.[2] The validation of this mechanism was performed using an AKT agonist.
Experimental Data
| Experiment | Cell Line | Treatment | Key Finding | Reference |
| Cell Proliferation Assay | RKO, HCT116, DLD1 (Colorectal Cancer Cells) | This compound (15, 30 µM) | This compound suppressed the proliferation of CRC cells in a dose-dependent manner.[2] | [2] |
| Cell Proliferation Assay | Colorectal Cancer Cells | This compound + SC79 (AKT agonist) | The AKT agonist SC79 reversed the suppression of cell proliferation induced by this compound.[2] | [2] |
Experimental Protocol: Cell Viability Assay
The effect of this compound on the viability of colorectal cancer (CRC) cells was assessed using a Cell Counting Kit-8 (CCK-8) assay.[2]
-
Cell Seeding: CRC cells (RKO, HCT116, and DLD1) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound (15 and 30 µM) or a combination of this compound and the AKT agonist SC79.
-
Incubation: The treated cells were incubated for a specified period.
-
CCK-8 Assay: CCK-8 solution was added to each well, and the plate was incubated.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Signaling Pathway
Caption: this compound's impact on the AKT/mTOR pathway.
This compound and the NF-κB Signaling Pathway
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound has been shown to suppress inflammation by blocking the NF-κB signaling pathway.[3]
Experimental Data
| Experiment | Cell Line | Treatment | Key Finding | Reference |
| NF-κB p65 Translocation | RAW 264.7 cells | This compound (25 µg/mL) + LPS | This compound effectively abrogated the phosphorylation of NF-κB p65 and its translocation to the nucleus.[3] | [3] |
| Pro-inflammatory Gene Expression | RAW 264.7 cells | This compound (25 µg/mL) + LPS | This compound efficiently suppressed the expression of pro-inflammatory genes (Cox-2, IL-2, IL-6, TNF-alpha).[3] | [3] |
Experimental Protocol: Immunofluorescence for NF-κB p65 Translocation
The effect of this compound on the nuclear translocation of NF-κB p65 was visualized using immunofluorescence microscopy.[3]
-
Cell Culture and Treatment: RAW 264.7 macrophages were cultured on coverslips and treated with this compound (25 µg/mL) followed by stimulation with LPS.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nuclei were counterstained with DAPI.
-
Imaging: The localization of NF-κB p65 was observed using a confocal laser scanning microscope.
Signaling Pathway
Caption: this compound's inhibition of the NF-κB pathway.
Comparative Look: Mechanism Validation of Other Urolithins
To provide context, it is useful to examine how the mechanisms of other urolithins have been validated. For instance, the role of AMPK in the antidepressant-like effects of Urolithin A was confirmed using the pharmacological inhibitor Compound C.[4]
Experimental Data for Urolithin A
| Experiment | Model | Treatment | Key Finding | Reference |
| Cytoprotective Effects | PC12 cells | Urolithin A + Compound C (AMPK inhibitor) | Pretreatment with Compound C abolished the cytoprotective effects of Urolithin A.[4] | [4] |
| Behavioral Efficacy | Mice (Forced Swim Test, Tail Suspension Test) | Urolithin A + Compound C | Pretreatment with Compound C abolished the behavioral efficacy of Urolithin A.[4] | [4] |
This comparative data highlights the common use of pharmacological inhibitors in validating the mechanisms of action for this class of compounds in the absence of specific knockout models.
Conclusion
The validation of this compound's mechanism of action currently relies on pharmacological approaches, such as the use of channel blockers and receptor agonists. These studies provide strong evidence for its role in modulating L-type Ca2+ channels and the AKT/mTOR pathway. While knockout models would offer more definitive validation, the existing data provides a solid foundation for understanding the therapeutic potential of this compound. Future research employing genetic knockout or knockdown models will be crucial to further solidify our understanding of its direct molecular targets.
References
- 1. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A Exhibits Antidepressant-like Effects by Modulating the AMPK/CREB/BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Urolithins in Metabolic Health: A Head-to-Head Comparison
A detailed guide for researchers on the comparative efficacy of Urolithin A, B, C, and D in key metabolic assays, supported by experimental data and protocols.
The burgeoning field of gut microbiome metabolites has identified urolithins, derived from dietary ellagitannins found in foods like pomegranates, berries, and walnuts, as potent modulators of metabolic health.[1][2][3] These compounds, particularly Urolithin A (UA), Urolithin B (UB), Urolithin C (UC), and Urolithin D (UD), exhibit distinct biological activities. This guide provides a head-to-head comparison of their effects in critical metabolic assays, presenting quantitative data, detailed experimental protocols, and visual pathways to aid researchers in their investigations.
Comparative Efficacy in Lipid Metabolism
Urolithins have demonstrated significant, yet differential, effects on lipid metabolism, particularly in regulating triglyceride (TG) accumulation and fatty acid oxidation.
Key Findings:
-
Triglyceride Accumulation: Urolithin A, C, and D have been shown to significantly reduce triglyceride accumulation in human adipocytes and hepatocytes.[4][5] In contrast, Urolithin B did not show a similar inhibitory effect.[4][5] One study even observed that Urolithin B led to a significant increase in intracellular triglyceride accumulation in 3T3-L1 adipocytes.[6]
-
Fatty Acid Oxidation: Urolithin A, C, and D were found to increase fatty acid oxidation in both adipocytes and hepatoma Huh7 cells.[4][5]
-
Adipogenesis: Urolithin A, C, and D inhibit the formation of new fat cells by decreasing the expression of adipogenic proteins and genes.[4] Ellagic acid (EA) and urolithins A and B, however, did not affect the differentiation of 3T3-L1 preadipocytes.[6][7]
-
Gene Expression: In high-fat diet-fed rats, both Urolithin A and Urolithin B were shown to downregulate the expression of genes involved in de novo lipogenesis, such as LXRα and SREBP1c, while upregulating the expression of PPARα, which is involved in fatty acid breakdown.[8]
Quantitative Data Summary: Lipid Metabolism
| Urolithin | Cell Type | Assay | Concentration | Result | Reference |
| Urolithin A | Human Adipocytes, Huh7 Cells | Triglyceride Accumulation | 30 µM | Significant Decrease | [4] |
| 3T3-L1 Adipocytes | Intracellular Triglyceride Content | 25 µM | Significant Decrease | [6] | |
| Human Adipocytes, Huh7 Cells | Fatty Acid Oxidation | 30 µM | Increase | [4] | |
| Urolithin B | Human Adipocytes, Huh7 Cells | Triglyceride Accumulation | 30 µM | No Significant Effect | [4] |
| 3T3-L1 Adipocytes | Intracellular Triglyceride Content | 25 µM | Significant Increase | [6] | |
| This compound | Human Adipocytes, Huh7 Cells | Triglyceride Accumulation | 30 µM | Significant Decrease | [4][9] |
| Human Adipocytes, Huh7 Cells | Fatty Acid Oxidation | 30 µM | Increase | [4][9] | |
| Urolithin D | Human Adipocytes, Huh7 Cells | Triglyceride Accumulation | 30 µM | Significant Decrease | [4] |
| Human Adipocytes, Huh7 Cells | Fatty Acid Oxidation | 30 µM | Increase | [4] |
Comparative Efficacy in Glucose Metabolism
The influence of urolithins on glucose homeostasis is another critical area of research, with studies pointing towards their potential in managing insulin sensitivity and secretion.
Key Findings:
-
Insulin Secretion: Urolithin A and C have been found to enhance glucose-stimulated insulin secretion in INS-1 beta-cells.[10] this compound, in particular, showed a more potent and concentration-dependent effect.[10] At the highest concentration tested (20 µmol·L−1), Urolithin B and C also increased insulin secretion under non-stimulating glucose conditions.[10]
-
Glucose Uptake: Urolithin A has been shown to elevate glucose uptake in L6 myotubes, independent of insulin.[11] This effect is mediated through the activation of both the PI3K/Akt and AMPK pathways, leading to the translocation of GLUT4 to the plasma membrane.[11]
-
Insulin Sensitivity: In a mouse model of type 2 diabetes, oral administration of Urolithin A for three weeks alleviated glucose intolerance.[11]
Quantitative Data Summary: Glucose Metabolism
| Urolithin | Cell/Animal Model | Assay | Concentration/Dose | Result | Reference |
| Urolithin A | INS-1 beta-cells | Glucose-Stimulated Insulin Secretion | 20 µmol·L⁻¹ | Enhanced Secretion | [10] |
| L6 Myotubes | Glucose Uptake | Dose-dependent | Elevated Uptake | [11] | |
| KK-Ay/Ta mice | Intraperitoneal Glucose Tolerance Test | Oral administration for 3 weeks | Alleviated Glucose Intolerance | [11] | |
| Urolithin B | INS-1 beta-cells | Insulin Secretion (non-stimulating glucose) | 20 µmol·L⁻¹ | Increased Secretion | [10] |
| This compound | INS-1 beta-cells | Glucose-Stimulated Insulin Secretion | 2-20 µmol·L⁻¹ | Potent, Concentration-Dependent Enhancement | [10] |
| Rat Isolated Islets | Insulin Secretion (stimulating glucose) | 20 µmol·L⁻¹ | Increased Secretion | [10] | |
| Urolithin D | INS-1 beta-cells | Glucose-Stimulated Insulin Secretion | 20 µmol·L⁻¹ | No Significant Enhancement | [10] |
Signaling Pathways and Experimental Workflows
The metabolic effects of urolithins are underpinned by their interaction with key cellular signaling pathways.
References
- 1. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urolithin A, C, and D, but not iso-urolithin A and urolithin B, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes. | Semantic Scholar [semanticscholar.org]
- 6. Ellagic Acid and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urolithins Attenuate Multiple Symptoms of Obesity in Rats Fed on a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Synergistic Potential of Urolithin C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of Urolithin C with other compounds. Drawing from available preclinical data, we compare its performance in combination therapies and detail the experimental methodologies and signaling pathways involved.
This compound, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. While research has often focused on its more prevalent counterpart, Urolithin A, emerging studies are beginning to shed light on the interactive effects of this compound with other therapeutic agents. This guide synthesizes the current, albeit limited, evidence on these interactions, offering a valuable resource for designing future preclinical and clinical studies.
Anticancer Activity: An Antagonistic Interaction with Bicalutamide
Contrary to the anticipated synergistic or additive effects, studies on the combination of this compound with the anti-androgen drug bicalutamide in prostate cancer have revealed an antagonistic relationship. Research by Stanisławska et al. (2018) demonstrated that while this compound alone can inhibit the proliferation of prostate cancer cells, its combination with bicalutamide leads to a reduction in the therapeutic efficacy of bicalutamide.
Quantitative Data Summary
The following table summarizes the findings on the interaction between this compound and bicalutamide in LNCaP prostate cancer cells.
| Compound/Combination | Cell Line | Effect on Proliferation | Interaction | Key Findings | Reference |
| This compound (10-40 µM) | LNCaP | Inhibition | - | Dose-dependent inhibition of cell proliferation. | [1] |
| Bicalutamide (10 µM) | LNCaP | Inhibition | - | Inhibition of cell proliferation. | [1] |
| This compound + Bicalutamide | LNCaP | Attenuated Inhibition | Antagonism | The anti-proliferative effect of bicalutamide was reduced in the presence of this compound. | [1] |
| This compound | LNCaP | Decrease in DHT-induced PSA secretion | - | This compound reduced the secretion of prostate-specific antigen. | [2] |
Experimental Protocols
Cell Proliferation Assay (Hoechst 33258):
-
Cell Seeding: LNCaP cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound, bicalutamide, or a combination of both for 72 hours.
-
Cell Lysis and Staining: The culture medium was removed, and cells were lysed. The DNA in the cell lysates was stained with Hoechst 33258 dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the DNA content and thus the cell number, was measured using a fluorometer.
-
Data Analysis: The percentage of cell proliferation inhibition was calculated relative to control (untreated) cells.[3][4]
Combination Index (CI) Calculation (Chou-Talalay Method):
The Chou-Talalay method was used to quantify the nature of the drug interaction. The Combination Index (CI) was calculated based on the dose-response curves of the individual compounds and their combination.
Signaling Pathway
The antagonistic interaction between this compound and bicalutamide in prostate cancer cells is thought to involve the androgen receptor (AR) signaling pathway. While the precise molecular mechanism of this antagonism is not fully elucidated, it is hypothesized that this compound may interfere with the binding of bicalutamide to the androgen receptor or modulate downstream signaling in a way that counteracts the drug's inhibitory effects.
Caption: Antagonistic interaction of this compound with Bicalutamide on the Androgen Receptor pathway.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
In contrast to its antagonistic effect in the context of prostate cancer, this compound has demonstrated promising anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This suggests a potential for synergistic effects when combined with other anti-inflammatory agents, although direct combination studies are currently lacking.
Experimental Data
A study on LPS-induced RAW 264.7 macrophages showed that this compound significantly reduced the expression of pro-inflammatory mediators.
| Compound | Cell Line | Effect | Key Findings | Reference |
| This compound (25 µg/mL) | RAW 264.7 | Anti-inflammatory | Reduced expression of Cox-2, IL-2, IL-6, and TNF-alpha. Increased expression of the anti-inflammatory cytokine TGF-beta1. Abrogated NF-κB p65 phosphorylation and nuclear translocation. | [1][8] |
Experimental Protocols
Cell Culture and Treatment:
-
RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS.
-
Cells were pre-treated with this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8]
ELISA for Cytokine Quantification:
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-2) and anti-inflammatory cytokine (TGF-beta1) in the cell culture supernatants were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]
Western Blot for NF-κB Pathway Analysis:
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of NF-κB p65.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using a chemiluminescence detection system.[8]
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Future Directions and Conclusion
The current body of evidence on the synergistic effects of this compound is limited and presents a mixed profile. The antagonistic interaction with bicalutamide in prostate cancer highlights the importance of careful consideration when combining natural compounds with conventional therapies. Conversely, its potent anti-inflammatory activity through NF-κB inhibition suggests a promising avenue for synergistic combinations with other anti-inflammatory drugs.
Further research is critically needed to explore the synergistic potential of this compound in various therapeutic areas, including inflammation, neuroprotection, and metabolic diseases. Well-designed preclinical studies employing robust methodologies for assessing synergy, such as the combination index method, are essential to elucidate the nature of these interactions and the underlying molecular mechanisms. Such investigations will be instrumental in unlocking the full therapeutic potential of this compound in combination therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. The effects of urolithins on the response of prostate cancer cells to non-steroidal antiandrogen bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Modulatory Microbiome Therapies for Prevention or Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urolithin A protects dopaminergic neurons in experimental models of Parkinson's disease by promoting mitochondrial biogenesis through the SIRT1/PGC-1α signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Independent Validation of Published Urolithin C Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Urolithin C's biological activity against other relevant urolithins, supported by published experimental data. It is intended to serve as a resource for researchers investigating the therapeutic potential of urolithins.
Comparative Analysis of Urolithin Activities
Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential health benefits. Among them, this compound has demonstrated notable activity in various biological assays. This section compares the quantitative findings for this compound with its counterparts—Urolithin A, B, and D.
Antioxidant Activity
The antioxidant capacity of urolithins is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential of a compound, with lower values indicating higher potency. A study employing a cellular assay to measure the inhibition of 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) oxidation revealed significant differences among urolithins.
| Urolithin | Antioxidant Activity (IC50, µM) |
| This compound | 0.16 [1][2] |
| Urolithin D | 0.33[1][2] |
| Urolithin A | 13.6[1][2] |
| Urolithin B | No significant activity reported[1][2] |
Data from a cellular antioxidant activity assay using HL-60 cells.[1][2]
Another study utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay also highlighted the superior antioxidant potential of this compound and D.
| Urolithin | DPPH Radical Scavenging Activity (IC50, µg/mL) |
| Urolithin D | 2.1 |
| This compound | 3.3 |
| Urolithin A | 35.5 |
| Urolithin B | No antioxidant activity detected |
Data from in vitro DPPH radical scavenging assay.
Anti-Cancer Activity: Prostate Cancer Cell Proliferation
Urolithins have been investigated for their anti-proliferative effects on various cancer cell lines. In the context of prostate cancer, this compound has shown differential activity against androgen-dependent (LNCaP) and androgen-independent (DU-145) cell lines when compared to Urolithin A and B.
| Urolithin | LNCaP Cell Line (IC50, µM) | DU-145 Cell Line (IC50, µM) |
| Urolithin A | 32.6 | 33.4 |
| Urolithin B | 35.7 | 42.5 |
| This compound | 45.5 | 10.6 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%.
These findings suggest that this compound is particularly effective against the more aggressive, androgen-independent DU-145 prostate cancer cells.
Anti-Inflammatory Activity
While direct IC50 comparisons for anti-inflammatory activity are less consistently reported across studies, qualitative evidence suggests that Urolithin A is a potent inhibitor of pro-inflammatory responses. For instance, Urolithin A has been shown to be the most active urolithin metabolite in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α) production in macrophages.
This compound has also demonstrated significant anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines such as interleukin-2 (IL-2), IL-6, and TNF-α. It exerts these effects, at least in part, by inhibiting the NF-κB signaling pathway.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key cellular signaling pathways involved in cancer progression and inflammation.
AKT/mTOR Signaling Pathway
In colorectal cancer cells, this compound has been found to inhibit the AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By downregulating this pathway, this compound can suppress tumor growth.
NF-κB Signaling Pathway
This compound has been demonstrated to suppress inflammation by blocking the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. Inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
To facilitate the independent validation of these findings, detailed protocols for the key experimental assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve this compound and the positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to be tested.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest (e.g., LNCaP, DU-145)
-
96-well cell culture plate
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.
Western Blot Analysis for AKT/mTOR and NF-κB Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is commonly used as a loading control to normalize the results.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the biological activities of this compound.
References
A Comparative Pharmacokinetic Guideline for Urolithin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three key gut-derived metabolites: Urolithin A, Urolithin B, and Urolithin C. Urolithins, produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and walnuts, have garnered significant scientific interest for their potential health benefits. Understanding their individual absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel therapeutics and nutritional strategies. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development.
Comparative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for Urolithin A, B, and C from various in vivo studies. It is important to note that direct comparative studies are limited, and these values are compiled from different experimental settings.
| Parameter | Urolithin A | Urolithin B | This compound | Source |
| Cmax (Maximum Concentration) | ~0.5 ng/mL (in human plasma after 500 mg oral dose) | Detected in human plasma, but specific Cmax values are less consistently reported. | Detected as glucuronide and sulfate conjugates in rat plasma. | [1] |
| Tmax (Time to Maximum Concentration) | ~6 hours (for Urolithin A glucuronide in human plasma) | - | - | [2] |
| Major Circulating Forms | Glucuronide and sulfate conjugates | Glucuronide and sulfate conjugates | Glucuronide and sulfate conjugates | [2][3] |
| Bioavailability | Low, with significant inter-individual variation depending on gut microbiota. Direct supplementation shows more stable bioavailability than dietary precursors. | Generally considered to have low bioavailability. | Pharmacokinetic data is limited, but it is absorbed and metabolized. | [1] |
| Half-life (t½) | Approximately 24 hours for Urolithin A glucuronide in circulation. | - | - | [2] |
| Tissue Distribution | Detected in colon, intestine, prostate, liver, and kidney tissues in rodents. Can cross the blood-brain barrier. | Detected in various tissues, including the heart, pancreas, and liver in rats. | - | [3][4] |
| Excretion | Primarily excreted in feces. | - | - | [1] |
Experimental Protocols
The following sections detail common methodologies employed in the pharmacokinetic analysis of urolithins.
In Vivo Administration and Sample Collection (Rodent Model)
A common experimental design involves the oral or intraperitoneal administration of purified urolithins to rodents to characterize their pharmacokinetic profiles.
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Administration:
-
Oral Gavage: Urolithins are typically dissolved in a vehicle such as a solution of dimethyl sulfoxide (DMSO) and Tween-20 in water and administered directly into the stomach.[5]
-
Intraperitoneal (i.p.) Injection: For studies bypassing gut absorption, urolithins can be dissolved in a suitable solvent and injected into the peritoneal cavity.
-
-
Dosing: Dosages can vary depending on the study's objectives.
-
Sample Collection:
-
Blood: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.
-
Urine: Urine is collected over specified intervals using metabolic cages.[5]
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, brain) are harvested, washed, and stored at -80°C until analysis.[4]
-
Sample Preparation for Analysis
Proper sample preparation is critical for accurate quantification of urolithins and their metabolites.
-
Plasma/Serum:
-
Protein Precipitation: A common method involves adding a threefold volume of acetonitrile (often containing an internal standard and formic acid) to the plasma sample to precipitate proteins.[3]
-
Vortexing and Centrifugation: The mixture is vortexed vigorously and then centrifuged at high speed (e.g., 17,000 x g for 10 minutes) to pellet the precipitated proteins.[6]
-
Supernatant Collection: The resulting supernatant is collected for analysis. For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[6]
-
-
Tissue Homogenization and Extraction:
-
Tissues are homogenized in a suitable buffer.
-
Extraction is typically performed using organic solvents like methanol or acetonitrile. The mixture is vortexed, sonicated, and centrifuged to separate the extract.
-
-
Enzymatic Hydrolysis (for total urolithin quantification):
-
To measure the total concentration of a urolithin (free and conjugated forms), samples can be incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to their aglycone form before extraction.[1]
-
Analytical Methodology: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of urolithins in biological matrices.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters ACQUITY UPLC CSH Fluoro Phenyl) is commonly used for separation.[6][7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[8]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes, to detect a wide range of metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific parent-daughter ion transitions for each urolithin and their metabolites.
-
Quantification: A calibration curve is generated using authentic standards of the urolithins and their conjugated forms to quantify their concentrations in the samples.[6]
-
Signaling Pathways and Mechanisms of Action
Urolithin A, B, and C have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. The following diagrams illustrate some of the key pathways identified in preclinical studies.
Caption: Urolithin A inhibits the PI3K/AKT/mTOR signaling pathway.[9]
Caption: Urolithin B modulates the Keap1/Nrf2 and NF-κB pathways.[10][11]
Caption: this compound suppresses inflammation by inhibiting NF-κB signaling.[12]
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo administration of urolithin A and B prevents the occurrence of cardiac dysfunction in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin B, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Urolithin Isomers: A Comparative Guide for Researchers
A detailed analysis of the biological activities of Urolithin A, B, C, and D, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their relative potency. This guide synthesizes experimental data on their anti-inflammatory, antioxidant, and anti-cancer effects, complete with detailed methodologies and signaling pathway diagrams.
Urolithins, the gut microbiota-derived metabolites of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. These compounds exist as several isomers, primarily Urolithin A (UA), Urolithin B (UB), Urolithin C (UC), and Urolithin D (UD), each exhibiting distinct biological activities. Understanding the relative potency of these isomers is crucial for the development of novel therapeutics. This guide provides a comparative evaluation based on available experimental data.
Comparative Potency of Urolithin Isomers
The biological efficacy of urolithin isomers varies significantly across different therapeutic areas. The following tables summarize the quantitative data on their anti-inflammatory, antioxidant, and anti-cancer activities. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Anti-inflammatory Activity
Urolithin A has been consistently reported as a potent anti-inflammatory agent.[1] Comparative studies have shown that UA is more effective than UB in inhibiting pro-inflammatory markers.[2] For instance, in lipopolysaccharide (LPS)-stimulated macrophages, Urolithin A was found to be the most active metabolite in inhibiting TNF-α production.[1][3]
| Urolithin Isomer | Assay | Model | Key Findings | Reference |
| Urolithin A | TNF-α inhibition | LPS-stimulated THP-1 macrophages | Strong inhibition (44.3 ± 8.1% at 3h) | [1][3] |
| Urolithin B | PGE2 inhibition | IL-1β stimulated cells | Significant activity | [4] |
| This compound | 5-LOX inhibition | Human primary leukocytes | Reduced 5-HETE and LTB4 | |
| Urolithin A | COX-2 inhibition | In-vitro assay | IC50: 44.04 µg/mL | [4] |
Antioxidant Capacity
The antioxidant potential of urolithin isomers is influenced by the number and position of hydroxyl groups on their core structure. Studies have shown that this compound and D exhibit the highest antioxidant activity in DPPH and FRAP assays, while Urolithin B shows minimal to no activity.[5] In contrast, the ORAC assay, which measures a different antioxidant mechanism, suggests that Urolithin A and B are strong antioxidants.[6][7]
| Urolithin Isomer | Assay | IC50 / Activity | Reference |
| Urolithin A | DPPH | IC50: 35.5 µg/mL | [5] |
| Urolithin B | DPPH | No activity | [5] |
| This compound | DPPH | IC50: 3.3 µg/mL | [5] |
| Urolithin D | DPPH | IC50: 2.1 µg/mL | [5] |
| Urolithin A | FRAP | Lower activity than C and D | [5] |
| Urolithin B | FRAP | No activity | [5] |
| This compound | FRAP | Higher activity than A | [5] |
| Urolithin D | FRAP | Highest activity | [5] |
| Urolithin A | ORAC | 6.67 Trolox equivalents | [6] |
| Urolithin B | ORAC | 5.77 Trolox equivalents | [6] |
Anti-cancer Activity
Urolithins have demonstrated promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. Urolithin A has been extensively studied and has shown efficacy in colon, prostate, and breast cancer cells.[2][8] Comparative studies indicate that Urolithin A often exhibits greater potency than Urolithin B in inhibiting cancer cell proliferation.[9] Urolithins C and D have also been shown to induce apoptosis in cancer cells.[2]
| Urolithin Isomer | Cell Line | Assay | IC50 | Reference |
| Urolithin A | Jurkat, K562 (Leukemia) | Proliferation | More prominent than UB | [9] |
| Urolithin B | Jurkat, K562 (Leukemia) | Proliferation | Significant inhibition | [9] |
| Urolithin A | HT-29 (Colon) | Apoptosis | Effective at 25-50 µM | [2] |
| Urolithin B | HT-29 (Colon) | Apoptosis | Effective at 25-50 µM | [2] |
| This compound | HT-29 (Colon) | Apoptosis | Effective at 25-50 µM | [2] |
| Urolithin D | HT-29 (Colon) | Apoptosis | Effective at 25-50 µM | [2] |
| Urolithin A | MCF-7 (Breast) | Proliferation | IC50: 392 µM | [8] |
| Urolithin A | KYSE-30, YM-1 (Esophageal) | Viability | Lower IC50 than UB | [9] |
| Urolithin B | KYSE-30, YM-1 (Esophageal) | Viability | Reduced viability | [9] |
Signaling Pathways Modulated by Urolithin Isomers
The biological effects of urolithins are mediated through the modulation of various cellular signaling pathways. Urolithin A, for instance, is known to impact pathways related to inflammation, cell survival, and metabolism.
Figure 1: Signaling pathways modulated by Urolithin A.
Urolithin B also exerts its effects through multiple pathways, notably impacting inflammatory and cell survival signals.
Figure 2: Signaling pathways modulated by Urolithin B.
Information on the specific signaling pathways for this compound and D is less comprehensive. This compound has been shown to induce apoptosis through a mitochondria-mediated pathway and suppress inflammation by blocking the NF-κB signaling pathway. Urolithin D has been suggested to interfere with the Eph signaling pathway in prostate cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the urolithin isomers for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the control (untreated cells).
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with urolithin isomers as described for the MTT assay.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DPPH Radical Scavenging Assay for Antioxidant Capacity
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the urolithin isomers in methanol.
-
Add a fixed volume of the DPPH solution to each urolithin solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP working solution by mixing TPTZ, FeCl₃ solution, and acetate buffer.
-
Add a small volume of the urolithin isomer solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
Experimental Workflow
The general workflow for evaluating and comparing the potency of urolithin isomers is depicted below.
Figure 3: General workflow for evaluating urolithin potency.
Conclusion
The available evidence suggests a clear hierarchy in the potency of urolithin isomers, which is dependent on the specific biological activity being assessed. Urolithin A consistently emerges as a highly potent anti-inflammatory and anti-cancer agent. For antioxidant activity, Urolithins C and D appear to be the most powerful based on radical scavenging and reducing power assays. Urolithin B generally exhibits lower potency across most activities compared to the other isomers. Further research employing standardized protocols and direct comparative studies will be invaluable in fully elucidating the therapeutic potential of each urolithin isomer and informing the development of targeted health interventions.
References
- 1. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Urolithin C Disposal for Laboratory Professionals
For immediate reference, this guide provides a comprehensive overview of the proper disposal procedures for Urolithin C, a gut-microbial metabolite of Ellagic acid used in research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Key Chemical and Safety Data
Below is a summary of the known properties of this compound. This information is crucial for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| Chemical Name | 3,8,9-Trihydroxy-6H-benzo[c]chromen-6-one | [1] |
| CAS Number | 165393-06-6 | [1][2] |
| Molecular Formula | C13H8O5 | [1][2] |
| Molecular Weight | 244.2 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3][4] |
Note: The hazard profile for this compound is not fully characterized. However, it is known to induce apoptosis and stimulate reactive oxygen species (ROS) formation, warranting careful handling.[1][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[5][6]
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as contaminated waste in designated containers.[5]
3. In-Lab Decontamination (for spills):
-
In case of a small spill, absorb the material with an inert absorbent like diatomite or universal binders.[5]
-
Decontaminate the affected surface by scrubbing with alcohol.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[5]
4. Waste Collection and Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
-
Ensure all waste containers are tightly closed to prevent leaks or spills.[5]
5. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[6]
-
One recommended method for final disposal is incineration. This typically involves dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Never dispose of this compound down the drain or in regular trash.[5][6]
6. Regulatory Compliance:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Disposal procedures must comply with all local, state, and federal regulations.[5]
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Handling and Disposal of this compound.
Caption: Decision Tree for this compound Waste Segregation.
References
- 1. This compound | 165393-06-6 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. This compound | C13H8O5 | CID 60198001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Standard Operating Procedure: Handling and Disposal of Urolithin C
This document provides essential safety and logistical information for the handling and disposal of Urolithin C in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on the safety guidelines for Urolithin A, a structurally similar compound. It is imperative to handle this compound with caution and treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Impervious clothing, such as a fully buttoned lab coat. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is recommended if handling powders outside of a fume hood or if aerosolization is possible. |
Handling and Storage
This compound should be handled in a controlled laboratory environment to prevent exposure and contamination.
-
Engineering Controls: Always handle this compound powder in a chemical fume hood to avoid inhalation of dust.[1] Ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Safe Handling Practices:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage as a powder, -20°C is recommended.[4] Solutions of this compound are often unstable and should be prepared fresh.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[2]
-
Cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
Carefully sweep up the material and place it into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Prevent spilled material from entering drains or waterways.[2]
-
-
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a clearly labeled, sealed container for hazardous waste.
-
Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled, and sealed container for hazardous chemical waste.
-
-
Disposal Route:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
